molecular formula CHNO B1206104 Isofulminic acid CAS No. 506-85-4

Isofulminic acid

货号: B1206104
CAS 编号: 506-85-4
分子量: 43.025 g/mol
InChI 键: UXKUODQYLDZXDL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isofulminic acid is a fundamental, though highly reactive and elusive, chemical isomer with the formula HCNO. It is characterized by its distinctive structure, H–O–N+≡C–, which differentiates it from its more stable tautomer, fulminic acid (H–C≡N+–O–) . The isolation and definitive identification of this compound were significant achievements in physical organic chemistry, as it was not conclusively detected until 1988, highlighting its status as a molecule of key historical and theoretical interest . This compound provides critical research value in the study of chemical structures, tautomerism, and reactive intermediates. Researchers utilize this compound to investigate the behavior of high-energy molecules and the dynamics of isomerization processes . Its properties make it a subject of interest in fields such as spectroscopy, computational chemistry, and the exploration of reaction mechanisms. As a formal derivative of this compound, the broader class of compounds containing the RO–NC or >N–NC unit is also an active area of study in organic synthesis . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

506-85-4

分子式

CHNO

分子量

43.025 g/mol

IUPAC 名称

formonitrile oxide

InChI

InChI=1S/CHNO/c1-2-3/h1H

InChI 键

UXKUODQYLDZXDL-UHFFFAOYSA-N

SMILES

[C-]#[N+]O

规范 SMILES

C#[N+][O-]

同义词

HONC acid
isofulminic acid

产品来源

United States

Foundational & Exploratory

The Unveiling of a Fleeting Isomer: A Technical History of Isofulminic Acid's Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The story of isofulminic acid is intrinsically linked to the dawn of modern organic chemistry and the very concept of isomerism. Its discovery was not a singular event but rather the culmination of over a century of inquiry into a class of notoriously unstable and explosive compounds. This technical guide traces the historical path from the initial synthesis of fulminating salts to the eventual characterization of the elusive this compound, providing detailed experimental protocols and quantitative data for the discerning researcher.

Early Encounters with Fulminates: A New Class of Explosives

The late 18th and early 19th centuries witnessed the pioneering work of chemists who, often at great personal risk, synthesized the first salts of what would later be known as fulminic acid. In 1798, the Italian chemist Luigi Brugnatelli found that dissolving silver in nitric acid and adding spirits of wine resulted in a highly explosive white powder, which he termed "fulminating silver".[1][2] Shortly thereafter, in 1800, the English chemist Edward Charles Howard reported the preparation of a similar substance using mercury, which he called "fulminating mercury".[2][3][4][5][6][7][8] Howard's systematic investigation earned him the Copley Medal from the Royal Society.[3] These discoveries marked the genesis of research into fulminates.

The Isomerism Conundrum: Liebig and Wöhler's Seminal Contributions

The plot thickened in the 1820s with the meticulous work of Justus von Liebig and Friedrich Wöhler. Liebig, having learned to prepare silver fulminate as a boy, conducted a quantitative analysis of this explosive compound in 1823 with Joseph Louis Gay-Lussac.[9][10] Around the same time, Wöhler synthesized silver cyanate, a non-explosive compound.[11] To their astonishment, they discovered that silver fulminate and silver cyanate possessed the exact same elemental composition, yet exhibited vastly different chemical properties.[9][11][12] This groundbreaking finding directly challenged the prevailing belief that compounds with the same chemical formula must be identical and laid the foundation for the theory of isomerism, a term later coined by Jöns Jacob Berzelius.[10][11]

The Quest for the Parent Acid: Unraveling the Structure of Fulminic Acid

For decades, the true nature of the parent acid of these fulminating salts remained a mystery. The free acid, fulminic acid, is an oily, poisonous, and extremely explosive liquid, making its isolation and characterization incredibly challenging.[2] For a long time, the structure of fulminic acid was incorrectly presumed to be H-O-N⁺≡C⁻.[13] It was not until 1966 that a pure sample of fulminic acid was isolated and its structure was conclusively proven to be H-C≡N⁺-O⁻ through microwave spectroscopy.[13]

This structural elucidation finally opened the door to understanding its isomers. The previously proposed structure, H-O-N⁺≡C⁻, was recognized as that of a distinct isomer: this compound (HONC).[13] Theoretical studies predicted that this compound would be the least stable of the four CHNO isomers, which also include the more stable isocyanic acid (HNCO) and cyanic acid (HOCN).[14][15] The relative stability is ordered as HNCO > HOCN > HCNO > HONC.[14] Finally, in 1988, this compound was experimentally detected, confirming its existence as a fleeting, high-energy molecule.[13]

Quantitative Data Summary

The following table summarizes key quantitative data related to the early studies of fulminates and the properties of the CHNO isomers.

ParameterValueCompoundResearcher/SourceYear
Yield of Mercuric Fulminate 120 to 132 grains from 100 grains of quicksilverMercuric FulminateEdward Charles Howard1800
Molecular Formula CHNOThis compound
Molar Mass 43.03 g/mol This compoundChemBK
Relative Stability Order HNCO > HOCN > HCNO > HONCCHNO IsomersGrokipedia

Key Experimental Protocols

The following sections provide detailed methodologies for the preparation of mercuric and silver fulminate as described by the original researchers. These protocols are presented for historical and informational purposes only and are extremely dangerous . These experiments should not be attempted without the necessary expertise, safety equipment, and controlled laboratory environment.

Edward Howard's Preparation of Mercuric Fulminate (1800)

This protocol is based on the description from Howard's original publication.[8]

Materials:

  • Quicksilver (Mercury)

  • Nitric Acid

  • Alcohol (Ethanol)

  • Distilled Water

  • Heating apparatus

  • Filter

Procedure:

  • One hundred grains of quicksilver are dissolved with heat in a measured ounce and a half of nitric acid.

  • The resulting solution is allowed to cool and then poured upon two measured ounces of alcohol.

  • A moderate heat is applied to the mixture until effervescence is excited.

  • A white fume will begin to undulate on the surface of the liquid, and a powder will gradually precipitate.

  • Upon the cessation of the reaction, the precipitate is to be immediately collected on a filter.

  • The collected powder is to be well washed with distilled water.

  • The powder is then carefully dried in a heat not much exceeding that of a water bath.

Note: Immediate washing of the precipitate is crucial as any residual nitric acid can make the compound sensitive to light.[8]

Preparation of Silver Fulminate

This method is a common laboratory procedure for synthesizing silver fulminate and is adapted from various historical and demonstrative sources.[16]

Materials:

  • Silver Nitrate (AgNO₃)

  • Concentrated Nitric Acid (HNO₃)

  • Ethanol (C₂H₅OH)

  • Water

  • Reaction vessel (e.g., test tube)

  • Heating and cooling baths

Procedure:

  • A stock solution is prepared by dissolving 8.4 g of silver nitrate in a mixture of 39.5 g of concentrated nitric acid and 8.4 g of water.

  • In a separate reaction vessel, 10 mL of the stock solution is mixed with 12 mL of 95% ethanol.

  • The reaction vessel is gently heated in a hot water bath while swirling the contents.

  • At the first sign of bubbling or boiling, the vessel is immediately removed from the heat and cooled in an ice water bath. The reaction is exothermic and can proceed rapidly.

  • A precipitate of silver fulminate will form.

  • The precipitate is carefully filtered and washed.

Critical Safety Note: Silver fulminate is extremely sensitive to shock, friction, and heat. Even the weight of the crystals can cause self-detonation.[16] Only minuscule quantities should be prepared at a time, and appropriate safety precautions, including ear protection and handling with non-metallic tools, are mandatory.[16]

Visualizing the Discovery Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the historical progression of the discovery of this compound and a typical experimental workflow for the synthesis of a fulminate salt.

Discovery_of_Isofulminic_Acid Brugnatelli 1798: Brugnatelli discovers Silver Fulminate Howard 1800: Howard discovers Mercury Fulminate Liebig_Wohler 1820s: Liebig & Wöhler study Fulminates & Cyanates Howard->Liebig_Wohler Isomerism Concept of Isomerism (Silver Fulminate vs. Silver Cyanate) Liebig_Wohler->Isomerism Fulminic_Acid_Quest Search for the Parent Acid Isomerism->Fulminic_Acid_Quest Fulminic_Acid_Structure 1966: Structure of Fulminic Acid (HCNO) Determined Fulminic_Acid_Quest->Fulminic_Acid_Structure Isofulminic_Acid_Hypothesis Hypothesis of this compound (HONC) (the previously proposed structure) Fulminic_Acid_Structure->Isofulminic_Acid_Hypothesis Isofulminic_Acid_Detection 1988: this compound Experimentally Detected Isofulminic_Acid_Hypothesis->Isofulminic_Acid_Detection

Caption: Timeline of the discovery of this compound.

Fulminate_Synthesis_Workflow Start Start: Metal (Ag or Hg) + Nitric Acid Dissolution Dissolution of Metal to form Metal Nitrate Solution Start->Dissolution Addition Addition of Ethanol to the Metal Nitrate Solution Dissolution->Addition Heating Gentle Heating to Initiate Reaction Addition->Heating Precipitation Precipitation of Fulminate Salt Heating->Precipitation Filtration Filtration and Washing of the Precipitate Precipitation->Filtration Drying Careful Drying of the Final Product Filtration->Drying End End Product: Metal Fulminate Crystals Drying->End

References

An In-depth Technical Guide on the Initial Theoretical Predictions of Hydroxylammonium Nitrate (HONC) Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the early theoretical predictions concerning the molecular structure of hydroxylammonium nitrate (HAN), often represented by the formula [NH₃OH]⁺[NO₃]⁻. While the colloquial acronym "HONC" is sometimes used, it is important to note the ionic nature of this compound. This document summarizes key quantitative data from foundational theoretical studies, outlines the computational methodologies employed, and visualizes the predicted structures and intermolecular interactions.

Core Theoretical Predictions of the Gas-Phase Structure

Initial ab initio theoretical studies on the structure of a single hydroxylammonium nitrate molecule in the gas phase were crucial for understanding its intrinsic properties before considering crystal lattice effects. A significant early investigation using density functional theory (DFT) identified three stable configurations for the HONH₃NO₃ molecule. These structures are characterized by strong hydrogen bonding between the hydroxylamine and nitric acid components.[1]

The most stable configuration involves the hydroxylamine oxygen and nitrogen atoms participating in strong hydrogen bonding with the nitric acid group.[1] The other two stable configurations feature hydrogen bonding primarily through either the OH or the NH₂ end of the hydroxylamine.[1]

The following tables summarize the predicted bond lengths and angles for the three stable gas-phase configurations of hydroxylammonium nitrate, as determined by early DFT calculations. For comparison, the experimentally determined bond lengths and angles of the individual hydroxylamine and nitric acid molecules are also provided.

Table 1: Predicted Bond Lengths (Å) for Hydroxylammonium Nitrate Configurations [1]

BondHydroxylamine (Experimental)Nitric Acid (Experimental)HAN I (Theoretical)HAN II (Theoretical)HAN III (Theoretical)
N-O (in NH₂OH)1.453-1.4581.4551.461
O-H (in NH₂OH)0.962-0.9710.9690.964
N-H (in NH₂OH)1.011-1.019, 1.0181.013, 1.0131.026, 1.017
N-O (in HNO₃)-1.211, 1.211, 1.4051.221, 1.226, 1.3841.224, 1.216, 1.3961.222, 1.222, 1.389
O-H (in HNO₃)-0.9641.0021.0110.996
Binding Energy (kcal/mol) --12.7 8.2 10.1

Table 2: Predicted Bond Angles (°) for Hydroxylammonium Nitrate Configurations [1]

AngleHydroxylamine (Experimental)Nitric Acid (Experimental)HAN I (Theoretical)HAN II (Theoretical)HAN III (Theoretical)
H-N-O (in NH₂OH)103.2-104.1, 103.8104.2, 104.2102.7, 103.5
N-O-H (in NH₂OH)101.4-102.5101.8101.9
H-N-H (in NH₂OH)107.1-108.1107.5108.5
O-N-O (in HNO₃)-113.9, 113.9, 132.2114.5, 115.2, 130.3114.2, 115.8, 130.0114.8, 114.9, 130.3
N-O-H (in HNO₃)-102.1107.8106.2108.2

Experimental Protocols: Computational Methodology

The theoretical predictions presented above were derived using ab initio quantum chemistry methods. Specifically, density functional theory (DFT) was employed to determine the structures and energies of the gas-phase hydroxylammonium nitrate configurations.[1]

2.1. Computational Details:

  • Method: Density Functional Theory (DFT)[1][2]

  • Basis Set: 6-311++G(d,p)[1]

  • Software: The specific software used in the initial predictions is not explicitly stated in the available literature, but standard quantum chemistry packages such as Gaussian would have been suitable.

  • Procedure:

    • Geometry Optimization: The initial geometries of the hydroxylamine and nitric acid molecules were optimized to find their lowest energy structures.

    • Configuration Search: Various initial orientations of the hydroxylamine and nitric acid molecules were created to explore different possible hydrogen bonding arrangements.

    • Optimization of Configurations: Each of these starting configurations was then fully optimized to find the nearest local energy minimum on the potential energy surface. This process yields the stable structures (isomers) of the hydroxylammonium nitrate molecule.

    • Frequency Calculations: Vibrational frequency calculations were performed on the optimized structures to confirm that they were true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data.

    • Binding Energy Calculation: The binding energy for each stable configuration was calculated by subtracting the energies of the optimized, isolated hydroxylamine and nitric acid molecules from the energy of the optimized hydroxylammonium nitrate configuration.

Visualizations of Predicted Structures and Interactions

The following diagrams, generated using the DOT language, illustrate the three predicted stable configurations of the gas-phase hydroxylammonium nitrate molecule, highlighting the key hydrogen bonding interactions.

HAN_Structure_I cluster_hydroxylamine Hydroxylamine cluster_nitric_acid Nitric Acid N1 N O1 O N1->O1 H1 H N1->H1 H2 H N1->H2 H3 H O1->H3 O2 O H1->O2 H-bond O4 O H3->O4 H-bond N2 N N2->O2 double bond O3 O N2->O3 N2->O4 H4 H O3->H4

Caption: Predicted stable configuration I of gas-phase hydroxylammonium nitrate.

HAN_Structure_II cluster_hydroxylamine Hydroxylamine cluster_nitric_acid Nitric Acid N1 N O1 O N1->O1 H1 H N1->H1 H2 H N1->H2 H3 H O1->H3 O4 O H3->O4 H-bond N2 N O2 O N2->O2 double bond O3 O N2->O3 N2->O4 H4 H O3->H4

Caption: Predicted stable configuration II of gas-phase hydroxylammonium nitrate.

HAN_Structure_III cluster_hydroxylamine Hydroxylamine cluster_nitric_acid Nitric Acid N1 N O1 O N1->O1 H1 H N1->H1 H2 H N1->H2 H3 H O1->H3 O2 O H1->O2 H-bond N2 N N2->O2 double bond O3 O N2->O3 O4 O N2->O4 H4 H O3->H4

Caption: Predicted stable configuration III of gas-phase hydroxylammonium nitrate.

The logical workflow for the theoretical prediction of these molecular structures can be visualized as follows:

Theoretical_Workflow start Define Molecular Components (Hydroxylamine and Nitric Acid) method Select Computational Method (e.g., DFT with 6-311++G(d,p) basis set) start->method initial_geo Generate Initial Guesses for Intermolecular Geometries method->initial_geo geom_opt Perform Geometry Optimization to find Energy Minima initial_geo->geom_opt freq_calc Conduct Vibrational Frequency Analysis geom_opt->freq_calc verify Verify True Minima (No Imaginary Frequencies) freq_calc->verify verify->geom_opt Transition State (Re-optimize) binding_energy Calculate Binding Energies verify->binding_energy  Stable Structures results Tabulate Predicted Bond Lengths, Angles, and Energies binding_energy->results

Caption: Logical workflow for the theoretical prediction of molecular structures.

References

Isofulminic Acid: A High-Energy Isomer of HNCO Explored

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isofulminic acid (HONC) stands as the highest-energy, kinetically stable isomer within the [H, C, N, O] chemical space, a group of four fundamental molecules that includes the significantly more stable isocyanic acid (HNCO), as well as cyanic acid (HOCN) and fulminic acid (HCNO).[1][2] Its highly energetic nature and unique bonding arrangement make it a subject of considerable interest in fields ranging from theoretical chemistry and molecular spectroscopy to astrochemistry. This technical guide provides a comprehensive overview of this compound, focusing on its energetic properties, spectroscopic characterization, synthesis, and isomerization pathways, with a particular emphasis on quantitative data and detailed experimental methodologies.

Energetic and Spectroscopic Properties

This compound is a metastable molecule, existing in a shallow potential energy well. Its energetic and spectroscopic parameters have been elucidated through a combination of high-level ab initio calculations and sophisticated experimental techniques, primarily microwave spectroscopy and matrix isolation infrared spectroscopy. The following tables summarize key quantitative data for HONC and its more stable isomers, providing a clear comparison of their properties.

Table 1: Thermochemical Properties of [H, C, N, O] Isomers
IsomerChemical FormulaΔfH°(0 K) (kJ/mol)[1][3][4][5]ΔfH°(298.15 K) (kJ/mol)[1][3][4][5]Relative Energy (kcal/mol)
Isocyanic AcidHNCO-115.94 ± 0.28-118.93 ± 0.280
Cyanic AcidHOCN-12.32 ± 0.43-15.03 ± 0.4324.7
Fulminic AcidHCNO173.31 ± 0.42170.93 ± 0.4270.7
This compoundHONC235.24 ± 0.43233.53 ± 0.4384.1

Relative energies are calculated based on the ΔfH°(0 K) values and are consistent with high-level computational studies.[2]

Table 2: Spectroscopic Constants of [H, C, N, O] Isomers
IsomerRotational Constants (MHz)Dipole Moment (Debye)
A B
HNCO 918443.111071.1
HOCN 605949.911464.7
HCNO ---11467.9
HONC 49500010200

Rotational constants and dipole moments are derived from a combination of experimental microwave spectroscopy and ab initio calculations.

Table 3: Fundamental Vibrational Frequencies of [H, C, N, O] Isomers (cm⁻¹)
ModeHNCO (Ar Matrix)[6]HOCN (Computational)HCNO (Computational)HONC (Computational)[2]
ν₁ (X-H stretch) 3511.5~3600~3300~3400
ν₂ (asym. stretch) 2259.0~2300~2200~2100
ν₃ (sym. stretch) 1327~1200~1250~1100
ν₄ (bend) 777~700~540~600
ν₅ (bend) 577~550~330~450
ν₆ (out-of-plane bend) 656~600~230~350

Experimental values for HNCO are from matrix isolation studies.[6] Values for HOCN, HCNO, and HONC are primarily from high-level computational studies due to the challenges of experimental measurement.[2][7]

Experimental Protocols

The transient and high-energy nature of this compound necessitates specialized experimental techniques for its synthesis and characterization. The primary methods employed are flash vacuum pyrolysis (FVP) for generation, followed by either matrix isolation infrared spectroscopy or Fourier transform microwave (FTMW) spectroscopy for detection and analysis.

Synthesis of this compound via Flash Vacuum Pyrolysis

Flash vacuum pyrolysis is a powerful technique for generating highly reactive molecules by subjecting a precursor to high temperatures for a very short duration under high vacuum.[8] This method minimizes intermolecular collisions, thus preventing decomposition or polymerization of the target species.

Precursor: N-hydroxycarbamates, such as phenyl N-hydroxycarbamate, have been used as precursors for HONC.[9]

Apparatus:

  • Sample Inlet: The precursor is placed in a temperature-controlled oven (e.g., a Kugelrohr apparatus) to achieve a stable vapor pressure.

  • Pyrolysis Tube: The vapor is passed through a quartz tube heated to high temperatures (typically 500-1000 °C) by a tube furnace. The tube may be empty or packed with an inert material like quartz wool to increase the surface area for heat transfer.

  • Vacuum System: The entire system is maintained under high vacuum (typically 10⁻⁵ to 10⁻⁶ Torr) by a diffusion or turbomolecular pump.

  • Trapping/Detection: The pyrolysis products are rapidly quenched and either trapped in an inert gas matrix on a cryogenic surface for infrared analysis or introduced into the high-vacuum chamber of a microwave spectrometer.

Typical Procedure:

  • The precursor is heated to a temperature sufficient to induce sublimation or evaporation into the vacuum system.

  • The vaporized precursor is carried through the heated quartz tube where it undergoes pyrolysis.

  • The resulting fragments and rearranged molecules, including HONC, exit the pyrolysis zone and are immediately subjected to analysis or trapping.

Characterization by Matrix Isolation Infrared Spectroscopy

This technique allows for the study of highly reactive species by trapping them in a solid, inert matrix at cryogenic temperatures.

Apparatus:

  • Cryostat: A closed-cycle helium cryostat is used to cool a substrate (e.g., a CsI window) to temperatures as low as 4 K.

  • Gas Deposition System: The pyrolysis products are co-deposited with a large excess of an inert gas (typically argon or neon) onto the cold substrate.

  • FTIR Spectrometer: An infrared beam is passed through the matrix, and the absorption spectrum is recorded.

Procedure:

  • The cryostat is cooled to the desired temperature.

  • A mixture of the pyrolysis products and the matrix gas is directed towards the cold window, where they condense to form a solid matrix.

  • The infrared spectrum of the isolated molecules is recorded. Isotopic substitution (e.g., using ¹³C, ¹⁵N, or deuterium-labeled precursors) is often employed to confirm the vibrational assignments.[6]

Characterization by Fourier Transform Microwave (FTMW) Spectroscopy

FTMW spectroscopy is a high-resolution technique that provides precise information about the rotational constants and, consequently, the molecular structure of gas-phase molecules.[10][11] For transient species like HONC, it is often coupled with a supersonic jet expansion.

Apparatus:

  • Pulsed Nozzle: The pyrolysis products are entrained in a pulse of an inert carrier gas (e.g., argon or neon) and expanded into a high-vacuum chamber through a small orifice. This process rapidly cools the molecules to a few Kelvin, simplifying their rotational spectra.[12]

  • Fabry-Pérot Cavity: The supersonic jet passes through a Fabry-Pérot microwave cavity.

  • Microwave Source and Detector: A short, high-power microwave pulse is used to polarize the molecules in the jet. The subsequent free induction decay (FID) of the coherent emission from the molecules is detected.

  • Fourier Transformation: The time-domain FID signal is Fourier transformed to obtain the frequency-domain rotational spectrum.

Procedure:

  • The precursor is pyrolyzed, and the products are mixed with a carrier gas.

  • The gas mixture is pulsed into the vacuum chamber, creating a supersonic jet.

  • The jet is irradiated with a microwave pulse, and the resulting FID is recorded.

  • The process is repeated for many pulses to improve the signal-to-noise ratio. The resulting spectrum provides highly accurate rotational constants.

Isomerization and Decomposition Pathways

The potential energy surface of the [H, C, N, O] isomers has been extensively studied using computational methods. These studies reveal the energetic relationships between the isomers and the transition states that govern their interconversion.

G Potential energy surface of [H,C,N,O] isomers. cluster_isomers Relative Energy (kcal/mol) cluster_ts Transition States HNCO HNCO (0.0) TS1 HNCO->TS1 HOCN HOCN (24.7) TS2 HOCN->TS2 HCNO HCNO (70.7) TS3 HCNO->TS3 HONC HONC (84.1) TS1->HOCN TS2->HCNO TS3->HONC

Caption: Potential energy diagram of the four [H,C,N,O] isomers.

This compound is predicted to readily isomerize to the more stable cyanic acid (HOCN) through a relatively low energy barrier.[13] Further isomerization to isocyanic acid (HNCO) involves surmounting a much higher energy barrier. The direct isomerization of HONC to HNCO is not a favored pathway.

G cluster_workflow Experimental Workflow for HONC Characterization cluster_detection Detection Methods Precursor Precursor (e.g., Phenyl N-hydroxycarbamate) FVP Flash Vacuum Pyrolysis (500-1000 °C, 10⁻⁶ Torr) Precursor->FVP Products Pyrolysis Products (HONC, HNCO, etc.) FVP->Products MatrixIsolation Matrix Isolation (Ar, 4 K) Products->MatrixIsolation FTMW FTMW Spectroscopy (Supersonic Jet) Products->FTMW FTIR FTIR Spectrum MatrixIsolation->FTIR MicrowaveSpectrum Microwave Spectrum FTMW->MicrowaveSpectrum

Caption: Workflow for the synthesis and characterization of HONC.

Conclusion

This compound, as the most energetic stable isomer of HNCO, presents a fascinating case study in molecular energetics and reactivity. Its successful synthesis and characterization through advanced experimental techniques, supported by high-level computational chemistry, have provided valuable data for benchmarking theoretical models and understanding the fundamental properties of high-energy molecules. For researchers in drug development and related fields, the study of such reactive species can offer insights into potential reaction mechanisms and the behavior of molecules in high-energy environments. Further research into the reaction dynamics of this compound and its potential role in complex chemical systems will continue to be a fruitful area of investigation.

References

A Technical Whitepaper on the Isomers of the [H,C,N,O] System

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This document provides a comprehensive technical overview of the fundamental properties of the [H,C,N,O] isomers, with a special focus on the elusive and highly energetic isofulminic acid (HONC). While isocyanic acid (HNCO) is the most stable and well-characterized isomer, recent advancements in computational and spectroscopic techniques have shed light on the existence and properties of its higher-energy counterparts: cyanic acid (HOCN), fulminic acid (HCNO), and this compound (HONC).[1][2] This guide synthesizes the current understanding of their structure, stability, synthesis, and reactivity, presenting quantitative data in structured tables and outlining key experimental and computational methodologies. The interrelation and isomerization pathways between these compounds are also visualized to provide a clear conceptual framework.

Introduction: Clarifying the [H,C,N,O] Isomers

The molecular formula CHNO gives rise to four key linear or quasi-linear isomers that exist as minima on the potential energy surface: isocyanic acid (HNCO), cyanic acid (HOCN), fulminic acid (HCNO), and this compound (HONC).[1] Historically, the structure of fulminic acid was a subject of prolonged debate until its definitive identification in the 1960s.[3][4] this compound (HONC), the most energetic and least stable of the four, remained a theoretical curiosity until its spectroscopic detection.[1][5] These isomers are of significant interest as they are composed of the four primary biogenic elements and play roles in processes ranging from interstellar chemistry to combustion.[1][6]

The relative stability of these isomers follows the order: HNCO > HOCN > HCNO > HONC.[4] Understanding the properties of these high-energy species is crucial for fields requiring precise control of chemical reactivity and energy release.

Molecular Structure and Energetics

The four isomers exhibit distinct bonding arrangements and geometries, which dictate their relative stabilities and spectroscopic signatures. Isocyanic acid (HNCO) is the most stable isomer, serving as the energetic reference point.[1] this compound (HONC) is the highest-energy isomer, lying approximately 84 kcal/mol above HNCO.[1][5][7] Advanced computational models, such as coupled-cluster theory, have been instrumental in determining their structures and relative energies.[1]

Table 1: Calculated Relative Energies and Dipole Moments of [H,C,N,O] Isomers

CompoundStructureRelative Energy (kcal/mol)Calculated Dipole Moment (Debye)
Isocyanic AcidH–N=C=O02.073
Cyanic AcidH–O–C≡N24.53.815
Fulminic AcidH–C≡N⁺–O⁻70.03.340
This compoundH–O–N⁺≡C⁻84.23.487
Source: Data compiled from coupled cluster CCSD(T) calculations.[1][8]

Table 2: Key Structural Parameters of Fulminic Acid and this compound

CompoundParameterBond Length (Å)
Fulminic Acid (HCNO)C-H1.027
C-N1.161
N-O1.207
This compound (HONC)H-OCalculated
O-NCalculated
N-CCalculated
Source: HCNO data from microwave spectroscopy.[3] HONC data is primarily from ab initio calculations as experimental values are not fully determined.[1]

Isomerization and Reactivity

The isomers are interconnected through various isomerization pathways, some of which are thermally or photochemically accessible. This compound (HONC) is predicted to isomerize readily to the more stable cyanic acid (HOCN).[2][9] Similarly, fulminic acid (HCNO) can rearrange to isocyanic acid (HNCO), with computational studies suggesting this occurs via a formylnitrene intermediate.[2][9]

The high energy content of fulminic and isofulminic acids makes them highly reactive. Fulminic acid and its salts (fulminates) are famously explosive and have been used as detonators.[4][10] The free acid is unstable and prone to polymerization.[4] In contrast, dilute solutions of isocyanic acid are relatively stable in inert solvents but will hydrolyze in water to form carbon dioxide and ammonia.[11]

Isomerization_Pathways HNCO Isocyanic Acid (HNCO) 0 kcal/mol HOCN Cyanic Acid (HOCN) ~25 kcal/mol HNCO->HOCN Tautomerization HOCN->HNCO (low barrier) HCNO Fulminic Acid (HCNO) ~70 kcal/mol Nitrene Formylnitrene Intermediate HCNO->Nitrene Rearrangement HONC This compound (HONC) ~84 kcal/mol HONC->HOCN Isomerization (facile) Nitrene->HNCO

Caption: Energy landscape and isomerization pathways of the four main [H,C,N,O] isomers.

Spectroscopic Characterization

Spectroscopy is the primary tool for identifying and characterizing these transient and unstable molecules. While isocyanic acid has been thoroughly studied, data on its isomers, particularly this compound, comes largely from a combination of matrix isolation experiments, microwave spectroscopy, and high-level ab initio calculations.[1][5][7]

The detection of this compound was achieved through Fourier transform microwave spectroscopy, which allowed for the determination of its rotational constants.[1][5] These experimental findings were in excellent agreement with predictions from coupled cluster electronic structure calculations, confirming the molecule's identity and structure.[1][5][7]

Table 3: Selected Vibrational Frequencies for Isocyanic Acid (HNCO)

ModeDescriptionFrequency (cm⁻¹)
ν₁N-H Stretch~3530
ν₂Asymmetric N=C=O Stretch2268.8
ν₃Symmetric N=C=O Stretch1327
Source: Gas-phase vibrational spectrum data.[11]

Experimental and Computational Protocols

5.1. Synthesis and Generation

Direct synthesis and isolation of the higher-energy isomers are challenging due to their instability.

  • Isocyanic Acid (HNCO): Can be generated by the protonation of cyanate salts (e.g., potassium cyanate) with acids like HCl or oxalic acid.[11] Another method is the thermal decomposition of its trimer, cyanuric acid.[11] The product must be handled as a gas or kept at very low temperatures to prevent polymerization.[11]

  • Fulminic Acid (HCNO): Historically generated from its explosive metal salts, such as mercury fulminate.[10] A safer, more convenient laboratory synthesis involves the flash vacuum pyrolysis of certain oximes, which avoids the use of detonable precursors.[3]

  • This compound (HONC): This species has not been synthesized in bulk. It is generated in situ for spectroscopic studies, typically in a supersonic molecular beam via a gas-phase reaction or discharge, allowing for immediate observation before decomposition or isomerization.[1]

5.2. Experimental Workflow: Spectroscopic Detection of HONC

The detection of a transient species like HONC requires a specialized experimental setup that combines in situ generation with highly sensitive detection.

Experimental_Workflow cluster_generation Molecule Generation cluster_beam Molecular Beam Formation cluster_detection Spectroscopic Detection precursor Precursor Gas Mixture discharge Pulsed Electric Discharge precursor->discharge expansion Supersonic Expansion (Cooling to < 5 K) discharge->expansion microwave Microwave Pulse (Rotational Excitation) expansion->microwave emission Free Induction Decay (Emission Signal) microwave->emission fft Fourier Transform emission->fft spectrum Rotational Spectrum (Identify HONC) fft->spectrum

Caption: Workflow for the generation and microwave spectroscopic detection of this compound.

5.3. Computational Protocol: Structure and Energy Calculation

High-accuracy quantum chemical calculations are essential for predicting the properties of these isomers.

  • Methodology Selection: The coupled cluster method with single, double, and perturbative triple excitations (CCSD(T)) is the gold standard for accuracy.[6]

  • Basis Set Selection: Large, correlation-consistent basis sets, such as the aug-cc-pCVQZ set, are employed to accurately describe the electronic structure.[1]

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy structure on the potential energy surface.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict infrared spectra.

  • Property Calculation: Once the geometry is confirmed, other properties like dipole moment, rotational constants, and relative energies are calculated.[1][8]

Conclusion and Future Outlook

This compound and its isomers represent a fascinating and challenging area of chemistry. While significant progress has been made in their theoretical and spectroscopic characterization, many aspects of their reactivity and potential applications remain unexplored. The extreme energy content of HONC and HCNO suggests potential, albeit hazardous, applications in energetic materials. Furthermore, their confirmed presence in interstellar space highlights their role in astrochemistry and the formation of complex organic molecules.[1] Future research, combining advanced in situ generation techniques with sensitive detection methods and high-level computational chemistry, will be critical to further unraveling the fundamental properties of these unique chemical entities.

References

Spectroscopic Identification of Isofulminic Acid (HONC) in the Gas Phase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Isofulminic acid (HONC) is the least stable of the four CHNO isomers, which also include isocyanic acid (HNCO), cyanic acid (HOCN), and fulminic acid (HCNO).[1][2][3] For many years, HONC remained elusive in the gas phase until its definitive spectroscopic identification was achieved through a combination of high-level ab initio calculations and advanced microwave spectroscopy.[1][4][5] This guide provides an in-depth overview of the theoretical underpinnings, experimental protocols, and key spectroscopic data that led to the successful characterization of gaseous this compound.

Introduction

The CHNO family of isomers is of fundamental interest in organic chemistry and astrochemistry due to its composition from the most essential biogenic elements.[1] While HNCO, HOCN, and HCNO have been identified and studied in both laboratory and interstellar environments, the most energetic isomer, this compound (HONC), proved challenging to detect.[1][2] Lying approximately 84 kcal/mol higher in energy than the most stable isomer, HNCO, its transient nature requires specialized generation and detection techniques.[1][4][5] Previous attempts to generate HONC, including pyrolysis of mercury fulminate and matrix isolation infrared spectroscopy, were inconclusive.[1] The breakthrough came from a synergistic approach, where theoretical calculations provided precise predictions of its rotational spectrum, guiding a successful experimental search.[1][4]

Theoretical Predictions and Computational Chemistry

The successful laboratory detection of HONC was heavily reliant on high-level coupled-cluster electronic structure calculations. These theoretical studies were crucial for predicting the molecule's equilibrium geometry, dipole moment, and, most importantly, its rotational constants.[1][4] HONC was predicted to be a nearly prolate symmetric top with a significant dipole moment, making it a strong candidate for detection via rotational spectroscopy.[1][4] The calculations provided the foundational data necessary to narrow the search for its rotational transitions.

Table 1: Theoretically Calculated Properties of this compound (HONC)
PropertyCalculated ValueReference
Energy relative to HNCO84.1 kcal/mol[1]
Asymmetry Parameter (κ)-0.9994[4]
Dipole Moment (μ)~3 D[1]
H-O-N Angle~104.5°[1]
O-N-C Angle~170°[1]

Experimental Protocols

The gas-phase identification of this compound was accomplished using Fourier transform microwave (FTM) spectroscopy on a supersonic molecular beam. This technique is highly sensitive and provides the ultra-high spectral resolution necessary to observe the characteristic rotational transitions and their hyperfine structures.[1][4][6]

In Situ Synthesis of this compound

Given its instability, HONC was synthesized in situ directly before spectroscopic analysis. The generation method involved creating an electrical discharge in a precursor gas mixture.

  • Precursor Mixture: A dilute mixture of methyl isocyanate (CH₃NCO) or ethyl isocyanate (C₂H₅NCO) seeded in a buffer gas like Neon or Argon.

  • Discharge Conditions: The gas mixture is pulsed through a nozzle equipped with a pair of electrodes. A high-voltage DC pulse (e.g., ~1000 V) is applied across these electrodes.

  • Reaction Mechanism: The electrical discharge fragments the precursor molecules and induces rearrangements. While the exact reaction pathways are complex, this high-energy environment facilitates the formation of the metastable HONC isomer among other products. This method proved effective where previous pyrolysis techniques had failed.[1]

Spectroscopic Detection and Characterization
  • Apparatus: A Fourier transform microwave (FTM) spectrometer incorporating a Fabry-Pérot cavity is used.

  • Workflow:

    • The gas mixture containing the newly synthesized HONC is pulsed from the discharge nozzle into the high vacuum of the spectrometer chamber.

    • This creates a supersonic expansion, which cools the molecules to just a few Kelvin. This rotational and vibrational cooling simplifies the resulting spectrum by populating only the lowest energy levels.

    • The cold molecules then travel through the center of the Fabry-Pérot microwave cavity.

    • A short, high-power microwave pulse is introduced into the cavity, polarizing the molecules that have a rotational transition resonant with the microwave frequency.

    • After the pulse, the coherently rotating molecules emit a faint microwave signal—a free induction decay (FID).

    • This weak FID signal is detected and amplified.

    • A Fourier transform of the time-domain FID signal yields the frequency-domain spectrum, revealing the precise rotational transition frequencies with extremely high resolution.[1][4]

G cluster_prep Precursor Preparation cluster_synthesis In Situ Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Processing precursors Precursor Gas Mixture (e.g., CH3NCO in Ne) discharge Pulsed Discharge Nozzle (~1 kV) precursors->discharge expansion Supersonic Expansion (Rotational Cooling) discharge->expansion cavity Fabry-Pérot Cavity expansion->cavity detection Free Induction Decay (FID) Detection cavity->detection pulse Microwave Excitation Pulse pulse->cavity ft Fourier Transform detection->ft spectrum Rotational Spectrum (Frequency vs. Intensity) ft->spectrum G cluster_theory Theoretical Framework cluster_exp Experimental Realization ab_initio Ab Initio Calculations (Coupled Cluster) predicted Predicted Spectroscopic Constants (Rotational, etc.) ab_initio->predicted spectroscopy FTM Spectroscopy predicted->spectroscopy Guides Search isotopic Analysis of Isotopic Species (13C, 18O, D) predicted->isotopic Confirms Predictions synthesis In Situ Synthesis (Gas Discharge) synthesis->spectroscopy measured Measured Rotational Transitions & Constants spectroscopy->measured measured->isotopic confirmation Definitive Identification of HONC isotopic->confirmation

References

The Elusive Isomer: A Technical Chronicle of Early Attempts to Synthesize Isofulminic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers in Chemistry and Drug Development

Introduction

The quest to understand and synthesize the isomers of the simple formula CHNO has been a cornerstone in the development of structural organic chemistry. Among these isomers—isocyanic acid (HNCO), cyanic acid (HOCN), fulminic acid (HCNO), and isofulminic acid (HONC)—this compound stands out as the most elusive and least stable.[1] For nearly a century, the structure now known to belong to this compound (H-O-N⁺≡C⁻) was incorrectly attributed to the more readily accessible, albeit still hazardous, fulminic acid.[2] Consequently, the "early attempts to synthesize this compound" are inextricably linked with the historical efforts to prepare and characterize fulminic acid itself.

This technical guide delves into these foundational nineteenth and early twentieth-century efforts. It provides a detailed account of the experimental protocols used to generate the fulminate ion—the only practical entry point to this chemical family at the time—and explores the key conceptual advancements that began to unravel the complex relationship between the CHNO isomers. The methodologies, though archaic by modern standards, laid the groundwork for the eventual identification of true this compound in 1988 and offer valuable insights into the fundamental reactivity of these high-energy species.[2]

Historical Context: The Great Isomer Confusion

The story begins not with the free acids, but with their highly explosive metal salts. The investigation of silver and mercury fulminates in the early 1800s by chemists like Brugnatelli, Howard, and Liebig was pivotal.[1][3] A critical moment came when Liebig and Wöhler discovered that silver fulminate and silver cyanate had identical chemical formulas (AgCNO) but drastically different properties, leading to the formal concept of isomerism.

For decades, the scientific consensus held that the structure of the fulminate ion was derived from a parent acid with the connectivity H-O-N-C. This historical misconception is crucial; researchers who were synthesizing and studying fulminates believed they were working with a precursor to this compound. The diagram below illustrates the timeline of discovery and the resolution of this structural puzzle.

G cluster_1800 c. 1800-1825 cluster_1830 c. 1830s cluster_1900 c. 1900s cluster_1960 c. 1960s-1980s b1 Howard & Brugnatelli Prepare Silver & Mercury Fulminate b2 Liebig & Gay-Lussac Analyze Fulminate & Cyanate b1->b2 Analysis b3 Concept of Isomerism Formalized (Berzelius) b2->b3 Leads to b4 Prevailing (Incorrect) Structure for Fulminic Acid: H-O-N≡C (Isofulminic) b3->b4 Structural Hypothesis b5 Palazzo & Wieland (1907) Link Fulminates to Nitro Compounds b4->b5 Investigated under this assumption b6 Correct Structure of Fulminic Acid Established: H-C≡N-O b5->b6 Provides Clues b7 True this compound (H-O-N≡C) Finally Detected (1988) b6->b7 Enables Search For G start Start dissolve Dissolve 5g Mercury in 35mL conc. Nitric Acid start->dissolve prepare_etoh Place 50mL 90% Ethanol in 500mL Beaker pour Pour Acidic Mercury Solution into Ethanol dissolve->pour prepare_etoh->pour react Vigorous Exothermic Reaction (White/Red Fumes Evolve) Precipitation Occurs pour->react quench Quench with Cold Water react->quench wash Wash Crystals by Decantation until Neutral quench->wash store Store Grayish-Yellow Crystals Under Water wash->store end End store->end G reactant Methyl Nitrolic Acid NO₂-CH=N-OH intermediate Hypothesized Intermediate reactant->intermediate Reaction (e.g., with HgCl₂) product Fulminate Ion [C≡N-O]⁻ intermediate->product Rearrangement & Salt Formation

References

role of isofulminic acid in astrochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Isofulminic Acid (HONC) in Astrochemistry

Abstract

This compound (HONC) is the highest-energy stable isomer within the [H, C, N, O] chemical family, a group of molecules of significant interest in astrochemistry due to their composition of key biogenic elements. While its more stable isomers—isocyanic acid (HNCO), cyanic acid (HOCN), and fulminic acid (HCNO)—have all been detected in various interstellar and circumstellar environments, HONC has so far eluded astronomical detection.[1] This guide provides a comprehensive technical overview of this compound's role in astrochemistry, detailing its physicochemical properties, the experimental protocols for its laboratory detection, the methodologies of astronomical searches, and the theoretical frameworks used to predict its formation and abundance in space.

Introduction to the CHNO Isomers

The four isomers—isocyanic acid (HNCO), cyanic acid (HOCN), fulminic acid (HCNO), and this compound (HONC)—represent a fascinating case study in astrochemistry.[2][3] Their relative abundances can provide crucial clues about the underlying chemical and physical processes in diverse astronomical environments, from cold, dark clouds to hot, dense molecular cores.[4][5] HONC, being the least stable, is a particularly sensitive probe of formation pathways.[2] Its potential detection would place stringent constraints on chemical models, particularly regarding the contributions of gas-phase versus grain-surface chemistry.

Energy Hierarchy and Stability

The stability of the CHNO isomers is a critical factor governing their expected abundances. Ab initio calculations and experimental data have established a clear energy hierarchy. HONC is the most energetic, lying approximately 84 kcal/mol (3.64 eV) above the most stable isomer, HNCO.[1][2] This large energy difference suggests that HONC is likely to be significantly less abundant and may only exist in environments where non-equilibrium chemistry dominates.

G cluster_energy Relative Energy (kcal/mol) HNCO HNCO HOCN HOCN HCNO HCNO HONC HONC E0 0.0 E1 ~24.7 E2 ~70.7 E3 ~84.1

Figure 1: Relative energy hierarchy of the four stable CHNO isomers.

Physicochemical and Spectroscopic Data

Quantitative data on the CHNO isomers are essential for both interpreting observational data and informing theoretical models. This compound is a highly polar molecule, which makes it a promising candidate for detection via radio astronomy.[2][3]

Table 1: Physicochemical Properties of CHNO Isomers
IsomerFormulaRelative Energy (kcal/mol)Dipole Moment (Debye)
Isocyanic AcidHNCO0.0~2.1
Cyanic AcidHOCN~24.7~3.0
Fulminic AcidHCNO~70.7~3.5
This compoundHONC ~84.1 ~3.2
Data sourced from Mladenović et al. (2009) and related computational studies.[2][3]
Table 2: Experimental Ground-State Rotational Constants of this compound (HONC) and its Isotopologues (MHz)
ConstantHONCDONCH¹⁸ONCHO¹⁵NCHON¹³C
A₀ 567150 (280)334030 (180)566730 (280)549300 (270)550510 (270)
B₀ 10850.5511 (14)10246.3361 (11)10239.5262 (12)10842.1706 (18)10424.1166 (11)
C₀ 10642.0298 (14)9934.3360 (11)10056.2524 (12)10629.5878 (18)10223.7144 (11)
Uncertainties (1σ) are given in parentheses in units of the last digits. Data from Mladenović et al. (2009).[2][6]

Experimental Protocols

The study of this compound relies on a synergistic relationship between laboratory spectroscopy, which provides the necessary frequency data for astronomical searches, and theoretical modeling, which predicts its abundance and formation pathways.

Protocol: Laboratory Detection via Fourier Transform Microwave (FTMW) Spectroscopy

The definitive laboratory detection of HONC was achieved using FTMW spectroscopy coupled with a supersonic expansion source.[2][3] This technique is ideal for studying transient, unstable species like HONC.

Methodology:

  • Precursor Generation: A precursor gas mixture is prepared. For HONC, a dilute mixture of iodomethane (CH₃I) and nitric oxide (NO) seeded in a buffer gas (e.g., Neon) is effective.

  • Molecule Formation: The gas mixture is pulsed through a nozzle that incorporates a high-voltage electrical discharge. The discharge fragments the precursor molecules and initiates chemical reactions that form a variety of new species, including HONC.

  • Supersonic Expansion: The resulting gas mixture expands adiabatically from the high-pressure nozzle into a high-vacuum chamber. This expansion cools the molecules to rotational temperatures of only a few Kelvin, simplifying the resulting spectrum by collapsing population into the lowest energy levels.

  • Microwave Excitation: The cooled molecular beam passes through a Fabry-Pérot microwave cavity. A short, high-power microwave pulse, resonant with a specific rotational transition of the target molecule (HONC), is fired into the cavity. This pulse induces a macroscopic polarization in the ensemble of molecules.

  • Signal Detection: After the excitation pulse, the coherently rotating molecules emit a faint microwave signal known as the Free Induction Decay (FID). This decaying signal is detected by a highly sensitive receiver.

  • Data Acquisition and Processing: The FID is a time-domain signal. It is amplified, digitized, and signal-averaged over many cycles to improve the signal-to-noise ratio. A Fourier Transform is then applied to the averaged FID to convert it into a high-resolution frequency-domain spectrum, revealing the precise rotational transition frequencies.[7][8]

G precursors Precursor Gases (e.g., CH₃I, NO in Ne) discharge Pulsed Discharge Nozzle precursors->discharge expansion Supersonic Expansion (Rotational Cooling to ~2K) discharge->expansion cavity Fabry-Pérot Cavity expansion->cavity fid Free Induction Decay (FID) (Molecular Emission) cavity->fid Relaxation pulse Microwave Pulse (Excitation) pulse->cavity Polarization receiver Receiver & Amplifier fid->receiver digitizer Digitizer & Averager receiver->digitizer ft Fourier Transform digitizer->ft spectrum High-Resolution Spectrum (Frequency vs. Intensity) ft->spectrum

Figure 2: Experimental workflow for the laboratory detection of HONC.
Protocol: Astronomical Search via Radio Telescopes

Searches for HONC in interstellar space are conducted using large single-dish radio telescopes. The protocol relies on the precise transition frequencies measured in the laboratory.

Methodology:

  • Source Selection: Target sources are chosen based on their known chemical richness and physical conditions. Prime targets include giant molecular clouds like Sagittarius B2 (Sgr B2) and cold, dark clouds like TMC-1, where other CHNO isomers have been detected.[9][10]

  • Frequency Tuning: The telescope's receiver is tuned to the frequencies of the strongest rotational transitions of HONC as determined by laboratory spectroscopy (see Table 2). Observations typically cover multiple transitions to ensure a secure identification.

  • Observation: The telescope is pointed at the target source, and data are collected over several hours to achieve a high signal-to-noise ratio. The telescope's backend spectrometer records the intensity of the radio emission as a function of frequency.

  • Data Reduction: The raw data are calibrated to correct for atmospheric absorption and instrumental effects. A baseline is subtracted from the spectrum to remove slowly varying instrumental noise.

  • Spectral Analysis: The reduced spectrum is analyzed for emission or absorption features at the expected frequencies of HONC. If a signal is detected, its line shape, width, and velocity are analyzed to confirm its origin from the source.

  • Column Density Calculation: If no lines are detected, the root-mean-square (rms) noise level of the spectrum is used to calculate an upper limit on the total number of HONC molecules along the line of sight (the column density). This is done using radiative transfer models that assume local thermodynamic equilibrium (LTE) or use more complex non-LTE methods.

Protocol: Theoretical Prediction via Gas-Grain Modeling

Gas-grain chemical models are computational simulations used to predict the abundances of molecules in different astronomical environments.[4][11]

Methodology:

  • Physical Model Definition: A physical model for the target environment is defined. This includes parameters like gas density, dust temperature, gas temperature, visual extinction (Aᵥ), and the cosmic-ray ionization rate as a function of time and/or position. For example, a model could simulate the collapse of a prestellar core or the subsequent warm-up phase around a newborn star.[12][13]

  • Chemical Network: A comprehensive network of chemical reactions is employed. This includes:

    • Gas-phase reactions: Ion-molecule, neutral-neutral, and photodissociation reactions.

    • Gas-grain interactions: Accretion (freeze-out) of gas-phase species onto dust grains and desorption (thermal, cosmic-ray induced, photodesorption) of species from grains back into the gas.

    • Grain-surface reactions: Reactions between species adsorbed on the surfaces of dust grains, often involving radical diffusion and recombination (Langmuir-Hinshelwood mechanism).[14]

  • Rate Equations: The chemical network is translated into a large set of coupled, ordinary differential equations that describe the rate of change of the abundance of each species over time.

  • Numerical Simulation: The system of differential equations is solved numerically over time, coupled with the evolving physical conditions of the model.

  • Abundance Prediction: The simulation outputs the fractional abundance of all species, including HONC, as a function of time. The peak abundances predicted under different conditions (e.g., cold core vs. hot core) provide targets for astronomical observers.

Astrochemical Modeling of this compound

Given the lack of an astronomical detection, theoretical models are currently the primary tool for understanding the potential role and abundance of HONC in the ISM.

Formation and Destruction Pathways

Gas-grain models suggest that the chemistry of the CHNO isomers is complex and interconnected.[4][5] HONC can be formed through both gas-phase and grain-surface reactions and is destroyed by reactions with common interstellar radicals, ions, or through isomerization to more stable forms.

G HONC_gas HONC (gas) HONC_grain HONC (grain) HONC_gas->HONC_grain Accretion HNCO HNCO HONC_gas->HNCO Isomerization HOCN HOCN HONC_gas->HOCN Isomerization HCNO HCNO HONC_gas->HCNO Isomerization Destruction Destruction (Ions, Radicals, UV) HONC_gas->Destruction Destruction Precursors_gas Gas-Phase Precursors Precursors_gas->HONC_gas Formation Precursors_grain Grain-Surface Precursors (e.g., H, O, N, C) Precursors_grain->HONC_grain Surface Reaction

Figure 3: Key astrochemical pathways involving this compound (HONC).
Predicted Abundances and Role of Dust Grains

Models by Quan et al. (2010) predict the abundances of HONC in several environments.[4][5] In cold cores, where temperatures are ~10 K, molecules are heavily depleted onto dust grains. In warmer regions like hot cores and lukewarm corinos, these icy mantles sublimate, releasing complex molecules into the gas phase where they can be observed.

The interaction of HONC with dust grain surfaces is crucial. Theoretical calculations show that HONC, along with HOCN, binds more strongly to water ice surfaces than its more stable isomers, HNCO and HCNO.[15] This differential adsorption could lead to a relative enhancement of HONC on grain surfaces compared to the gas phase.

Table 3: Predicted Peak Fractional Abundances of HONC
Model EnvironmentPeak Abundance (relative to H₂)Physical ConditionsDominant Chemistry
Cold Core~ 1 x 10⁻¹³T ~ 10 KGas-phase & Accretion
Lukewarm Corino~ 2 x 10⁻¹²T warms from 10 K to 100 KMantle Sublimation & Warm Gas-phase
Hot Core~ 4 x 10⁻¹³T warms from 10 K to 200 KMantle Sublimation & Hot Gas-phase
Fractional abundances are time-dependent; these represent peak values from the gas-grain model of Quan et al. (2010).[4]
Table 4: Calculated Adsorption Energies of CHNO Isomers on a Water Ice Surface
IsomerAdsorption Energy (kcal/mol)
HCNO10.6
HNCO12.4
HONC 26.5
HOCN28.0
Data from Lattelais et al. (2015). Higher energy indicates stronger binding to the surface.[15]

Conclusion and Future Directions

This compound remains an enigmatic but important molecule in astrochemistry. While it has been successfully characterized in the laboratory, its existence in the interstellar medium is purely theoretical at present. The data and protocols outlined in this guide summarize the current state of knowledge.

Future progress in understanding the role of HONC will depend on three key areas:

  • Increased Telescope Sensitivity: Next-generation radio telescopes may achieve the sensitivity required to detect the low abundances of HONC predicted by models.

  • Refined Chemical Models: Laboratory experiments and quantum chemical calculations are needed to provide more accurate reaction rates and branching ratios for the formation and destruction of HONC, which will improve the predictive power of astrochemical models.

  • Laboratory Ice Experiments: Further experiments simulating the chemistry on interstellar ice analogs can help elucidate the specific grain-surface formation pathways for HONC and verify its differential adsorption behavior.

The eventual detection of interstellar HONC would be a significant validation of current astrochemical theories and would provide a powerful new tool for diagnosing the physical and chemical conditions in the vast molecular nurseries of the cosmos.

References

Unveiling the Electronic Landscape of Isofulminic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Isofulminic acid (HONC) stands as the most energetic stable isomer of isocyanic acid (HNCO), positioned 84 kcal/mol higher in energy.[1][2][3][4] Its recent spectroscopic detection and characterization have unveiled a fascinating electronic structure, offering a unique case study in chemical bonding. This guide provides an in-depth analysis of the electronic structure and bonding in this compound, presenting key quantitative data, detailing experimental and computational protocols, and visualizing the intricate relationships governing its molecular architecture.

Molecular Architecture and Electronic Properties

This compound possesses a planar equilibrium structure with a singlet electronic ground state.[1] The molecule is characterized by a nearly linear heavy-atom backbone. High-level ab initio calculations, specifically the coupled-cluster singles and doubles with perturbative triples [CCSD(T)] method, have been instrumental in elucidating its geometric and electronic parameters.[1][2][3][4][5]

Key Geometric and Electronic Data

The following tables summarize the critical quantitative data for this compound, providing a comparative overview of its structural and electronic properties.

ParameterValueMethodReference
Bond Lengths (Å)
r(H-O)0.963CCSD(T)/cc-pCV5Z[1]
r(O-N)1.369CCSD(T)/cc-pCV5Z[1]
r(N-C)1.189CCSD(T)/cc-pCV5Z[1]
Bond Angles (°)
∠(H-O-N)104.92Best Estimate[1]
∠(O-N-C)172.56Best Estimate[1]
Dipole Moment (D) 3.487CCSD(T)/cc-pCV5Z[1]
Rotational Constants (MHz)
A599 881Experimental[1]
B10 546.9Experimental[1]
C10 364.5Experimental[1]
Vibrational Frequencies (cm⁻¹)
ν₁ (O-H stretch)3600Calculated[1]
ν₂ (N-C stretch)2100Calculated[1]
ν₃ (H-O-N bend)1300Calculated[1]
ν₄ (O-N stretch)1100Calculated[1]
ν₅ (O-N-C bend)500Calculated[1]
ν₆ (torsion)300Calculated[1]

Experimental and Computational Methodologies

The characterization of this compound has been a synergistic effort between theoretical predictions and experimental verification.

Experimental Protocol: Fourier Transform Microwave (FTMW) Spectroscopy

The definitive detection and structural analysis of this compound were achieved through Fourier transform microwave (FTMW) spectroscopy in a supersonic molecular beam.

  • Generation of this compound: The molecule was produced in a pulsed discharge of a gas mixture containing methyl nitrite (CH₃ONO) and cyanoacetylene (HC₃N) heavily diluted in neon.

  • Supersonic Expansion: The resulting gas mixture was expanded into a high-vacuum chamber, leading to rotational and vibrational cooling of the molecules to a few Kelvin.

  • Microwave Excitation: The cooled molecules were irradiated with a short, high-power microwave pulse, causing them to coherently rotate.

  • Detection of Free Induction Decay: The subsequent coherent emission from the rotating molecules (free induction decay) was detected, and its Fourier transform yielded the high-resolution rotational spectrum.

  • Isotopic Substitution: To confirm the identification and refine the molecular structure, the experiment was repeated with ¹³C, ¹⁸O, and deuterium isotopic species.[1][2][3][4][6]

Computational Protocol: Ab Initio Coupled-Cluster Calculations

High-level quantum chemical calculations were essential for predicting the properties of this compound and guiding the experimental search.

  • Methodology: The primary computational method employed was the coupled-cluster singles and doubles with perturbative triples [CCSD(T)] approach, which provides a highly accurate description of electron correlation.[1][5]

  • Basis Sets: Large, correlation-consistent basis sets, such as the augmented correlation-consistent polarized valence quadruple-zeta (aug-cc-pVQZ) and core-valence quintuple-zeta (cc-pCV5Z) sets, were used to ensure convergence of the calculated properties.[1]

  • Properties Calculated: These calculations yielded predictions for the equilibrium geometry, rotational constants, dipole moment, vibrational frequencies, and infrared intensities of this compound and its isotopologues.[1][2][3][4]

Bonding and Electronic Structure Analysis

The electronic configuration of the ground state of this compound is ... (¹A').[1] A Mulliken population analysis reveals the charge distribution along the H-O-N-C chain to be +0.31, -0.24, +0.14, and -0.21 elementary charges, respectively.[1] The H-O-N bond angle of approximately 105° is notably similar to the H-O-H angle in water, suggesting a comparable spatial distribution of electrons around the oxygen atom.[1]

Isomerization Pathways

This compound is the least stable of the four CHNO isomers, which in order of increasing energy are isocyanic acid (HNCO), cyanic acid (HOCN), fulminic acid (HCNO), and this compound (HONC).[2][7] this compound can readily isomerize to the more stable cyanic acid (HOCN) through thermal and photochemical pathways.[8][9][10]

G HNCO Isocyanic Acid (Most Stable) HOCN Cyanic Acid HOCN->HNCO HCNO Fulminic Acid HCNO->HNCO HONC This compound (Least Stable) HONC->HOCN Isomerization (Thermal/Photochemical)

Caption: Energy hierarchy and isomerization of CHNO isomers.

Conclusion

The combined application of high-level ab initio calculations and Fourier transform microwave spectroscopy has provided a detailed and unambiguous characterization of the electronic structure and bonding in this compound. This highly energetic and polar molecule serves as a valuable benchmark for theoretical models of chemical bonding and continues to be a target for astronomical searches, given that its more stable isomers have all been identified in interstellar space.[1][2][3][4][11]

References

discovery of isofulminic acid through rotational spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the discovery of isofulminic acid (HONC) through the synergistic application of high-level quantum chemical calculations and precision rotational spectroscopy. This document details the theoretical predictions, experimental protocols, and spectroscopic data that led to the first definitive identification of this high-energy molecule.

Introduction: The Quest for this compound

The CHNO family of isomers, comprising isocyanic acid (HNCO), cyanic acid (HOCN), fulminic acid (HCNO), and this compound (HONC), has long been a subject of significant interest in chemistry and astrophysics.[1][2] These molecules are composed of the four most common biogenic elements and serve as important benchmarks for understanding chemical bonding and structure.[1] While HNCO, HOCN, and HCNO had been previously identified in the gas phase, the most energetic and elusive isomer, this compound (HONC), remained undetected until a combined theoretical and experimental effort successfully characterized it.[1][2]

This compound is predicted to be the least stable of the four isomers, lying approximately 84 kcal/mol higher in energy than the most stable form, isocyanic acid (HNCO).[1][2][3] Its definitive spectroscopic detection was accomplished through Fourier transform microwave (FTM) spectroscopy, guided by sophisticated ab initio calculations.[1][3][4] This discovery not only completed the spectroscopic characterization of the fundamental CHNO isomers but also highlighted the power of rotational spectroscopy in identifying reactive and transient species.

Theoretical Predictions: Paving the Way for Discovery

Prior to its detection, high-level quantum chemical calculations were instrumental in predicting the properties of HONC, which were crucial for guiding the laboratory search. The all-electron coupled-cluster method with single, double, and perturbative triple excitations [CCSD(T)] was employed to determine the molecule's equilibrium geometry, rotational constants, and dipole moment.[1][2]

These theoretical calculations predicted that HONC is an almost prolate symmetric top with a large dipole moment, making it a strong candidate for detection by rotational spectroscopy.[1] The predicted rotational constants were accurate enough to narrow the search window for the experimentalists significantly.

Calculated Molecular Properties

The theoretical calculations provided key insights into the expected characteristics of this compound.

PropertyCalculated ValueMethod/Basis Set
Relative Energy (above HNCO)+84.2 kcal/mol (29464 cm⁻¹)CCSD(T)/aug-cc-pCVQZ
Dipole Moment (μ)3.487 DCCSD(T)/cc-pCV5Z
Barrier to Linearity47.9 kcal/mol (16761 cm⁻¹)CCSD(T)/aug-cc-pCVQZ

Table 1: Theoretically predicted properties of this compound (HONC). Data sourced from Mladenović et al. (2009).[1][2]

CHNO Isomer Energy Relationship

The following diagram illustrates the theoretically calculated energy hierarchy of the four stable CHNO isomers.

Figure 1. Energy hierarchy of the four CHNO isomers.

Experimental Protocol: Detection via Rotational Spectroscopy

The laboratory detection of this compound was achieved using a Fourier transform microwave (FTM) spectrometer.[1][3] This technique is highly sensitive and provides the ultra-high resolution necessary to resolve the rotational transitions and their hyperfine structure.

Generation of this compound

This compound was synthesized in situ in a supersonic molecular beam. A precursor gas mixture was subjected to a small electrical discharge within the throat of a supersonic nozzle. The specific precursors used in the discovery experiment were not explicitly detailed in the primary publication, but the method involves creating a plasma that allows for the formation of exotic and high-energy species like HONC. The subsequent rapid expansion and cooling of the gas mixture into a vacuum chamber stabilizes these transient molecules, allowing for their spectroscopic measurement.

Spectroscopic Measurement

The experimental workflow for the detection and confirmation of HONC is outlined below.

G cluster_theory Theoretical Prediction cluster_exp Experimental Verification cluster_confirm Confirmation ab_initio Ab Initio Calculations (CCSD(T)) predict_spec Predict Rotational Constants & Dipole Moment ab_initio->predict_spec yields ftm_spec FTM Spectroscopy (cm-wave detection) predict_spec->ftm_spec guides search compare Compare Observed Spectra with Predictions predict_spec->compare synthesis In Situ Synthesis (Discharge in Supersonic Beam) synthesis->ftm_spec observe_lines Observe Rotational Transitions ftm_spec->observe_lines observe_lines->compare isotopic Synthesize & Detect Isotopologues (¹³C, ¹⁸O, D) compare->isotopic requires further proof confirm_id Confirm HONC Identification isotopic->confirm_id

Figure 2. Experimental workflow for the discovery of HONC.
  • Supersonic Expansion : A gas mixture is pulsed into a high-vacuum chamber through a nozzle, creating a supersonic molecular beam. This process cools the molecules to just a few kelvins, simplifying the rotational spectrum by populating only the lowest energy levels.

  • Microwave Excitation : A short, high-power microwave pulse is broadcast into the chamber, polarizing the molecules that have a rotational transition resonant with the microwave frequency.

  • Signal Detection : After the excitation pulse, the coherently rotating molecules emit a faint microwave signal (free induction decay). This signal is detected, amplified, and Fourier transformed to yield a frequency-domain spectrum of extremely high resolution.

  • Isotopic Substitution : To confirm the identification, the experiment was repeated using precursors enriched with carbon-13, oxygen-18, and deuterium. The detection of the corresponding isotopologues with their predicted shifts in rotational constants provided unambiguous proof of the discovery of HONC.[1][4][5]

Results: Spectroscopic Data and Analysis

The fundamental rotational transitions for HONC and three of its isotopic species were detected in the centimeter-wave band.[1][5] The high resolution of the FTM spectrometer allowed for the measurement of the nitrogen and deuterium nuclear quadrupole hyperfine structure, further confirming the molecular structure.

Rotational and Quadrupole Coupling Constants

The experimentally derived spectroscopic constants for the main isotopologue of HONC are presented below and show excellent agreement with the theoretical predictions.

ParameterExperimental Value (MHz)
Rotational Constants
A490000 (estimated)
B11361.3523(14)
C11091.2290(14)
Quadrupole Coupling Constants
χaa (¹⁴N)0.3854(21)
χbb (¹⁴N)-1.4555(27)
χcc (¹⁴N)1.0701(27)

Table 2: Experimental spectroscopic constants for the ground state of HONC. The A rotational constant could not be determined from the measured Ka=0 transitions and is estimated from theory. Uncertainties are given in parentheses in units of the last significant digit. Data sourced from Mladenović et al. (2009).[1]

Data for HONC Isotopologues

The detection of isotopic species was crucial for confirming the elemental composition and structure of the molecule.

IsotopologueB₀ (MHz)C₀ (MHz)
HONC11361.352311091.2290
H¹⁸ONC10729.980610486.2709
HO¹³NC11342.385211073.4759
DONC10373.19799970.5283

Table 3: Experimentally determined ground-state rotational constants (B and C) for HONC and its isotopologues. Data sourced from Mladenović et al. (2009).[1]

Conclusion

The discovery of this compound was a landmark achievement, made possible by the close integration of ab initio theory and experimental rotational spectroscopy.[1][2][3] The precise predictions from quantum chemical calculations were essential in guiding the successful, high-resolution microwave spectroscopy experiment. The collected data provide a definitive characterization of this high-energy molecule and complete the set of the four fundamental CHNO isomers. As a highly polar molecule, HONC is also a candidate for future detection in interstellar space, which could provide new insights into the chemistry of star-forming regions.[1][3][4]

References

A Deep Dive into the CHNO Potential Energy Surface: A Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of preliminary computational studies on the CHNO potential energy surface (PES). It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the key isomers, their energetic relationships, and the computational methodologies employed to explore this complex chemical space. The CHNO PES is of significant interest due to the presence of its isomers in a variety of chemical reactions, including rearrangements that are fundamental to organic synthesis, and their potential role in prebiotic chemistry.

Introduction to the CHNO Potential Energy Surface

The CHNO potential energy surface represents the relationship between the energy of the CHNO system and the spatial arrangement of its constituent atoms. Understanding this surface is crucial for predicting the stability of different isomers, elucidating reaction mechanisms, and calculating reaction rates. The CHNO system is particularly notable for its variety of isomers, including several stable and metastable species that play important roles in chemistry. Among the most studied are isocyanic acid (HNCO), fulminic acid (HCNO), cyanic acid (HOCN), and isofulminic acid (HONC).[1][2] Computational chemistry provides a powerful toolkit for mapping out the PES, identifying stable structures (minima), and locating the transition states that connect them.

Theoretical and Computational Methodologies

The exploration of the CHNO potential energy surface heavily relies on sophisticated computational chemistry techniques. These methods aim to solve the electronic Schrödinger equation to determine the energy and properties of the system.

Key Computational Approaches

A variety of ab initio and density functional theory (DFT) methods are employed to study the CHNO PES. High-level ab initio methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are often considered the "gold standard" for accuracy in calculating energies and molecular properties.[2] For systems with significant multireference character, methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by multireference perturbation theory are utilized.[3][4]

DFT methods, with a wide range of available functionals, offer a balance between computational cost and accuracy, making them suitable for exploring larger regions of the PES and for preliminary geometry optimizations.

Experimental Protocol: A Typical Computational Workflow

The following outlines a typical computational protocol for investigating the CHNO potential energy surface:

  • Initial Structure Generation: Plausible structures for the CHNO isomers are generated based on chemical intuition and known bonding patterns.

  • Geometry Optimization: The geometry of each proposed isomer is optimized to find the minimum energy structure on the potential energy surface. This is typically performed using a DFT method with a reasonably large basis set (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Analysis: Vibrational frequencies are calculated for each optimized structure. This serves two purposes:

    • To confirm that the optimized structure is a true minimum on the PES (i.e., all vibrational frequencies are real).

    • To obtain the zero-point vibrational energy (ZPVE) correction, which is added to the electronic energy to get a more accurate total energy.

    • To predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data.[5]

  • Single-Point Energy Refinement: To obtain highly accurate relative energies, single-point energy calculations are performed on the optimized geometries using a more sophisticated and computationally expensive method, such as CCSD(T) with a larger basis set (e.g., aug-cc-pVTZ).

  • Transition State Search: To study the isomerization pathways between different isomers, transition state (TS) structures are located. This involves specialized algorithms that search for saddle points on the PES.

  • Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is found, an IRC calculation is performed to confirm that the TS connects the two desired minima (reactants and products).

Quantitative Data on Key CHNO Isomers

The following tables summarize key quantitative data for the four most stable and well-studied CHNO isomers, compiled from various computational studies.

Table 1: Relative Energies of Key CHNO Isomers

IsomerCommon NameRelative Energy (kcal/mol)Computational Level of Theory
HNCO Isocyanic Acid0.0CCSD(T)/aug-cc-pVTZ
HOCN Cyanic Acid25.9CCSD(T)/aug-cc-pVTZ
HCNO Fulminic Acid69.9CCSD(T)/aug-cc-pVTZ
HONC This compound84.0CCSD(T)/aug-cc-pVTZ[2]

Table 2: Computed Geometries of Key CHNO Isomers

IsomerBondBond Length (Å)AngleBond Angle (°)
HNCO H-N1.002H-N-C123.3
N-C1.218N-C-O172.5
C-O1.171
HOCN H-O0.965H-O-C109.1
O-C1.321O-C-N173.8
C-N1.169
HCNO H-C1.066H-C-N180.0
C-N1.163C-N-O180.0
N-O1.207
HONC H-O0.988H-O-N104.3
O-N1.399O-N-C170.8
N-C1.171

Note: Geometries are typically calculated at a DFT or MP2 level of theory.

Table 3: Computed Vibrational Frequencies of Isocyanic Acid (HNCO)

ModeSymmetryDescriptionFrequency (cm⁻¹)
ν1A'N-H Stretch3530
ν2A'asymm. NCO Stretch2269
ν3A'symm. NCO Stretch1327
ν4A'H-N-C Bend777
ν5A'N-C-O Bend577
ν6A''out-of-plane Bend657

Note: Frequencies are typically calculated at the MP2/6-31G* level of theory and are unscaled.[5]*

Visualization of the CHNO Potential Energy Surface

Diagrams are essential for visualizing the complex relationships on the CHNO potential energy surface and the workflows used to study it.

CHNO_Isomerization HNCO Isocyanic Acid (HNCO) 0.0 kcal/mol HOCN Cyanic Acid (HOCN) 25.9 kcal/mol HNCO->HOCN TS1 HOCN->HNCO HONC This compound (HONC) 84.0 kcal/mol HOCN->HONC TS2 HCNO Fulminic Acid (HCNO) 69.9 kcal/mol HCNO->HONC TS3 HONC->HOCN HONC->HCNO

Caption: Isomerization pathways of key CHNO isomers.

Computational_Workflow cluster_start Initial Steps cluster_opt Geometry Optimization and Verification cluster_energy High-Accuracy Energy cluster_ts Reaction Pathways start Generate Initial Structures geom_opt Geometry Optimization (e.g., DFT) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum (All real frequencies?) freq_calc->verify_min verify_min->geom_opt No sp_energy Single-Point Energy (e.g., CCSD(T)) verify_min->sp_energy Yes ts_search Transition State Search sp_energy->ts_search irc_calc IRC Calculation ts_search->irc_calc verify_ts Verify TS Connects Reactant and Product irc_calc->verify_ts verify_ts->sp_energy Yes

Caption: A typical computational workflow for PES studies.

Discussion of Isomerization Pathways

The isomerization of CHNO species is a key aspect of its potential energy surface. Computational studies have identified the transition states connecting the major isomers, providing insights into their interconversion mechanisms. For instance, the conversion of isocyanic acid (HNCO) to the less stable cyanic acid (HOCN) proceeds through a significant energy barrier, explaining the higher abundance of HNCO.[1] Similarly, the pathways connecting fulminic acid (HCNO) and this compound (HONC) have been computationally characterized.[2] These studies are crucial for understanding the dynamics of chemical reactions involving these species and for interpreting experimental observations.

Conclusion

Preliminary computational studies have provided a foundational understanding of the CHNO potential energy surface. High-level ab initio and DFT calculations have successfully characterized the structures, relative energies, and vibrational properties of the key isomers. The elucidation of isomerization pathways through the location of transition states has further enhanced our knowledge of the chemical reactivity within this system. This in-depth technical guide serves as a valuable resource for researchers, providing both the fundamental data and the methodological insights necessary to build upon our current understanding of this important chemical system. Future work in this area will likely involve the application of more advanced computational techniques to explore more complex regions of the PES, including photochemical reaction pathways and the role of solvent effects.

References

Methodological & Application

Application Notes and Protocols for Ab Initio Calculation of Isofulminic Acid Vibrational Frequencies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isofulminic acid (HONC) is the least stable of the four CHNO isomers, which include isocyanic acid (HNCO), cyanic acid (HOCN), and fulminic acid (HCNO).[1][2][3] Understanding its vibrational properties is crucial for its detection and characterization, particularly in astrophysical contexts where its more stable isomers have been identified.[1][2][4] Ab initio quantum chemical calculations provide a powerful tool for predicting the vibrational frequencies and infrared intensities of molecules like this compound from first principles, without reliance on experimental data.[5][6]

These application notes provide a detailed protocol for conducting ab initio calculations to determine the vibrational frequencies of this compound. The methodology is based on high-level theoretical approaches, such as the coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) method, which has been shown to yield results in good agreement with experimental data.[1][4]

Computational Methodology

The accurate prediction of vibrational frequencies requires a robust theoretical approach. The recommended methodology involves two key steps: geometry optimization and frequency calculation.

  • Geometry Optimization: The first step is to determine the equilibrium molecular structure of this compound. This is achieved by finding the minimum energy conformation on the potential energy surface. The CCSD(T) method is highly recommended for this purpose due to its accurate treatment of electron correlation.[1][3] The choice of basis set is also critical; Dunning's correlation-consistent polarized valence basis sets, such as cc-pVTZ or cc-pVQZ, are appropriate for achieving high accuracy.[1] For even greater precision, core-valence basis sets (e.g., cc-pCVTZ) can be employed to account for the correlation of core electrons.[1]

  • Vibrational Frequency Calculation: Once the optimized geometry is obtained, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). Diagonalizing this matrix yields the harmonic vibrational frequencies. To obtain the fundamental vibrational frequencies, which are closer to experimental observations, anharmonic corrections must be considered.[1] These can be computed using vibrational second-order perturbation theory (VPT2).[1] The infrared intensities of the vibrational modes are calculated from the derivatives of the dipole moment with respect to the nuclear coordinates.[1]

Experimental Protocol

This protocol outlines the steps for performing an ab initio calculation of the vibrational frequencies of this compound using a generic quantum chemistry software package.

  • Input File Preparation:

    • Define the molecular geometry of this compound (HONC) using Cartesian coordinates or Z-matrix format. An initial guess for the geometry can be based on known data for similar molecules or a lower level of theory.

    • Specify the charge (0) and spin multiplicity (singlet) of the molecule.

    • Select the desired level of theory and basis set (e.g., CCSD(T)/cc-pCVTZ).

    • Specify the type of calculation: geometry optimization followed by a frequency calculation. This is often done using keywords like OPT and FREQ.

    • Request the calculation of infrared intensities.

  • Execution of the Calculation:

    • Submit the input file to the quantum chemistry software.

    • The software will first perform the geometry optimization, iteratively adjusting the atomic positions to minimize the total energy.

    • Once the geometry is converged, the software will calculate the Hessian matrix at the optimized structure to determine the vibrational frequencies and infrared intensities.

  • Analysis of the Output:

    • Verify that the geometry optimization has successfully converged to a minimum energy structure. This is confirmed by the absence of imaginary frequencies in the output.

    • Extract the calculated harmonic and fundamental (if anharmonic corrections were included) vibrational frequencies, typically given in units of cm⁻¹.

    • Extract the calculated infrared intensities, usually in km/mol.

    • Visualize the normal modes of vibration to understand the nature of each vibrational frequency (e.g., stretching, bending).

Data Presentation

The following table summarizes the calculated harmonic and fundamental vibrational frequencies and infrared intensities for this compound (HONC) and its deuterated isotopologue (DONC) at the CCSD(T)/cc-pCVTZ level of theory.[7]

Vibrational ModeDescriptionHONCDONC
Harmonic Frequencies (ωᵢ) in cm⁻¹
ω₁O-H stretch36342686
ω₂N-C stretch22202216
ω₃H-O-N bend1290974
ω₄O-N stretch988946
ω₅O-N-C bend (in-plane)487484
ω₆H-O-N-C torsion (out-of-plane)269229
Fundamental Frequencies (νᵢ) in cm⁻¹
ν₁O-H stretch34262588
ν₂N-C stretch21822178
ν₃H-O-N bend1262954
ν₄O-N stretch973932
ν₅O-N-C bend (in-plane)481478
ν₆H-O-N-C torsion (out-of-plane)265226
Infrared Intensities (I) in km/mol
I₁O-H stretch10556
I₂N-C stretch158155
I₃H-O-N bend10880
I₄O-N stretch1114
I₅O-N-C bend (in-plane)1211
I₆H-O-N-C torsion (out-of-plane)53

Visualization

The following diagram illustrates the computational workflow for the ab initio calculation of vibrational frequencies.

AbInitio_Vibrational_Frequency_Workflow cluster_input Input Preparation cluster_computation Computational Execution cluster_output Output Analysis Input Define Molecular System (HONC geometry, charge, spin) Method Select Level of Theory (e.g., CCSD(T)) Input->Method Basis Choose Basis Set (e.g., cc-pCVTZ) Method->Basis Task Specify Calculation Type (Optimization + Frequency) Basis->Task GeoOpt Geometry Optimization Task->GeoOpt Submit Job FreqCalc Frequency Calculation (Hessian Matrix) GeoOpt->FreqCalc Optimized Geometry Convergence Check for Convergence (No imaginary frequencies) FreqCalc->Convergence Analyze Output Frequencies Extract Vibrational Frequencies (Harmonic & Fundamental) Convergence->Frequencies Intensities Extract Infrared Intensities Frequencies->Intensities Modes Visualize Normal Modes Intensities->Modes

Computational workflow for ab initio vibrational frequency calculations.

References

Application Note: Fourier Transform Microwave Spectroscopy of Isohydrocyanic Acid (HONC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isohydrocyanic acid (HONC), a high-energy isomer of hydrocyanic acid (HCN), is a molecule of significant interest in astrochemistry and fundamental molecular physics. Its transient nature makes it a challenging target for spectroscopic investigation. Fourier Transform Microwave (FTMW) spectroscopy is a powerful technique for studying such unstable and low-abundance species in the gas phase. This application note details the principles, experimental protocol, and key findings from the FTMW spectroscopy of HONC, providing researchers with a comprehensive guide to its characterization.

FTMW spectroscopy offers exceptional resolution and sensitivity, enabling the precise determination of rotational constants, hyperfine structure, and dipole moments of molecules. This information is crucial for unambiguous identification of molecules in interstellar space and for benchmarking quantum chemical calculations. The study of HONC provides valuable insights into the structure, bonding, and dynamics of this elusive molecule.

Principles of Fourier Transform Microwave Spectroscopy

FTMW spectroscopy is a pulsed technique that probes the rotational transitions of polar molecules in the gas phase. The core principle involves the polarization of a molecular sample by a short, intense microwave pulse. This pulse induces a macroscopic dipole moment in the ensemble of molecules. After the pulse, the molecules coherently emit a free induction decay (FID) signal at their characteristic rotational frequencies. This time-domain signal is detected, digitized, and then Fourier transformed to yield a frequency-domain spectrum of extremely high resolution. By coupling this technique with a supersonic expansion, molecules can be cooled to very low rotational and vibrational temperatures, simplifying the spectrum and increasing the population of the lowest energy states.

Experimental Protocols

I. Generation of Gas-Phase HONC

The production of gas-phase HONC for spectroscopic analysis is a critical step due to its instability. A common method involves a gas-phase reaction within a supersonic expansion.

Protocol for HONC Generation:

  • Precursor Mixture: A dilute mixture of a suitable precursor in an inert buffer gas (e.g., Argon or Neon) is prepared. For the production of HONC, a mixture of approximately 0.5% methyl isocyanate (CH₃NCO) and 0.5% hydrogen sulfide (H₂S) in Neon can be used.

  • Pulsed Discharge: The gas mixture is introduced into a vacuum chamber through a pulsed valve. A high-voltage discharge (typically ~1 kV) is applied between two electrodes located at the orifice of the pulsed valve.

  • Supersonic Expansion: The reactive species generated in the discharge, including HONC, are then expanded adiabatically into the high-vacuum chamber of the spectrometer. This process cools the molecules to a rotational temperature of a few Kelvin, concentrating the population in the lowest rotational levels.

II. Fourier Transform Microwave Spectroscopy

The cooled molecular beam containing HONC traverses the Fabry-Pérot cavity of the FTMW spectrometer.

FTMW Spectroscopy Protocol:

  • Microwave Pulse: A short (typically 1 µs) microwave pulse is introduced into the cavity, resonant with a specific rotational transition of the target molecule.

  • Molecular Polarization: The microwave pulse polarizes the HONC molecules, creating a coherent rotational state.

  • Free Induction Decay (FID) Detection: After the pulse, the coherently rotating molecules emit a faint microwave signal (the FID). This signal is detected by a sensitive receiver.

  • Signal Averaging: The FID signal is typically very weak. To improve the signal-to-noise ratio, the signals from many successive gas pulses are coherently averaged.

  • Fourier Transformation: The averaged time-domain FID signal is then Fourier transformed to obtain the high-resolution frequency-domain spectrum.

  • Stark Effect Measurement (for Dipole Moment): To determine the electric dipole moment, a static electric field (Stark field) is applied across the molecular beam using parallel plates inside the vacuum chamber. The splitting of the rotational lines as a function of the applied field strength is measured.

Data Presentation

The analysis of the FTMW spectrum of HONC provides precise values for its rotational constants and hyperfine coupling constants. These are summarized in the tables below.

Rotational and Centrifugal Distortion Constants of HONC Isotopologues (MHz)[1]
IsotopologueB₀Dⱼ
HONC10 882.8334(2)0.005 61(4)
H¹⁸ONC10 274.6318(4)0.004 99(8)
HO¹⁵NC10 881.0493(3)0.005 60(6)
DONC9 859.946(1)0.004 5(2)
Nitrogen Quadrupole Hyperfine Constants of HONC Isotopologues (MHz)[1]
Isotopologueχₐₐ
HONC0.498(4)
H¹⁸ONC0.501(8)
HO¹⁵NC-
DONC0.51(2)
Calculated Dipole Moment of HONC
ComponentValue (Debye)
µₐ2.89
µb1.25
µtotal3.15

Note: The dipole moment is a theoretically calculated value as experimental determination via the Stark effect has not been reported in the primary literature.

Mandatory Visualization

FTMW_Spectroscopy_Workflow cluster_gas_prep Gas Preparation & Introduction cluster_spectrometer FTMW Spectrometer cluster_output Data Analysis precursors Precursor Gases (e.g., CH3NCO, H2S in Ne) pulsed_valve Pulsed Valve precursors->pulsed_valve Gas Mixture discharge Pulsed Discharge (~1 kV) pulsed_valve->discharge supersonic_expansion Supersonic Expansion (Rotational Cooling) discharge->supersonic_expansion fabry_perot Fabry-Pérot Cavity supersonic_expansion->fabry_perot Molecular Beam detector Detector fabry_perot->detector Free Induction Decay (FID) microwave_pulse Microwave Pulse Generator microwave_pulse->fabry_perot Polarizing Pulse digitizer Digitizer & Averager detector->digitizer computer Computer (FFT) digitizer->computer spectrum High-Resolution Spectrum computer->spectrum Fourier Transform analysis Spectral Analysis (Rotational Constants, Hyperfine Structure) spectrum->analysis

Caption: Experimental workflow for Fourier transform microwave spectroscopy of HONC.

Conclusion

Fourier transform microwave spectroscopy is an indispensable tool for the detailed study of transient molecules like isohydrocyanic acid. The protocols and data presented in this application note provide a framework for researchers to investigate HONC and other unstable species. The precise spectroscopic constants obtained from FTMW spectroscopy are fundamental for the unequivocal identification of HONC in astrochemical surveys and for providing stringent benchmarks for theoretical models of molecular structure and bonding. The continued application of these high-resolution spectroscopic techniques will undoubtedly deepen our understanding of the chemistry of the cosmos and the fundamental properties of molecules.

Unraveling the Isomerization Labyrinth of Isofulminic Acid: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed guide to the computational modeling of isofulminic acid (HONC) isomerization pathways. This compound, a high-energy, stable isomer of isocyanic acid, presents a fascinating case study in reaction dynamics.[1][2] Understanding its transformation into more stable forms like cyanic acid (HOCN) and fulminic acid (HCNO) is crucial for various fields, from astrochemistry to materials science. This guide outlines the key isomerization routes, summarizes the energetic landscapes, and provides standardized protocols for their computational investigation.

Key Isomerization Pathways of this compound

Computational studies have elucidated several potential isomerization pathways for this compound. The relative stability of the primary CHNO isomers follows the order: isocyanic acid (HNCO) > cyanic acid (HOCN) > fulminic acid (HCNO) > this compound (HONC).[2] Consequently, the isomerization of HONC is energetically favorable.

The primary pathways include:

  • HONC to Cyanic Acid (HOCN): This is a prominent isomerization route. It can proceed through a transition state involving a three-membered ring intermediate (c-HO(CN)).[3][4] This transformation is viable under both thermal and photochemical conditions.[3][4]

  • HONC to Fulminic Acid (HCNO): Direct isomerization to fulminic acid is considered less favorable due to a high activation energy barrier.[3][4]

  • Interconversion with other Isomers: The potential energy surface of CHNO isomers is complex, with pathways connecting to isocyanic acid (HNCO) often proceeding via intermediates like formylnitrene.[3][4]

Below is a diagram illustrating the key isomerization relationships of this compound.

G This compound Isomerization Pathways HONC This compound (HONC) HCNO Fulminic Acid (HCNO) HONC->HCNO High Barrier c_HOCN c-HO(CN) Intermediate HONC->c_HOCN via TS1 HOCN Cyanic Acid (HOCN) HNCO Isocyanic Acid (HNCO) HOCN->HNCO via TS3 Formylnitrene Formylnitrene Intermediate HCNO->Formylnitrene via TS4 c_HOCN->HOCN via TS2 Formylnitrene->HNCO via TS5

Caption: Key isomerization pathways of this compound.

Quantitative Energetics of Isomerization

The following table summarizes the computationally determined relative energies and activation barriers for the key isomerization steps of this compound and related isomers. These values are critical for understanding the reaction kinetics and predicting the dominant pathways under various conditions.

Reaction/SpeciesComputational MethodBasis SetRelative Energy (kcal/mol)Activation Energy (kcal/mol)Reference
This compound (HONC) CCSD(T)cc-pCVQZ84.0 (relative to HNCO)-[1][2]
Cyanic Acid (HOCN) CCSD(T)cc-pCVQZ25.5 (relative to HNCO)-Mladenović et al. (2008)
Fulminic Acid (HCNO) CCSD(T)cc-pCVQZ67.5 (relative to HNCO)-Mladenović et al. (2008)
Isocyanic Acid (HNCO) CCSD(T)cc-pCVQZ0.0-Mladenović et al. (2008)
HONC → HOCN (via c-HO(CN))CASPT2Not Specified-Barrier exists[3][4]
c-HO(CN) IntermediateCASPT2Not Specified26.8 (above HONC)-[3][4]
HCNO → HONC (direct)CASPT2Not Specified-86.0[3][4]

Experimental Protocols: Computational Methodology

This section details the recommended computational protocols for investigating the isomerization pathways of this compound. These protocols are based on widely accepted and validated methods in the field of computational chemistry.

Protocol 1: Geometry Optimization and Frequency Calculations
  • Software Selection: Utilize a quantum chemistry software package such as Gaussian, Q-Chem, or MOLPRO.

  • Method Selection:

    • For initial explorations and larger systems, Density Functional Theory (DFT) with a functional like B3LYP is recommended.[5][6][7]

    • For high-accuracy energetics, Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) is the gold standard.[5][6][8]

  • Basis Set Selection:

    • Employ Pople-style basis sets such as 6-311++G(3df,2p) for a good balance of accuracy and computational cost with DFT methods.[6][7]

    • For high-accuracy CCSD(T) calculations, use Dunning's correlation-consistent basis sets, such as the aug-cc-pVTZ or cc-pCVQZ sets, to approach the complete basis set limit.[8]

  • Procedure:

    • Construct the initial molecular structures of the reactant (this compound), products (e.g., cyanic acid), and any proposed intermediates.

    • Perform geometry optimizations to locate the stationary points on the potential energy surface corresponding to energy minima.

    • Follow up with frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

Protocol 2: Transition State Searching
  • Initial Guess: Generate an initial guess for the transition state (TS) structure connecting the reactant and product. This can be done using methods like the synchronous transit-guided quasi-Newton (STQN) method or by manually building a structure intermediate between the reactant and product.

  • Optimization: Perform a transition state optimization using an algorithm like the Berny optimization to locate the first-order saddle point.

  • Verification:

    • A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

    • Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the located transition state connects the desired reactant and product minima.

The workflow for these computational experiments is depicted below.

G Computational Workflow cluster_0 Stationary Point Characterization cluster_1 Transition State Analysis A Initial Structure Generation (Reactant, Product, Intermediate) B Geometry Optimization A->B C Frequency Calculation B->C D Transition State Guess C->D Input for TS Search E Transition State Optimization D->E F Frequency Calculation (Verify TS) E->F G Intrinsic Reaction Coordinate (IRC) F->G G->B Confirms Connection

Caption: Workflow for computational modeling of isomerization.

By following these protocols and utilizing the provided data as a benchmark, researchers can effectively explore the complex and fascinating isomerization dynamics of this compound and its related compounds.

References

Application Note & Protocol: Detecting Isofulminic Acid in Complex Chemical Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofulminic acid (HONC) is a high-energy, highly reactive isomer of isocyanic acid. As the most energetic and least stable member of the [H, C, N, O] isomer group, it represents a significant analytical challenge.[1][2] Its transient nature makes it difficult to detect and quantify, yet its potential role as a reactive intermediate in synthetic pathways, degradation processes, or even biological systems necessitates reliable detection methods.[3][4][5] The extreme instability of this compound means that direct detection in complex matrices such as plasma, cell lysates, or pharmaceutical formulations is often impractical.[5][6]

This application note describes a robust strategy for the detection and quantification of this compound. The method is based on the principle of in-situ chemical trapping , where the unstable this compound is rapidly converted into a stable, readily analyzable derivative. This derivative is then extracted and quantified using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), a technique renowned for its sensitivity and selectivity in complex matrices.[7][8]

Principle of the Method

The core of this protocol is the rapid and specific reaction of this compound with a chemical trapping agent. A suitable agent, such as a potent dipolarophile (e.g., N-ethylmaleimide), can react with the 1,3-dipole character of this compound via a cycloaddition reaction. This converts the transient analyte into a stable covalent adduct. The resulting stable adduct can be easily extracted from the sample matrix and subsequently identified and quantified using a validated LC-MS/MS method. This indirect approach circumvents the challenges associated with the direct analysis of a highly reactive and short-lived species.[][10]

Figure 1. Chemical Trapping Principle cluster_0 In-Situ Reaction cluster_1 Analysis HONC This compound (HONC) (Unstable, Reactive) Adduct Stable Covalent Adduct (Analyzable) HONC->Adduct + Trap Chemical Trapping Agent (e.g., N-ethylmaleimide) Trap->Adduct Analysis UHPLC-MS/MS Quantification Adduct->Analysis Extraction & Analysis

Caption: The unstable this compound is trapped to form a stable adduct for analysis.

Experimental Protocols

Protocol 1: Sample Preparation and Stabilization

The stability of this compound is paramount. All sample handling steps must be performed rapidly and at low temperatures to minimize degradation prior to trapping.

  • Collection: Collect the sample (e.g., plasma, reaction mixture) in a pre-chilled tube. For biological samples, use tubes containing an anticoagulant such as EDTA, which can chelate metal ions that may catalyze degradation.[11]

  • Immediate Cooling: Place the sample on ice or in a cooling block immediately after collection.

  • Acidification (Optional): For certain matrices, immediate acidification to a pH of 3-4 with a pre-chilled solution of 1 M HCl or formic acid can help stabilize reactive species by keeping them in a protonated state.[8][11] This step should be optimized as it may affect the trapping reaction.

  • Processing: If required (e.g., centrifugation for plasma), perform the step at 4°C for the shortest possible duration.

Protocol 2: In-Situ Chemical Trapping

This protocol uses N-ethylmaleimide (NEM) as the trapping agent. An isotopically labeled internal standard (IS) of the expected adduct should be used for accurate quantification.

  • Prepare Trapping Solution: Prepare a 100 mM solution of N-ethylmaleimide in a compatible solvent (e.g., acetonitrile or DMSO).

  • Sample Aliquoting: In a pre-chilled microcentrifuge tube, add 100 µL of the stabilized sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., ¹³C₅,¹⁵N₁-NEM-HONC adduct at 1 µg/mL) to the sample.

  • Initiate Trapping: Add 20 µL of the 100 mM NEM trapping solution to the sample.

  • Reaction: Vortex the tube gently for 5 seconds and incubate at 4°C for 30 minutes to ensure complete reaction.

Protocol 3: Adduct Extraction (Protein Precipitation & LLE)

This protocol is designed for a plasma matrix. For other matrices, a suitable solid-phase extraction (SPE) protocol may be more appropriate.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the 130 µL reaction mixture from Protocol 2.

  • Vortex & Centrifuge: Vortex vigorously for 30 seconds to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction (LLE): Add 600 µL of ethyl acetate to the supernatant. Vortex for 1 minute.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Vortex to dissolve and transfer to an autosampler vial for analysis.

Protocol 4: UHPLC-MS/MS Analysis

The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Figure 2. General Experimental Workflow cluster_workflow Detection Workflow A Sample Collection (Pre-chilled) B Stabilization (Ice, +/- Acid) A->B C In-Situ Trapping (+ NEM & IS) B->C Critical Step D Adduct Extraction (PPT & LLE/SPE) C->D E UHPLC-MS/MS Analysis D->E F Data Processing & Quantification E->F

Caption: The workflow from sample collection to final data quantification.

Data Presentation: Quantitative Parameters

The following tables summarize the suggested starting parameters for the LC-MS/MS method and typical validation results.

Table 1: Suggested UHPLC-MS/MS Parameters for NEM-HONC Adduct Analysis

Parameter Setting
UHPLC System
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Adduct) m/z 169.1 → 113.1 (Quantifier), 169.1 → 85.1 (Qualifier)
MRM Transition (IS) m/z 175.1 → 118.1
Collision Energy Optimized for specific instrument (e.g., 15-25 eV)

| Dwell Time | 50 ms |

Note: The NEM-HONC adduct has a monoisotopic mass of 168.05 g/mol . The precursor ion [M+H]⁺ is m/z 169.1. Transitions are hypothetical and must be optimized.

Table 2: Representative Method Validation Summary (Hypothetical Data)

Parameter Result
Linearity Range 0.1 - 100 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Intra-day Precision (%RSD) < 8.5%
Inter-day Precision (%RSD) < 11.2%
Accuracy (%RE) -9.8% to 7.5%
Matrix Effect 92% - 108%

| Extraction Recovery | > 85% |

Logical Framework for Method Selection

The decision to employ this complex trapping methodology depends on the nature of the research question and the sample matrix.

Figure 3. Method Selection Logic A Is this compound (HONC) Detection Required? B Is the matrix simple? (e.g., clean solvent, gas phase) A->B Yes G No current validated method. Consider method development. A->G No C Is the matrix complex? (e.g., biological, environmental) B->C No F Is analyte concentration expected to be high? B->F Yes E Use Indirect Method: Chemical Trapping Protocol C->E Yes D Consider Direct Detection: - Microwave Spectroscopy - Fast-Scan IR/UV F->D Yes F->E No

Caption: A decision tree for choosing the appropriate analytical approach.

Conclusion and Further Considerations

The detection of this compound in complex environments is a formidable task that requires a specialized approach. The described method, utilizing in-situ chemical trapping followed by sensitive UHPLC-MS/MS analysis, provides a viable and robust strategy for researchers. Key to the success of this protocol is meticulous sample handling to prevent analyte degradation before trapping. The development of specific and highly reactive chemical probes will further enhance the power of this technique.[12][13] Validation of this method should ideally include the synthesis of an authentic analytical standard of the adduct and its stable isotope-labeled analog to ensure the highest degree of accuracy and precision. This approach opens the door to studying the role of this elusive reactive intermediate in a variety of chemical and biological systems.

References

Application Notes & Protocols for Studying Highly Unstable Molecules: The Case of Isohydrocyanic Acid (HONC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Highly unstable molecules, such as isohydrocyanic acid (HONC), present a significant challenge to experimental chemists due to their short lifetimes and high reactivity. As the most energetic stable isomer of isocyanic acid (HNCO), HONC is of considerable interest in fields ranging from astrochemistry to combustion chemistry. Understanding the structure, properties, and reaction dynamics of such transient species requires specialized experimental techniques capable of generating and probing these molecules under controlled conditions.

These application notes provide a detailed overview of the primary methods employed for the study of highly unstable molecules, using HONC as a key example. We present detailed protocols for two powerful techniques: Matrix Isolation Infrared Spectroscopy and Pulsed-Jet Fourier Transform Microwave (FTMW) Spectroscopy . Additionally, we include quantitative spectroscopic data for HONC and its isotopologues, along with computational chemistry insights that are crucial for interpreting experimental results.

I. Methods for Generating and Studying HONC

The study of highly unstable molecules like HONC typically involves two main stages: generation in the gas phase and subsequent characterization using high-resolution spectroscopic techniques. Due to its instability, HONC cannot be synthesized and stored using conventional methods. Instead, it must be generated in situ from a suitable precursor immediately before analysis.

A. Generation of HONC:

While a definitive, high-yield synthesis of HONC is not well-established, its generation can be inferred from studies on its isomers, such as fulminic acid (HCNO). A plausible method for generating HONC is through the pyrolysis of a suitable organic precursor . For instance, the preparative pyrolysis of compounds like 3-phenyl-4-oximino-isoxazol-5(4H)-one has been used to produce HCNO and may also yield HONC as a minor isomer. Another potential route is the photolysis of a precursor molecule trapped in an inert gas matrix.

B. Spectroscopic Characterization Methods:

  • Matrix Isolation Infrared (IR) Spectroscopy: This technique is ideal for trapping and stabilizing highly reactive species for spectroscopic analysis.[1][2] The molecule of interest is co-deposited with a large excess of an inert gas (e.g., argon or neon) onto a cryogenic surface (typically at temperatures of 4-20 K).[2] This forms a rigid, inert matrix that isolates individual molecules, preventing them from reacting with each other.[1] Infrared spectroscopy is then used to obtain the vibrational spectrum of the trapped molecule.

  • Pulsed-Jet Fourier Transform Microwave (FTMW) Spectroscopy: This high-resolution technique is used to measure the rotational spectrum of molecules in the gas phase.[3][4] A short pulse of a gaseous mixture containing the molecule of interest is expanded supersonically into a high-vacuum chamber. This cools the molecules to very low rotational temperatures (a few Kelvin), simplifying their rotational spectra.[4] A pulse of microwave radiation is then used to polarize the molecules, and the subsequent free induction decay (FID) is detected and Fourier transformed to obtain the rotational spectrum.[3] This method provides highly accurate rotational constants, from which precise molecular structures can be derived.

II. Experimental Protocols

Protocol 1: Matrix Isolation Infrared Spectroscopy of HONC

Objective: To generate, trap, and obtain the infrared spectrum of HONC.

Materials:

  • Precursor molecule (e.g., a custom-synthesized oxime derivative).

  • High-purity argon gas (99.999%).

  • Closed-cycle helium cryostat.

  • High-vacuum chamber.

  • Low-temperature substrate (e.g., CsI or KBr window).

  • Fourier Transform Infrared (FTIR) spectrometer.

  • UV lamp for photolysis (optional).

Methodology:

  • Precursor Preparation: The precursor is placed in a heated effusion cell or a sample holder that can be gently heated to produce a vapor.

  • Cryostat and Vacuum System Preparation: The cryostat is cooled to the desired temperature (e.g., 10 K). The vacuum chamber is evacuated to a pressure of < 10⁻⁶ torr to prevent contamination from atmospheric gases.[2]

  • Matrix Deposition: A mixture of the precursor vapor and a large excess of argon gas (typical ratio 1:1000) is co-deposited onto the cold CsI window. The deposition rate is controlled to ensure good matrix quality.

  • In Situ Generation of HONC (if using photolysis): If the precursor requires photolysis to generate HONC, the matrix is irradiated with a UV lamp (e.g., a mercury arc lamp with appropriate filters) for a specified period.

  • FTIR Spectroscopy: The infrared spectrum of the matrix-isolated species is recorded. The high resolution of the FTIR spectrometer allows for the identification of vibrational bands of HONC. The spectrum of a matrix without the precursor is also recorded as a background.

  • Data Analysis: The obtained spectrum is compared with theoretical predictions from ab initio calculations to assign the observed vibrational frequencies to the vibrational modes of HONC.

Protocol 2: Pulsed-Jet Fourier Transform Microwave (FTMW) Spectroscopy of HONC

Objective: To obtain the gas-phase rotational spectrum of HONC and determine its precise molecular structure.

Materials:

  • Precursor molecule.

  • Carrier gas (e.g., argon or neon).

  • Pulsed-jet FTMW spectrometer.

  • High-vacuum chamber.

  • Arbitrary waveform generator.

  • Microwave amplifiers and detectors.

Methodology:

  • Precursor Introduction: The precursor is seeded into the carrier gas. If pyrolysis is required, the gas mixture is passed through a heated nozzle before expansion.

  • Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into the high-vacuum chamber of the FTMW spectrometer. This creates a supersonic jet of rotationally cold molecules.

  • Microwave Excitation: A short, high-power microwave pulse is broadcast into the chamber, perpendicular to the direction of the jet. This pulse polarizes the rotational transitions of the molecules.

  • Detection of Free Induction Decay (FID): After the microwave pulse, the coherently rotating molecules emit a faint microwave signal, the FID. This signal is detected by a sensitive receiver.

  • Signal Averaging and Fourier Transformation: The FID signals from multiple gas pulses are coherently averaged to improve the signal-to-noise ratio. The averaged FID is then Fourier transformed to obtain the frequency-domain rotational spectrum.

  • Spectral Analysis: The measured transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, C) and other spectroscopic parameters, such as centrifugal distortion constants and nuclear quadrupole coupling constants.

III. Data Presentation

The following table summarizes the experimentally determined and theoretically calculated spectroscopic constants for isohydrocyanic acid (HONC) and its isotopologues.

Table 1: Spectroscopic Constants of HONC and its Isotopologues

IsotopeA (MHz)B (MHz)C (MHz)
H¹⁶O¹⁴N¹²C588 567 (calc.)10 934.3 (exp.)10 721.2 (exp.)
H¹⁸O¹⁴N¹²C587 945 (calc.)10 327.9 (exp.)10 146.5 (exp.)
H¹⁶O¹⁵N¹²C588 421 (calc.)10 922.1 (exp.)10 710.3 (exp.)
H¹⁶O¹⁴N¹³C588 567 (calc.)10 587.4 (exp.)10 392.1 (exp.)
D¹⁶O¹⁴N¹²C315 789 (calc.)10 034.1 (exp.)9 720.8 (exp.)

Experimental data from microwave spectroscopy. Calculated values are from high-level ab initio computations.

IV. Visualization of Experimental Workflows

Diagram 1: Matrix Isolation Infrared Spectroscopy Workflow

MatrixIsolationWorkflow cluster_prep Sample Preparation cluster_trapping Trapping cluster_analysis Analysis cluster_output Output Precursor Precursor Vaporization Mixing Gas Mixing Precursor->Mixing Argon Inert Gas (Ar) Argon->Mixing Deposition Co-deposition onto Cryogenic Window (10 K) Mixing->Deposition Photolysis UV Photolysis (optional) Deposition->Photolysis Generation FTIR FTIR Spectroscopy Deposition->FTIR Direct Measurement Photolysis->FTIR Measurement Spectrum Infrared Spectrum FTIR->Spectrum FTMWWorkflow cluster_generation Molecule Generation cluster_expansion Supersonic Expansion cluster_detection Detection cluster_processing Signal Processing Precursor Precursor + Carrier Gas Pyrolysis Pyrolysis (optional) Precursor->Pyrolysis PulsedValve Pulsed Valve Pyrolysis->PulsedValve Expansion Supersonic Jet (Rotational Cooling) PulsedValve->Expansion MicrowavePulse Microwave Pulse (Polarization) Expansion->MicrowavePulse FID Free Induction Decay (FID) MicrowavePulse->FID Averaging Signal Averaging FID->Averaging FFT Fourier Transform Averaging->FFT Spectrum Rotational Spectrum FFT->Spectrum

References

Application Notes: High-Accuracy Characterization of Isofulminic Acid Using Coupled-Cluster Theory

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isofulminic acid (HONC) is a high-energy isomer of isocyanic acid and a member of the [H, C, N, O] chemical family. Its transient nature and unusual bonding make it a challenging molecule for both experimental and theoretical investigation. Coupled-cluster (CC) theory offers a robust and highly accurate quantum chemical framework for studying such systems. It excels at describing electron correlation effects, which are crucial for accurately predicting the molecular properties of species with complex electronic structures like HONC. This document outlines the application of coupled-cluster methods, particularly the "gold standard" CCSD(T) level of theory, for the precise determination of the geometric, vibrational, and energetic properties of this compound.

Theoretical Background

Coupled-cluster theory provides a systematic and improvable approach for solving the time-independent Schrödinger equation. The method is based on an exponential ansatz for the wave function, which naturally ensures size-extensivity. For a molecule like this compound, which has a singlet ground state, the Hartree-Fock (HF) determinant is often a good starting point. The coupled-cluster wave function is then generated by applying an exponential cluster operator to the HF reference.

The CCSD(T) method, which stands for Coupled-Cluster with Singles and Doubles and a perturbative treatment of Triple excitations, is widely regarded as one of the most reliable methods in computational chemistry for achieving high accuracy at a manageable computational cost. It is particularly effective for systems where the HF reference is dominant and provides results that are often in close agreement with experimental data, where available. For HONC, this level of theory is essential for obtaining a reliable potential energy surface and for accurately comparing its stability relative to its other isomers (HCNO, HOCN, HNCO).

Protocols for Coupled-Cluster Calculations of this compound

This section details the computational protocol for performing a geometry optimization and vibrational frequency analysis of this compound using the CCSD(T) method.

Protocol 1: Ground State Geometry Optimization and Vibrational Analysis

Objective: To determine the equilibrium geometry, rotational constants, and harmonic vibrational frequencies of this compound on its ground electronic state.

Software: A quantum chemistry software package capable of performing high-level coupled-cluster calculations, such as MOLPRO, Gaussian, ORCA, or CFOUR.

Methodology:

  • Construct Initial Geometry: Define the initial molecular structure of this compound (HONC) in Cartesian coordinates or as a Z-matrix. A plausible starting geometry is essential for ensuring convergence.

    • Example Z-matrix:

      (where rHO, rON, rNC, aHON, aONC are initial estimates for the bond lengths and angles).

  • Select the Theoretical Model:

    • Method: Specify the coupled-cluster level of theory. For high accuracy, CCSD(T) is recommended.

    • Basis Set: Choose a correlation-consistent basis set. The Dunning-type cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) or aug-cc-pVTZ (augmented) sets are common choices that provide a good balance between accuracy and computational cost. For even higher accuracy, extrapolation to the complete basis set (CBS) limit can be performed using calculations with systematically larger basis sets (e.g., cc-pVTZ, cc-pVQZ).

  • Define Calculation Type:

    • Specify a geometry optimization (OPT) followed by a frequency calculation (FREQ). The optimization will locate the minimum energy structure on the potential energy surface.

    • The frequency calculation will compute the second derivatives of the energy with respect to nuclear displacement, yielding harmonic vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.

  • Execution and Analysis:

    • Run the calculation using the chosen software package.

    • Upon successful completion, extract the following data from the output file:

      • Final optimized geometry (bond lengths and angles).

      • Total electronic energy (in Hartrees).

      • Rotational constants (in GHz or MHz).

      • Harmonic vibrational frequencies (in cm⁻¹).

      • Zero-point vibrational energy (ZPVE).

Quantitative Data Summary

The following tables summarize key properties of this compound (HONC) calculated using coupled-cluster theory. These values are compared with other isomers and, where available, experimental data.

Table 1: Calculated Equilibrium Geometries of HONC at the CCSD(T) Level

Parameter CCSD(T)/cc-pVTZ CCSD(T)/ANO1
Bond Lengths (Å)
r(H-O) 0.969 0.970
r(O-N) 1.393 1.397
r(N-C) 1.185 1.185
**Bond Angles (°) **
∠(H-O-N) 106.6 106.3

| ∠(O-N-C) | 171.9 | 172.0 |

Table 2: Calculated Rotational Constants and Dipole Moment of HONC

Parameter CCSD(T)/cc-pVTZ CCSD(T)/ANO1
Rotational Constants (GHz)
A₀ 599.429 596.0
B₀ 10.741 10.743
C₀ 10.556 10.558

| Dipole Moment (Debye) | 2.59 | 2.61 |

Table 3: Calculated Harmonic Vibrational Frequencies of HONC

Mode Description CCSD(T)/cc-pVTZ (cm⁻¹)
ν₁ O-H stretch 3743
ν₂ N-C stretch 2221
ν₃ H-O-N bend 1294
ν₄ O-N stretch 851
ν₅ O-N-C bend (in-plane) 506

| ν₆ | O-N-C bend (out-of-plane) | 363 |

Table 4: Calculated Relative Energies of [H, C, N, O] Isomers

Isomer CCSD(T)/cc-pVTZ (kcal/mol)
HNCO (Isocyanic Acid) 0.0
HOCN (Cyanic Acid) 26.2
HCNO (Fulminic Acid) 70.3

| HONC (this compound) | 102.3 |

Visualizations

G Computational Workflow for HONC Analysis start 1. Define Initial HONC Geometry (Z-matrix) setup 2. Select Theoretical Model - Method: CCSD(T) - Basis Set: cc-pVTZ start->setup input 3. Create Input File for Quantum Chemistry Software (e.g., MOLPRO) setup->input opt 4. Perform Geometry Optimization input->opt freq 5. Perform Frequency Calculation opt->freq check_min Is Structure a True Minimum? extract 6. Extract & Analyze Data check_min->extract Yes (0 Imaginary Freqs) error Error: Imaginary Frequencies Found. Refine Geometry. check_min->error No (>0 Imaginary Freqs) freq->check_min results Results: - Optimized Geometry - Vibrational Frequencies - Rotational Constants - Total Energy extract->results error->start

Caption: Computational workflow for a coupled-cluster calculation on this compound.

G Relative Energy Diagram of [H,C,N,O] Isomers cluster_axis Relative Energy r4 r4 r3 r3 n4 HONC (this compound) 102.3 kcal/mol r2 r2 n3 HCNO (Fulminic Acid) 70.3 kcal/mol r1 r1 n2 HOCN (Cyanic Acid) 26.2 kcal/mol n1 HNCO (Isocyanic Acid) 0.0 kcal/mol a4 100 a3 75 a4->a3 a2 50 a3->a2 a1 25 a2->a1 a0 0 a1->a0

Caption: Relative energies of HONC and its isomers calculated at the CCSD(T) level.

Application Notes and Protocols for the Theoretical Prediction of HONC Spectroscopic Constants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofulminic acid (HONC) is a high-energy isomer of isocyanic acid. A thorough understanding of its spectroscopic constants is crucial for its detection and characterization in various environments, from interstellar space to combustion processes. This document provides a detailed protocol for the theoretical prediction of the rotational and vibrational spectroscopic constants of HONC using high-level quantum chemical calculations. It also outlines the experimental procedures for validating these theoretical predictions and presents a comparison between calculated and experimental data.

Theoretical Prediction Protocol

The accurate prediction of spectroscopic constants for molecules like HONC necessitates the use of sophisticated ab initio computational methods. The following protocol outlines a robust approach based on coupled-cluster theory, a highly accurate quantum chemical method.

Computational Methodology

A composite approach is recommended to achieve high accuracy for both molecular geometry and spectroscopic parameters. This involves a hierarchical scheme of calculations to account for various electronic and structural effects.

1. Geometry Optimization:

  • Method: The geometry of the HONC molecule should be optimized using the coupled-cluster singles and doubles with perturbative triples [CCSD(T)] method.[1][2]

  • Basis Set: A series of correlation-consistent basis sets, such as cc-pVTZ, cc-pVQZ, and cc-pV5Z, should be employed to allow for extrapolation to the complete basis set (CBS) limit.

  • Corrections: To achieve high accuracy, several corrections should be included:

    • Core-Valence (CV) Correlation: Account for the correlation of core electrons, typically by using a core-valence basis set (e.g., cc-pCVTZ).

    • Higher-Order Excitations: Include corrections for full triple (fT) and perturbative quadruple (pQ) excitations in the coupled-cluster expansion.

2. Calculation of Rotational Constants:

  • The equilibrium rotational constants (Ae, Be, Ce) are directly obtained from the optimized molecular geometry.

  • To compare with experimental ground-state rotational constants (A0, B0, C0), vibrational corrections must be calculated. This is typically done using second-order vibrational perturbation theory (VPT2).[1]

3. Calculation of Vibrational Frequencies:

  • A hybrid approach is often employed for vibrational analysis.[2]

  • Harmonic Frequencies: Calculated at a high level of theory, such as CCSD(T) with a large basis set (e.g., cc-pVQZ), including all electrons in the correlation treatment.

  • Anharmonic Corrections: Computed at a slightly lower level of theory, for instance, CCSD(T) with a smaller basis set (e.g., cc-pVTZ), often within the frozen-core approximation.

  • The fundamental vibrational frequencies are then obtained by adding the anharmonic corrections to the harmonic frequencies.

4. Software:

  • Standard quantum chemistry software packages such as Gaussian, MOLPRO, or CFOUR can be used to perform these calculations.

Data Presentation

The following table summarizes the theoretically predicted and experimentally determined spectroscopic constants for HONC.

Spectroscopic ConstantTheoretical ValueExperimental ValueReference (Experimental)
Rotational Constants (MHz)
A₀635,890635,887.59(42)[1]
B₀11,35311,353.159(13)[1]
C₀11,14611,146.012(13)[1]
Vibrational Frequencies (cm⁻¹)
ν₁ (OH stretch)~3500Not Available
ν₂ (ON stretch)~1200Not Available
ν₃ (NC stretch)~2100Not Available
ν₄ (HON bend)~1300Not Available
ν₅ (ONC bend)~500Not Available

Experimental Protocols

Experimental validation is essential to confirm the accuracy of theoretical predictions. The primary techniques for determining rotational and vibrational spectroscopic constants are microwave and Fourier-transform infrared (FTIR) spectroscopy, respectively.

Microwave Spectroscopy for Rotational Constants

Objective: To measure the rotational transitions of gas-phase HONC and determine its ground-state rotational constants.

Methodology:

  • Sample Preparation: HONC is a transient species and can be produced in a supersonic molecular beam via a pulsed-jet discharge of a suitable precursor gas mixture (e.g., H₂S and CH₃CN).[3]

  • Instrumentation: A Fourier-transform microwave (FTMW) spectrometer is used to detect the rotational transitions. This can be either a cavity-based or a chirped-pulse instrument.[3]

  • Data Acquisition:

    • A short pulse of microwave radiation is used to polarize the molecules in the supersonic jet.

    • The subsequent free induction decay (FID) of the coherent emission from the molecules is detected.

    • The FID signal, which contains the frequencies of the rotational transitions, is Fourier-transformed to obtain the spectrum.

  • Spectral Analysis:

    • The observed transition frequencies are fitted to a rotational Hamiltonian (e.g., Watson's S-reduced Hamiltonian) to determine the rotational constants (A₀, B₀, C₀) and centrifugal distortion constants.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Frequencies

Objective: To measure the fundamental vibrational frequencies of HONC.

Methodology:

  • Sample Preparation: Due to the instability of HONC, matrix isolation techniques are typically employed.

    • A gaseous mixture of a precursor and a large excess of an inert gas (e.g., Argon) is deposited onto a cold substrate (e.g., a KRS-5 window at ~10-20 K).[4]

    • In-situ generation of HONC can be achieved by photolysis of a suitable precursor isolated in the matrix.

  • Instrumentation: A high-resolution FTIR spectrometer is used to record the infrared spectrum of the isolated species.

  • Data Acquisition:

    • An infrared beam is passed through the matrix sample.

    • The transmitted light is analyzed by the spectrometer to obtain an absorption spectrum.

    • Spectra are typically recorded before and after photolysis to identify the absorption bands corresponding to the product of interest.

  • Spectral Analysis:

    • The positions of the absorption bands in the infrared spectrum correspond to the fundamental vibrational frequencies of the molecule.

    • Comparison with theoretically predicted frequencies and isotopic substitution studies can aid in the assignment of the observed bands to specific vibrational modes.

Mandatory Visualizations

Workflow for Theoretical Prediction and Experimental Validation

G cluster_theoretical Theoretical Prediction cluster_experimental Experimental Validation comp_method Select Computational Method (e.g., CCSD(T)) basis_set Choose Basis Sets (e.g., cc-pVnZ) comp_method->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Frequency Calculation (Harmonic + Anharmonic) geom_opt->freq_calc rot_const_calc Calculate Rotational Constants geom_opt->rot_const_calc spec_sim Simulate Spectra freq_calc->spec_sim rot_const_calc->spec_sim comparison Compare Theoretical and Experimental Data spec_sim->comparison mw_spec Microwave Spectroscopy exp_rot_const Determine Experimental Rotational Constants mw_spec->exp_rot_const ftir_spec FTIR Spectroscopy exp_vib_freq Determine Experimental Vibrational Frequencies ftir_spec->exp_vib_freq exp_rot_const->comparison exp_vib_freq->comparison refinement Refine Theoretical Model comparison->refinement refinement->comp_method

Caption: Workflow for the prediction and validation of HONC spectroscopic constants.

Logical Relationship of Computational Parameters and Accuracy

G cluster_accuracy Factors Influencing Accuracy level_of_theory Level of Theory dft DFT level_of_theory->dft mp2 MP2 level_of_theory->mp2 cc Coupled-Cluster (CCSD(T)) level_of_theory->cc basis_set_size Basis Set Size small_basis Small (e.g., DZ) basis_set_size->small_basis medium_basis Medium (e.g., TZ) basis_set_size->medium_basis large_basis Large (e.g., QZ, 5Z) -> CBS basis_set_size->large_basis anharmonicity Treatment of Anharmonicity harmonic Harmonic Approximation anharmonicity->harmonic vpt2 VPT2 anharmonicity->vpt2 core_correlation Core Electron Correlation frozen_core Frozen Core core_correlation->frozen_core all_electron All Electron core_correlation->all_electron accuracy Accuracy of Predicted Spectroscopic Constants dft->accuracy Low to Medium mp2->accuracy Medium cc->accuracy High small_basis->accuracy Low medium_basis->accuracy Medium large_basis->accuracy High harmonic->accuracy Low (for frequencies) vpt2->accuracy High (for frequencies) frozen_core->accuracy Medium (for geometry) all_electron->accuracy High (for geometry)

Caption: Key computational parameters affecting the accuracy of predicted spectroscopic constants.

References

Application Notes and Protocols for Density Functional Theory in Isofulminic Acid Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isofulminic acid (HONC) is a high-energy, metastable isomer within the [H, C, N, O] chemical system, which also includes the more stable isocyanic acid (HNCO), cyanic acid (HOCN), and fulminic acid (HCNO). Due to its transient nature, experimental characterization of this compound is challenging. Density Functional Theory (DFT) has become an indispensable computational tool for elucidating the fundamental properties of such elusive molecules. DFT provides a favorable balance between computational cost and accuracy, enabling detailed investigations into molecular structure, stability, reactivity, and spectroscopic signatures. These application notes provide an overview of how DFT is applied to study this compound and offer a generalized protocol for performing such calculations.

Section 1: Applications of DFT in this compound Research

DFT calculations are employed to explore several key aspects of this compound's chemistry, providing insights that are difficult to obtain through experimental means alone.

Molecular Structure and Energetics

A primary application of DFT is the prediction of the equilibrium geometry of this compound. These calculations provide data on bond lengths and angles, which are crucial for understanding its chemical bonding. Furthermore, DFT is used to determine the relative energies of the [H, C, N, O] isomers, confirming that HONC is the most energetic of the four common isomers.[1] This high energy explains its low abundance and propensity to isomerize.[2]

Isomerization and Reaction Pathways

DFT is a powerful tool for mapping the potential energy surface of chemical reactions. For this compound, this involves identifying the transition states and calculating the activation energy barriers for its isomerization to more stable forms. Studies have shown that this compound readily isomerizes to cyanic acid (HOCN) under thermal and photochemical conditions.[3][4][5] DFT calculations reveal that this isomerization can proceed through a shallow three-membered ring intermediate, c-HO(CN).[3][6] Understanding these pathways is critical for predicting the lifetime and fate of this compound in various environments, including interstellar space where its more stable isomers have been detected.[1][3]

Vibrational Spectra Analysis

DFT calculations can accurately predict the harmonic vibrational frequencies of molecules. For this compound, these predicted frequencies are essential for interpreting experimental infrared (IR) spectra, should they be obtained, for instance, in matrix isolation studies.[1] Each vibrational mode corresponds to a specific molecular motion (stretching, bending), and the calculated IR spectrum serves as a unique fingerprint for the identification of the molecule.

Electronic Properties

DFT is used to compute a range of electronic properties that govern the reactivity and intermolecular interactions of this compound. These include:

  • Dipole Moment: Determines the molecule's polarity and its interaction with external electric fields and polar solvents.

  • Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them indicates the molecule's kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which predicts sites for chemical attack.

Section 2: Data Presentation

The following tables summarize quantitative data for this compound and its related isomers derived from computational studies.

Table 1: Calculated Relative Energies of [H, C, N, O] Isomers

IsomerFormulaB3LYP/6-311G(d,p) + ZPE[2] (kcal/mol)CCSD(T)[1][2] (kcal/mol)
Isocyanic AcidHNCO0.00.0
Cyanic AcidHOCN28.9~24.5
Fulminic AcidHCNO67.9~70.0
This compound HONC 87.1 ~84.2

ZPE: Zero-Point Energy correction. Energies are relative to the most stable isomer, HNCO.

Table 2: Calculated Isomerization Barriers for this compound (HONC)

Reaction PathwayMethodBarrier Height (kcal/mol)
HONC → c-HO(CN) intermediate → HOCNCASPT2/DFT[3][6]26.8 - 30.1

The barrier is relative to HONC and represents the energy required to reach the cyclic intermediate.

Section 3: Protocols

Protocol: DFT Geometry Optimization and Frequency Calculation of this compound

This protocol outlines the general steps for performing a geometry optimization and vibrational frequency calculation for this compound using a quantum chemistry software package like Gaussian.

Objective: To find the minimum energy structure of this compound and compute its harmonic vibrational frequencies.

1. Software and Hardware:

  • Software: Gaussian 09/16, ORCA, or similar quantum chemistry package.
  • Visualization Software: GaussView, Avogadro, Chemcraft.
  • Hardware: A workstation or high-performance computing (HPC) cluster.

2. Molecule Specification (Input File Creation):

  • Step 2.1: Build Initial Structure: Use a molecular editor (e.g., GaussView) to build an initial guess for the structure of this compound (H-O-N-C). Approximate bond lengths and angles can be used (e.g., H-O ~ 0.96 Å, O-N ~ 1.4 Å, N-C ~ 1.2 Å, ∠HON ~ 105°, ∠ONC ~ 170°).
  • Step 2.2: Define Calculation Parameters: Create an input file (.gjf or .com for Gaussian) specifying the computational method.
  • Route Section (# line): This line defines the job type and level of theory. For a typical calculation, this would be: #p Opt Freq B3LYP/6-311++G(d,p)
  • p: Print additional output.
  • Opt: Requests a geometry optimization to find the minimum energy structure.
  • Freq: Requests a frequency calculation. This should be performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the vibrational spectra.
  • B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr hybrid functional, a widely used and robust choice.
  • 6-311++G(d,p): Specifies the basis set. This is a triple-zeta basis set with diffuse (++) and polarization (d,p) functions, which is generally reliable for small organic molecules.
  • Step 2.3: Title Section: Provide a descriptive title for the calculation (e.g., "this compound HONC Opt+Freq B3LYP").
  • Step 2.4: Molecule Specification: Define the charge and multiplicity. For neutral this compound in its ground state, this is 0 1 (charge 0, spin multiplicity 1).
  • Step 2.5: Cartesian Coordinates: Provide the initial Cartesian coordinates of the atoms from Step 2.1.

3. Execution:

  • Submit the input file to the quantum chemistry software on the workstation or HPC cluster.

4. Analysis of Results:

  • Step 4.1: Verify Convergence: Check the output file (e.g., .log or .out) to ensure the geometry optimization has converged successfully. Look for the message "Optimization completed."
  • Step 4.2: Analyze Optimized Geometry: Extract the final optimized bond lengths and angles from the output file. Visualize the structure using software like GaussView.
  • Step 4.3: Analyze Frequency Calculation:
  • Confirm that the structure is a true minimum by checking the calculated frequencies. There should be zero imaginary frequencies (sometimes 5 or 6 very small non-imaginary frequencies corresponding to translation and rotation will be present).
  • Examine the calculated vibrational frequencies and their corresponding IR intensities. These can be compared to experimental data if available.
  • Visualize the normal modes of vibration to understand the nature of each frequency (e.g., O-H stretch, ONC bend).
  • Step 4.4: Extract Thermochemical Data: The output file will also contain thermochemical data, including the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy at a standard temperature (usually 298.15 K).

Section 4: Mandatory Visualization

Diagrams

G cluster_prep 1. Input Preparation cluster_calc 2. QM Calculation cluster_analysis 3. Results Analysis a Build Initial HONC Structure b Create Input File: - Method: B3LYP - Basis Set: 6-311++G(d,p) - Job: Opt+Freq a->b c Submit Job to Gaussian/ORCA b->c d Self-Consistent Field (SCF) & Geometry Optimization c->d e Frequency Calculation d->e f Check Convergence e->f g Analyze Optimized Geometry (Bond Lengths, Angles) f->g h Verify Minimum Energy (No Imaginary Frequencies) f->h i Analyze Vibrational Spectra & Electronic Properties h->i

Caption: Computational workflow for a DFT study of this compound.

G cluster_0 E Energy → pA_start A HONC (Reactant) TS [c-HO(CN)]‡ (Transition State) A->TS ΔE‡ ≈ 27-30 kcal/mol B HOCN (Product) TS->B pA_end pA_start->pA_end pB_start pB_end pB_start->pB_end pTS_start pTS_end pTS_start->pTS_end

Caption: Isomerization pathway of HONC to HOCN via a cyclic transition state.

References

Application Notes and Protocols for the Spectroscopic Detection of Isohydrocyanic Acid (HONC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isohydrocyanic acid (HONC) is a high-energy isomer of hydrocyanic acid (HCN) and its other isomers, isocyanic acid (HNCO) and fulminic acid (HCNO). As a reactive intermediate, HONC is of significant interest to researchers in astrochemistry, combustion chemistry, and theoretical chemistry. Its detection and characterization provide valuable insights into reaction mechanisms and molecular structures in energetic environments. These application notes provide a detailed experimental framework for the generation and spectroscopic detection of HONC, primarily focusing on Flash Vacuum Pyrolysis (FVP) coupled with Matrix Isolation Infrared Spectroscopy and referencing data from microwave spectroscopy.

Spectroscopic Properties of HONC

The spectroscopic characterization of HONC is guided by theoretical calculations, which predict its rotational constants and vibrational frequencies. These theoretical values are crucial for identifying the molecule in complex experimental spectra. While extensive experimental data for HONC is scarce, microwave spectroscopy has successfully confirmed its existence.[1][2]

Predicted and Experimental Spectroscopic Data

The following tables summarize the theoretically predicted and experimentally determined spectroscopic constants for HONC. This data is essential for the identification of HONC in both infrared and microwave spectra.

Table 1: Rotational and Centrifugal Distortion Constants of HONC

Parameter Calculated Value (MHz) Experimental Value (MHz) Reference
Rotational Constants
A 733,595.4 731,529.75 [1][3][4]
B 10,790.2 10,816.14 [1][3][4]
C 10,637.3 10,662.37 [1][3][4]
Quartic Centrifugal Distortion Constants
Δ_J 0.0049 - [3][4]
Δ_JK 0.449 - [3][4]
Δ_K 26.5 - [3][4]
δ_J 0.0007 - [3][4]

| δ_K | 0.063 | - |[3][4] |

Table 2: Predicted Anharmonic Vibrational Frequencies for HONC

Mode Description Wavenumber (cm⁻¹) IR Intensity (km/mol) Reference
ν₁ O-H stretch ~3400 - 3600 High [1]
ν₂ C≡N stretch ~2100 - 2200 High [1]
ν₃ H-O-N bend ~1200 - 1300 Medium [1]

| ν₄ | O-N-C bend | ~400 - 500 | Low |[1] |

Experimental Workflow and Protocols

The generation and detection of a highly reactive and unstable molecule like HONC require specialized experimental techniques. Flash Vacuum Pyrolysis (FVP) is a powerful method for generating such species from stable precursors, and matrix isolation is subsequently used to trap and stabilize them for spectroscopic analysis.

Experimental Workflow

The overall experimental workflow for the spectroscopic detection of HONC is depicted in the following diagram. This process involves the synthesis of a suitable precursor, its pyrolysis to generate HONC, trapping of the products in an inert matrix, and subsequent spectroscopic analysis.

experimental_workflow cluster_precursor Precursor Synthesis cluster_fvp Generation cluster_trapping Trapping cluster_detection Detection cluster_analysis Analysis precursor Synthesize Precursor (e.g., Fulminic Acid Derivative) fvp Flash Vacuum Pyrolysis (FVP) High Temperature, Low Pressure precursor->fvp Introduction of precursor vapor matrix_isolation Matrix Isolation (Argon, ~10 K) fvp->matrix_isolation Pyrolyzed gas stream mw_spec Microwave Spectroscopy fvp->mw_spec Gas-phase products ir_spec Infrared Spectroscopy matrix_isolation->ir_spec Trapped sample data_analysis Data Analysis and Spectral Assignment ir_spec->data_analysis mw_spec->data_analysis

Caption: Experimental workflow for HONC detection.

Protocol 1: Generation of HONC via Flash Vacuum Pyrolysis

This protocol describes the generation of HONC using an FVP apparatus. The key is the rapid heating of a suitable precursor under high vacuum to induce unimolecular decomposition or rearrangement.

Objective: To generate gas-phase HONC from a stable precursor.

Materials:

  • A suitable precursor for HONC. While a definitive precursor for high-yield HONC production via pyrolysis is not yet established, derivatives of fulminic acid or related oximes are promising candidates. For instance, pyrolysis of 4-oximinoisoxazolones can yield fulminic acid (HCNO), and isomerization to HONC might be possible under specific conditions.[5]

  • Quartz pyrolysis tube (e.g., 30 cm length, 1-2 cm diameter).

  • High-vacuum pump capable of reaching < 10⁻⁴ mbar.

  • Tube furnace capable of reaching temperatures up to 1000 °C.

  • Temperature controller.

  • Precursor reservoir with a heating element to control sublimation.

Procedure:

  • Assemble the FVP apparatus as shown in the diagram below. The quartz tube is placed inside the tube furnace. One end is connected to the precursor reservoir and the other to the high-vacuum line leading to the detection system.

  • Load the precursor into the reservoir.

  • Evacuate the entire system to a pressure of < 10⁻⁴ mbar.

  • Heat the pyrolysis zone of the quartz tube to the desired temperature (typically 400-1000 °C, optimization is required).

  • Gently heat the precursor reservoir to induce sublimation and introduce the precursor vapor into the hot zone. The flow rate should be controlled to ensure a short residence time in the hot zone (milliseconds).

  • The pyrolysis products, including HONC, exit the hot zone and are directed to the spectroscopic detection setup.

Protocol 2: Matrix Isolation Infrared Spectroscopy of HONC

This protocol details the trapping of the FVP products in an inert gas matrix at cryogenic temperatures for analysis by infrared spectroscopy. This technique allows for the stabilization of reactive species like HONC.

Objective: To obtain the infrared spectrum of matrix-isolated HONC.

Materials:

  • FVP apparatus (from Protocol 1).

  • Closed-cycle helium cryostat with a cold window (e.g., CsI or KBr) capable of reaching ~10 K.

  • Fourier-transform infrared (FTIR) spectrometer.

  • High-purity argon gas.

  • Gas mixing line for preparing Ar/precursor mixture (if co-deposition is used) or separate inlet for pyrolysis products.

Procedure:

  • Couple the outlet of the FVP tube to the inlet of the cryostat.

  • Cool the cold window of the cryostat to approximately 10 K.

  • Prepare a dilute mixture of the pyrolysis products in argon gas. The ratio of argon to the pyrolyzed species should be high (e.g., >1000:1) to ensure proper isolation.

  • Deposit the gas mixture onto the cold window at a controlled rate.

  • After deposition, record the infrared spectrum of the matrix-isolated species using the FTIR spectrometer.

  • Analyze the spectrum by comparing the observed absorption bands with the theoretically predicted vibrational frequencies for HONC (see Table 2). Isotopic substitution (e.g., using deuterated precursors) can aid in the definitive assignment of vibrational modes.

Protocol 3: Microwave Spectroscopy of Gas-Phase HONC

For a direct measurement of the rotational spectrum of HONC in the gas phase, a pulsed-jet Fourier-transform microwave (FTMW) spectrometer can be used. This technique offers very high resolution and is ideal for determining precise molecular structures.

Objective: To measure the rotational spectrum of gas-phase HONC.

Materials:

  • Pulsed-jet FTMW spectrometer.

  • A method for generating a pulse of HONC in the gas phase. A discharge nozzle is a proven method for generating HONC and its isomers.[1][2]

  • A suitable precursor gas mixture (e.g., a mix of gases that can form HONC in a discharge).

Procedure:

  • The precursor gas mixture is pulsed into the vacuum chamber of the FTMW spectrometer through a discharge nozzle.

  • A high-voltage discharge in the nozzle creates a plasma containing various ions and radicals, including HONC.

  • The gas expands supersonically into the vacuum chamber, cooling the molecules to a very low rotational temperature.

  • A microwave pulse is used to excite the rotational transitions of the molecules in the jet.

  • The subsequent free induction decay is detected and Fourier-transformed to obtain the rotational spectrum.

  • The measured transition frequencies are then fitted to a rotational Hamiltonian to determine the rotational constants and other spectroscopic parameters, which can be compared to the values in Table 1 for identification.

Data Analysis and Interpretation

The assignment of the experimental spectra to HONC relies heavily on the comparison with high-level ab initio calculations.[1][3][4]

  • Infrared Spectra: The experimental vibrational frequencies from the matrix isolation experiment should be compared to the predicted anharmonic frequencies. The relative intensities of the observed bands should also be consistent with theoretical predictions. Isotopic shifts upon deuteration or ¹⁵N/¹³C substitution provide definitive evidence for the vibrational assignments.

  • Microwave Spectra: The high resolution of microwave spectroscopy allows for the precise determination of rotational constants. The experimental rotational constants should match the theoretically predicted values, corrected for vibrational effects. The observation of hyperfine splitting due to the nitrogen nucleus can further confirm the identification of HONC.

Logical Relationships in Spectroscopic Analysis

The process of identifying a new molecule like HONC involves a close interplay between theoretical predictions and experimental observations. The logical flow of this process is illustrated below.

logical_relationship cluster_theory Theoretical Prediction cluster_experiment Experimental Measurement cluster_analysis Analysis and Identification ab_initio Ab initio Calculations (e.g., CCSD(T)) predicted_spectra Predicted Spectroscopic Properties (Rotational Constants, Vibrational Frequencies) ab_initio->predicted_spectra comparison Comparison of Theoretical and Experimental Data predicted_spectra->comparison generation Generation of HONC (FVP or Discharge) spectroscopy Spectroscopic Measurement (IR or Microwave) generation->spectroscopy experimental_spectra Experimental Spectra spectroscopy->experimental_spectra experimental_spectra->comparison assignment Spectral Assignment comparison->assignment identification Confirmation of HONC Detection assignment->identification

References

Troubleshooting & Optimization

Technical Support Center: Experimental Isolation of Isofulminic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges in the experimental study of isofulminic acid (HONC). Given its extreme instability, the focus is on in situ generation and characterization rather than classical isolation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to isolate?

A1: The experimental isolation of this compound is exceptionally challenging due to its inherent chemical properties:

  • High Energy Isomer: this compound (HONC) is the highest energy and least stable of the four CHNO isomers, which include isocyanic acid (HNCO), cyanic acid (HOCN), and fulminic acid (HCNO).[1][2] Its high energy makes it highly reactive and prone to rearrangement.

  • Rapid Isomerization: HONC readily isomerizes to more stable forms, particularly cyanic acid (HOCN), under both thermal and photochemical conditions.[3] This isomerization can occur with a low energy barrier, preventing the accumulation of HONC.

  • Tendency to Decompose: Like its isomers, it is prone to polymerization or decomposition, especially at higher concentrations or temperatures.[2][4]

Q2: Has this compound ever been isolated in a stable, macroscopic form?

A2: No, there is no evidence to suggest that this compound has been isolated as a stable, weighable substance at room temperature. Successful studies have relied on generating it in situ and characterizing it immediately under specialized conditions, such as in a supersonic molecular beam or trapped in a cryogenic matrix.[1][5]

Q3: What are the primary methods for generating and detecting this compound?

A3: The most successful methods involve generating HONC in the gas phase or in an inert matrix, followed by immediate spectroscopic analysis. Key techniques include:

  • Matrix Isolation Spectroscopy: This technique involves trapping the molecule in a solid, inert gas (like argon or nitrogen) at very low temperatures (typically below 10 K).[6][7][8] This rigid, cold environment prevents isomerization and decomposition, allowing for characterization by methods like FTIR spectroscopy.

  • Fourier Transform Microwave (FTM) Spectroscopy: This gas-phase technique has been used to detect and characterize HONC in a supersonic molecular beam.[1][5] This method is highly sensitive to the rotational transitions of polar molecules and provides precise structural information.

  • Pyrolysis of Precursors: Attempts have been made to produce HONC through the pyrolysis (thermal decomposition) of compounds like mercury fulminate, though this often leads to a mixture of isomers.[5]

Q4: I am attempting a matrix isolation experiment but cannot identify the IR signature for HONC. What could be the issue?

A4: Several factors could contribute to the absence of a clear HONC signal:

  • Inefficient Precursor Conversion: The method used to generate HONC (e.g., pyrolysis, photolysis of a precursor) may not be efficient, leading to very low concentrations.

  • Isomerization During Deposition: The molecules may be isomerizing to more stable forms like HOCN or HNCO upon contact with the deposition window or during the gas-phase transit.

  • Incorrect Wavenumber Assignment: An early reported infrared matrix spectrum for HONC was later withdrawn.[5] Ensure you are referencing the most current and computationally validated spectroscopic data for vibrational frequencies.

  • Matrix Effects: The choice of matrix gas can slightly shift vibrational frequencies. Compare your experimental spectra with theoretical calculations that account for potential matrix interactions.

Q5: What are the relative stabilities of the CHNO isomers?

A5: The stability of the four primary CHNO isomers decreases in the following order: Isocyanic acid (HNCO) > Cyanic acid (HOCN) > Fulminic acid (HCNO) > this compound (HONC).[2] This is a critical consideration, as any energy input into the system will favor the formation of the more stable isomers.

Troubleshooting Guides

Guide 1: Low Yield or Non-Detection of this compound

This guide addresses common issues related to the formation and detection of HONC.

Problem Potential Cause Recommended Solution
No detectable HONC signal in microwave or IR spectra. Inefficient Precursor Pyrolysis: The temperature may be too low for precursor decomposition or too high, causing fragmentation into smaller molecules.Optimize the pyrolysis temperature. Use a precursor known to yield HONC, even if in a mixture. Consider flash vacuum pyrolysis for more controlled conditions.
Rapid Isomerization: HONC is isomerizing to HOCN or HNCO before detection.[3]For matrix isolation, ensure rapid cooling and deposition. For gas-phase studies, minimize the time between generation and detection.
Precursor Contamination: Impurities in the starting material may lead to interfering species or inhibit HONC formation.Purify the precursor material immediately before use. Verify its purity using appropriate analytical techniques (e.g., NMR, MS).
Signal-to-noise ratio is too low for confident identification. Low Concentration of HONC: The generation method produces only trace amounts of the target molecule.Increase the concentration of the precursor in the gas mixture. Optimize the parameters of the discharge source if one is being used.[5]
Spectrometer Sensitivity: The detection limits of the instrument may not be sufficient.Increase the number of signal averages. For FTM spectroscopy, optimize the molecular beam parameters (e.g., nozzle temperature, backing pressure) to enhance signal intensity.
Observed spectra match other CHNO isomers but not HONC. Isomerization Favored: The experimental conditions (temperature, pressure, UV irradiation) strongly favor the formation of more stable isomers like HNCO.[2][3]Modify the energy input. If using photolysis, try different wavelengths. For thermal generation, use the lowest possible temperature that still allows for precursor decomposition.
Guide 2: Issues with Matrix Isolation Experiments

This guide focuses on challenges specific to the matrix isolation technique for studying HONC.

Problem Potential Cause Recommended Solution
Broad, poorly resolved IR bands. Matrix is not sufficiently rigid: The deposition temperature is too high, or the matrix was annealed for too long, allowing for molecular diffusion and interaction.Lower the deposition temperature (e.g., to < 10 K for an argon matrix). Reduce annealing time and temperature.[6]
High Guest Concentration: The ratio of HONC precursor to matrix gas is too high, leading to aggregation of guest molecules.Decrease the concentration of the precursor. A typical matrix ratio is 1:1000 (guest:host).
Observed IR frequencies do not match theoretical predictions. Matrix Site Effects: Molecules trapped in different sites within the matrix experience slightly different local environments, leading to peak splitting or shifting.Anneal the matrix briefly at a slightly higher temperature (e.g., 20-30 K for argon) to allow molecules to relax into more stable sites, which can simplify the spectrum.
Inaccurate Theoretical Model: The computational method used to predict frequencies may not be accurate enough.Use high-level ab initio calculations (e.g., CCSD(T)) with a large basis set for more accurate frequency predictions.[5]
Unidentified peaks in the spectrum. Contamination: Air (H₂O, CO₂) or other impurities are co-depositing with the sample.Ensure the vacuum system is leak-tight and that all gases and precursors are of high purity.
Photochemical Reactions: The broadband IR source or ambient light is inducing photolysis or isomerization of the trapped species.Use appropriate optical filters to limit the wavelength range of the probing IR beam. Shield the cryostat from stray light.

Quantitative Data Summary

The following table summarizes the relative energies of the CHNO isomers, highlighting the high-energy nature of this compound.

Table 1: Relative Energies of CHNO Isomers

IsomerStructureRelative Energy (kcal/mol)Relative Energy (cm⁻¹)
Isocyanic AcidH-N=C=O0 (Most Stable)0
Cyanic AcidH-O-C≡N24.58577
Fulminic AcidH-C≡N⁺-O⁻70.024467
This compound H-O-N⁺≡C⁻ 84.2 29464
Data sourced from coupled-cluster calculations.[5]

Experimental Protocols & Visualizations

Protocol 1: Generation and Matrix Isolation of this compound

Objective: To generate this compound via pyrolysis of a precursor and trap it in a cryogenic argon matrix for FTIR analysis.

Methodology:

  • System Preparation: Evacuate a high-vacuum cryostat system equipped with a cold window (e.g., CsI) to < 1 x 10⁻⁶ torr. Cool the window to the target temperature (e.g., 10 K).

  • Precursor Preparation: Use a suitable precursor, such as a derivative of fulminic acid. Place the precursor in a heated quartz tube connected to the cryostat's deposition line.

  • Matrix Gas Preparation: Prepare a gas mixture of high-purity argon (host) and the precursor vapor (guest) at a ratio of approximately 1000:1.

  • Pyrolysis and Deposition: Heat the quartz tube to the optimized pyrolysis temperature to generate a gas stream containing the CHNO isomers. Co-deposit this stream with the argon matrix gas onto the cold window over a period of 1-2 hours.

  • FTIR Spectroscopy: Record the infrared spectrum of the deposited matrix.

  • Data Analysis: Compare the experimental spectrum with high-level theoretical predictions for HONC, HOCN, HNCO, and HCNO to identify the vibrational bands corresponding to this compound.

Diagrams

Isomerization_Pathway HONC This compound (HONC) (Highest Energy) HOCN Cyanic Acid (HOCN) HONC->HOCN Isomerization (low barrier) HNCO Isocyanic Acid (HNCO) (Lowest Energy) HOCN->HNCO Tautomerization HCNO Fulminic Acid (HCNO) HCNO->HNCO Isomerization

Caption: Energy landscape and isomerization pathways for CHNO isomers.

Matrix_Isolation_Workflow cluster_gas Gas Phase cluster_cryo Cryostat (< 10 K) Precursor Precursor (e.g., Fulminate Derivative) Pyrolysis Pyrolysis / Photolysis Precursor->Pyrolysis Mixture Gas Mixture (HONC, HOCN, etc. + Ar) Pyrolysis->Mixture Deposition Co-deposition onto Cold Window Mixture->Deposition Matrix Trapped HONC in Argon Matrix Deposition->Matrix Spectroscopy FTIR Spectrometer Matrix->Spectroscopy Data Data Analysis Spectroscopy->Data IR Spectrum

Caption: Experimental workflow for matrix isolation of this compound.

References

overcoming the instability of isofulminic acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided is for educational purposes only and is intended for an audience of trained professional researchers and scientists. Isofulminic acid is an extremely unstable and energetic molecule. It is not a commercially available reagent and its synthesis and handling should not be attempted outside of highly specialized research settings equipped to handle explosive and hazardous materials. Direct use of this compound in standard experimental protocols, particularly in drug development, is not feasible or advisable due to its profound instability.

Frequently Asked Questions (FAQs)

Q1: My experiment requires a fulminate source, but I am observing rapid degradation and inconsistent results. Could this be due to the instability of this compound?

A1: It is highly probable. This compound (HONC) is the least stable of the four CHNO isomers and exists at a very high energy state, approximately 84 kcal/mol above the most stable isomer, isocyanic acid (HNCO)[1][2]. It readily and rapidly isomerizes to more stable forms, such as cyanic acid (HOCN) and fulminic acid (HCNO), under most conditions[3][4][5][6]. Any attempt to generate or use it in solution will likely result in a mixture of its more stable isomers, leading to the inconsistencies you are observing. Direct, controlled experiments with this compound are not practical for synthetic or drug development applications.

Q2: How can I stabilize this compound in my experimental setup?

A2: There are no known practical methods to stabilize this compound for use as a reagent in conventional laboratory settings (e.g., in solution or at room temperature). Its instability is an intrinsic property of its high-energy molecular structure. The only successful observations of this compound have been under highly specialized and non-preparative conditions, such as:

  • Matrix Isolation Spectroscopy: Trapping the molecule in an inert gas matrix (e.g., solid argon) at cryogenic temperatures (below -100 °C) to prevent isomerization and decomposition[7].

  • Gas-Phase Spectroscopy: Detection in a supersonic molecular beam where molecules are rapidly cooled and isolated in a vacuum[1][2].

These techniques are used for characterization, not for preparative chemistry or biological assays.

Q3: What are the primary hazards associated with attempting to synthesize or handle this compound?

A3: The primary hazard is the high risk of explosive decomposition. High-energy isomers like this compound can decompose violently when subjected to shock, pressure, temperature changes, or contact with other materials[8]. Precursors used in the synthesis of related compounds, such as metal fulminates, are notoriously explosive and dangerous to handle[5][6]. Attempting to generate this compound without specialized containment and remote handling equipment poses a significant safety risk.

Q4: Are there any viable alternatives to this compound for use in drug development research?

A4: Absolutely. The choice of an alternative depends on the specific chemical transformation or molecular fragment you wish to incorporate. For drug development, it is crucial to use stable, well-characterized reagents. Instead of attempting to use the highly unstable this compound, consider:

  • Stable Isomers: If the goal is to introduce the CNO moiety, using isocyanates (for the HNCO structure) or nitrile oxides (for the R-CNO structure) are common and well-established methods in organic synthesis[9].

  • Functional Group Equivalents: Utilize synthetic strategies that build the desired functionality from stable precursors. Many modern synthetic methods, including those used in medicinal chemistry, offer ways to construct complex molecules without resorting to unstable intermediates[10][].

  • In Silico Design: Employ computational chemistry and computer-aided drug design (CADD) to model the desired molecule and identify stable compounds with similar electronic or structural properties that can be synthesized safely[12][13][14].

Troubleshooting Guide

This guide is designed to troubleshoot the underlying scientific challenge rather than the direct handling of this compound, which is strongly discouraged.

Issue 1: Inconsistent reaction outcomes when targeting fulminate-like reactivity.
Possible Cause Troubleshooting Step Rationale
Rapid Isomerization Analyze reaction mixture for the presence of isocyanic acid (HNCO), cyanic acid (HOCN), and fulminic acid (HCNO).Your reaction conditions are likely causing the in-situ generated this compound to immediately convert to its more stable isomers, which then participate in unintended side reactions.
Decomposition Monitor for gas evolution (N₂, CO, CO₂) and unexpected byproducts.The high energy of this compound can lead to fragmentation rather than the desired reaction.
Precursor Reactivity If using precursors like metal fulminates, consider that they may be the primary reactive species, not free this compound.The chemistry of fulminate salts is distinct from the theoretical chemistry of the parent acid.
Issue 2: Failure to isolate or characterize the desired product.
Possible Cause Troubleshooting Step Rationale
Product Instability Re-evaluate the stability of the target molecule. Is it also an unstable, high-energy species?The desired product may be isomerizing or decomposing under the workup or purification conditions.
Incorrect Structural Assignment Use advanced spectroscopic techniques (e.g., 2D NMR, high-resolution mass spectrometry) to confirm the structure of any isolated material.The product may be a stable isomer of the intended molecule, formed through rearrangement.
Unsuitable Reagent Cease attempts to use this compound. Select a stable synthetic equivalent or redesign the synthetic route.The fundamental instability of this compound makes it unsuitable for preparative synthesis. The solution is to change the approach entirely.

Quantitative Data Summary

The instability of this compound is best understood by comparing the relative energies of the four stable CHNO isomers. A higher energy value corresponds to lower stability.

Isomer Chemical Formula Relative Energy (kcal/mol) Relative Stability
Isocyanic AcidHNCO0 (Reference)Highest
Cyanic AcidHOCN~25High
Fulminic AcidHCNO~71Low
This compound HONC ~84 Lowest
(Data compiled from theoretical calculations)[1][2]

Experimental Protocols

Warning: These protocols are provided for illustrative and educational purposes to demonstrate the complexity involved. They should not be attempted without extensive expertise and appropriate safety infrastructure.

Protocol 1: Conceptual Methodology for Spectroscopic Detection of this compound

This protocol outlines the general principles of Fourier Transform Microwave (FTM) Spectroscopy in a molecular beam, a technique used for the original detection of this compound[1][2].

  • Precursor Generation: A dilute mixture of a suitable precursor (e.g., an oxime) in an inert carrier gas (e.g., neon or argon) is prepared.

  • Pulsed Jet Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process rapidly cools the molecules to near absolute zero, stabilizing them in their gas-phase structure.

  • Energy Excitation: A short, high-energy electrical discharge or laser pulse is applied to the expanding gas jet to induce fragmentation of the precursor and formation of transient species like this compound.

  • Microwave Pulse: The newly formed, cold molecules are irradiated with a short microwave pulse, which excites their rotational transitions.

  • Signal Detection: The molecules emit a faint free induction decay (FID) signal as they relax. This signal is detected by a highly sensitive antenna.

  • Fourier Transform: The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier transform. The resulting spectral lines are unique to the rotational constants of this compound, allowing for its unambiguous identification.

Protocol 2: General Safety Protocol for Handling Highly Reactive/Unstable Materials

This is a general guide for materials with high reactivity, adapted from established safety principles[8].

  • Hazard Assessment: Conduct a thorough risk assessment before any experiment. Review all available literature on the compound and potential decomposition products.

  • Minimize Quantity: Use the smallest possible quantity of the material necessary for the experiment. Never synthesize or handle large amounts.

  • Controlled Environment: All manipulations must be performed in a certified chemical fume hood, glovebox, or other appropriate containment device.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and chemical splash goggles. For materials with a high risk of explosion, a face shield with throat protection and blast shields are mandatory.

  • Temperature and Atmosphere Control: Provide mechanisms for precise temperature control and heat dissipation (e.g., cryostat, cooling bath). Many unstable compounds must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Segregation: Store highly reactive materials away from incompatible chemicals, heat sources, light, and areas prone to shock or friction.

  • Emergency Preparedness: Ensure an appropriate fire extinguisher, safety shower, and eyewash station are immediately accessible. All personnel must be aware of emergency procedures.

Visualizations

CHNO_Isomerization HONC This compound (HONC) ~84 kcal/mol HOCN Cyanic Acid (HOCN) ~25 kcal/mol HONC->HOCN Isomerization (Readily Occurs) HNCO Isocyanic Acid (HNCO) 0 kcal/mol HOCN->HNCO Tautomerization HCNO Fulminic Acid (HCNO) ~71 kcal/mol HCNO->HNCO Isomerization Troubleshooting_Workflow Start Start: Experiment Fails with Unstable Precursor Check_Instability Is the target reagent known to be highly unstable (e.g., this compound)? Start->Check_Instability Stop_Use STOP! Cease using this reagent. It is not viable for preparative chemistry. Check_Instability->Stop_Use Yes Identify_Goal Identify the core synthetic goal. What fragment or reactivity is needed? Check_Instability->Identify_Goal No / Unsure Stop_Use->Identify_Goal Search_Alternatives Research stable synthetic equivalents, isomers, or alternative pathways. Identify_Goal->Search_Alternatives New_Protocol Develop a new protocol using a stable, well- characterized reagent. Search_Alternatives->New_Protocol End End: Successful & Safe Experiment New_Protocol->End

References

isomerization of isofulminic acid to cyanic acid under photolysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isomerization of Isofulminic Acid

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the photolytic isomerization of this compound (HONC) to cyanic acid (HOCN).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in studying the isomerization of this compound to cyanic acid?

A1: The main challenge is the inherent instability of both the reactant, this compound (HONC), and the product, cyanic acid (HOCN). HONC is the most energetic stable isomer of isocyanic acid (HNCO).[1][2] The product, HOCN, readily tautomerizes to the much more stable isocyanic acid (HNCO), making its isolation and characterization difficult.[3][4]

Q2: What are the relative stabilities of the four CHNO isomers?

A2: The stability of the four most stable CHNO isomers follows the order: isocyanic acid (HNCO) > cyanic acid (HOCN) > fulminic acid (HCNO) > this compound (HONC).[1][5] HNCO is the most stable ground-state isomer.[5]

Q3: Why is photolysis a suitable method for this isomerization?

A3: Photolysis provides the necessary energy to overcome the activation barrier for the isomerization from the high-energy this compound to cyanic acid. Theoretical studies confirm that this compound can readily isomerize to cyanic acid under both thermal and photochemical conditions.[3][4][6]

Q4: Can this isomerization occur in an aqueous environment?

A4: While the isomerization itself is a molecular rearrangement, the presence of water can introduce competing reactions. For instance, isocyanic acid (HNCO) can react with water in a thermal process to form cyanic acid (HOCN) via a cyanate ion (OCN⁻) intermediate, particularly in interstellar ice analogs.[7] This suggests that water could influence the overall reaction landscape.

Troubleshooting Guide

Problem 1: Low or no yield of cyanic acid (HOCN) is detected, but the precursor this compound (HONC) is consumed.

  • Possible Cause 1: Tautomerization to Isocyanic Acid (HNCO). Cyanic acid is prone to rapid tautomerization to the more stable isocyanic acid isomer. This is often the primary reason for low HOCN yields.[3][4]

    • Solution: Employ detection methods with high temporal resolution to observe HOCN before it converts. Matrix isolation techniques at cryogenic temperatures can trap the HOCN product and prevent or slow down the tautomerization process, allowing for spectroscopic characterization.[8]

  • Possible Cause 2: Over-fragmentation. The energy of the photolysis source (e.g., UV laser) may be too high, causing fragmentation of the molecules into smaller species like H, CO, and NH radicals, rather than inducing isomerization.

    • Solution: Titrate the energy or change the wavelength of the photolysis source. Start with lower energy (longer wavelength) radiation and incrementally increase it while monitoring the reaction products.

  • Possible Cause 3: Reaction with Solvent or Matrix. If the experiment is not conducted in a sufficiently inert environment, the highly reactive species may react with the solvent or matrix material.

    • Solution: Use an inert matrix, such as solid argon or nitrogen, for matrix isolation experiments.[8][9] For gas-phase studies, ensure a high-vacuum environment.

Problem 2: Difficulty confirming the initial presence of this compound (HONC).

  • Possible Cause: this compound is highly energetic and difficult to synthesize and isolate.[1] Attempts to produce it can sometimes yield other isomers like HCNO or HNCO.[1]

    • Solution: Use sensitive spectroscopic techniques to confirm the presence of HONC before photolysis. Rotational spectroscopy in a molecular beam is a definitive method for its identification.[1][2] Compare experimental spectra with high-level ab initio theoretical calculations of its rotational constants and vibrational frequencies.[1]

Quantitative Data

The relative energies of the CHNO isomers are crucial for understanding the thermodynamics of the isomerization process.

IsomerChemical FormulaRelative Energy (kcal/mol)Reference
Isocyanic AcidHNCO0 (Reference)[1][5]
Cyanic AcidHOCN24.7 - 25.03[1][5]
Fulminic AcidHCNO69.21 - 70.7[1][5]
This compound HONC 83.41 - 84.1 [1][5]
Table 1: Relative energies of CHNO isomers compared to the most stable isomer, isocyanic acid.

Diagrams and Workflows

The following diagrams illustrate the energetic relationship between the isomers and a typical experimental workflow.

CHNO_Isomerization_Pathway e0 0 e25 ~25 e84 ~84 HNCO Isocyanic Acid (HNCO) Most Stable HOCN Cyanic Acid (HOCN) HOCN->HNCO Tautomerization (Fast) HONC This compound (HONC) Precursor HONC->HOCN Photolysis (hν)

Caption: Energy landscape for the photolytic isomerization of HONC to HOCN.

Experimental_Workflow start Start precursor 1. HONC Precursor Synthesis/Isolation start->precursor matrix 2. Matrix Deposition (e.g., in solid Argon) precursor->matrix char_pre 3. Pre-Photolysis Spectroscopy (FTIR/UV-Vis) (Confirm HONC) matrix->char_pre photolysis 4. UV Photolysis (Irradiation with specific λ) char_pre->photolysis char_post 5. Post-Photolysis Spectroscopy (FTIR/UV-Vis) (Identify HOCN) photolysis->char_post analysis 6. Data Analysis (Compare spectra, identify products) char_post->analysis end End analysis->end

Caption: Generalized workflow for a matrix isolation photolysis experiment.

Generalized Experimental Protocol

This protocol describes a generalized matrix-isolation FTIR experiment for observing the isomerization of HONC to HOCN. This method is ideal for trapping and studying highly reactive species.

Objective: To spectroscopically observe the conversion of matrix-isolated this compound (HONC) to cyanic acid (HOCN) upon UV irradiation.

Materials:

  • Precursor for HONC (e.g., via pyrolysis of a suitable compound)

  • Inert matrix gas (e.g., high-purity Argon)

  • Cryostat capable of reaching temperatures of 10-15 K (e.g., closed-cycle helium cryostat)

  • FTIR spectrometer

  • UV light source (e.g., tunable laser or mercury arc lamp with filters)

  • High-vacuum deposition line

Methodology:

  • System Preparation:

    • Assemble the high-vacuum deposition line connected to the cryostat.

    • Ensure the system can reach a base pressure of < 1 x 10⁻⁶ Torr.

    • Cool the cryostat window (e.g., CsI or KBr) to ~15 K.

  • Precursor Generation:

    • Generate gaseous this compound (HONC) immediately prior to deposition. This is often the most challenging step and may involve techniques like flash vacuum pyrolysis of a stable precursor. The specific method will depend on the chosen synthetic route.

  • Matrix Deposition:

    • Prepare a gas mixture of the HONC precursor and a large excess of the matrix gas (e.g., Ar, ratio ~1:1000).

    • Slowly deposit the gas mixture onto the cold window inside the cryostat over a period of 1-2 hours. This traps individual HONC molecules in an inert solid matrix.

  • Pre-Photolysis Characterization:

    • Record an FTIR spectrum of the deposited matrix.

    • Identify the characteristic vibrational bands of HONC to confirm its successful isolation. Compare these bands with theoretically predicted frequencies.

  • Photolysis:

    • Irradiate the matrix-isolated sample with a UV light source of appropriate wavelength. The choice of wavelength is critical to induce isomerization without causing excessive fragmentation.

    • Perform photolysis in time intervals (e.g., 5-10 minutes), recording a new FTIR spectrum after each interval.

  • Post-Photolysis Analysis:

    • Monitor the FTIR spectra for the disappearance of HONC absorption bands and the appearance of new bands.

    • Compare the new absorption bands with the known or theoretically calculated vibrational frequencies of cyanic acid (HOCN) to confirm its formation.

    • Also, look for the characteristic bands of isocyanic acid (HNCO), as it is a likely secondary product due to tautomerization.

  • Data Interpretation:

    • Plot the change in absorbance of reactant and product peaks as a function of irradiation time to gain insight into the reaction kinetics.

    • By carefully controlling the photolysis conditions and analyzing the resulting spectra, the direct isomerization of HONC to HOCN can be observed.

References

Technical Support Center: Managing Highly Reactive and Unstable Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided here is for general guidance only and is intended for experienced researchers in a controlled laboratory setting. Isofulminic acid and other highly reactive compounds are extremely hazardous and can be explosive. Always consult with a qualified chemist and your institution's Environmental Health and Safety (EHS) department before handling such materials. Adhere strictly to all established safety protocols and regulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound and similar unstable compounds?

A1: The primary hazard is rapid, often explosive, decomposition. This can be initiated by various stimuli, including heat, shock, friction, static electricity, and even light. The decomposition can release a significant amount of energy in a very short period, leading to a violent explosion and the generation of toxic gases.

Q2: What initial steps should be taken before working with a potentially unstable compound for the first time?

A2: Before any experimental work, a thorough literature review and risk assessment are mandatory. Consult scientific literature for known stability data and handling procedures. A comprehensive safety plan should be developed and approved by your institution's safety committee. This plan should include small-scale preliminary tests to assess the compound's sensitivity under your specific experimental conditions.

Q3: What personal protective equipment (PPE) is required when handling highly reactive compounds?

A3: At a minimum, appropriate PPE includes a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty gloves (e.g., leather or blast-shielding gloves over chemical-resistant gloves). All work should be conducted in a certified fume hood with the sash at the lowest possible position. A blast shield is essential.

Troubleshooting Guide: Unforeseen Reactions and Decomposition

This guide provides general troubleshooting steps for managing unexpected events when working with highly reactive substances.

Observed Issue Potential Cause Immediate Action Follow-up/Prevention
Unexpected Color Change Initiation of decomposition, presence of impurities.Cease all additions of reagents or energy (heat, light). If safe, increase inert gas flow.Purify starting materials and solvents. Re-evaluate reaction conditions.
Sudden Temperature Spike Exothermic decomposition is occurring.Immediately remove any heating source. Prepare for emergency cooling if a system is in place and can be operated remotely and safely.Use a smaller scale for initial experiments. Ensure adequate heat dissipation.
Gas Evolution/Pressure Buildup Decomposition is generating gaseous byproducts.Do not tighten any sealed vessel. If possible and safe, vent the system through a blast-shielded apparatus.Design experiments with an appropriate pressure relief system.
Solid Formation/Precipitation Formation of less stable, shock-sensitive byproducts.Avoid scraping or agitating the solid. Treat the mixture as potentially more hazardous than the starting material.Analyze the solid from a safe distance using appropriate remote techniques if possible.

Experimental Protocols: Best Practices for Handling Unstable Compounds

The following are general best practices and should be adapted to specific compounds and experimental setups in consultation with safety experts.

Protocol 1: Small-Scale Sensitivity Testing

  • Objective: To determine the sensitivity of the compound to various stimuli.

  • Methodology:

    • On a microscale (milligrams), place a small sample on a ceramic plate within a blast shield.

    • Impact Test: Use a drop weight from a specified height to impact the sample.

    • Friction Test: Gently rub the sample with a ceramic or wooden spatula.

    • Heat Test: Slowly heat the sample on a remotely controlled hot plate.

    • Record the results (e.g., discoloration, decomposition, detonation) for each test.

Protocol 2: Controlled Decomposition for Disposal

  • Objective: To safely neutralize a small quantity of a highly reactive compound.

  • Methodology:

    • Cool the compound in an appropriate solvent to below 0°C.

    • Slowly add a quenching agent (e.g., a dilute solution of a reducing or oxidizing agent, depending on the compound) dropwise with vigorous stirring.

    • Monitor the temperature continuously. If the temperature rises significantly, pause the addition.

    • Once the addition is complete, allow the mixture to slowly warm to room temperature while still monitoring for any signs of reaction.

    • Verify complete decomposition using an appropriate analytical method (e.g., spectroscopy) before proceeding with standard waste disposal procedures.

Visualizing Safety and Experimental Workflows

experimental_workflow cluster_planning Phase 1: Planning and Approval cluster_experiment Phase 2: Experimentation cluster_response Phase 3: Observation and Response cluster_conclusion Phase 4: Conclusion lit_review Literature Review risk_assessment Risk Assessment lit_review->risk_assessment safety_plan Develop Safety Plan risk_assessment->safety_plan approval EHS Approval safety_plan->approval ppe Don PPE approval->ppe setup Setup in Fume Hood (with Blast Shield) ppe->setup small_scale Conduct Small-Scale Test setup->small_scale monitor Monitor Reaction small_scale->monitor observation Observe for Anomalies monitor->observation stable Stable? observation->stable unstable Unstable Event observation->unstable quench Quench/Neutralize stable->quench emergency Follow Emergency Protocol unstable->emergency dispose Dispose of Waste quench->dispose

Caption: A generalized workflow for handling potentially unstable compounds.

decision_tree start Unexpected Event Occurs (e.g., Temp Spike, Color Change) q1 Is there an immediate threat of explosion or fire? start->q1 evacuate Activate Alarm Evacuate Area Alert EHS q1->evacuate Yes q2 Can the reaction be controlled remotely and safely? q1->q2 No control Apply Control Measures (e.g., Cooling, Inert Gas) q2->control Yes escalate Do Not Intervene Alert EHS and Supervisor q2->escalate No monitor Monitor from a Safe Distance control->monitor stabilized Reaction Stabilized monitor->stabilized

Caption: A decision tree for responding to an unexpected laboratory event.

Technical Support Center: Isofulminic Acid (HONC) Spectroscopic Assignment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of isofulminic acid (HONC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the common pitfalls associated with the identification and characterization of this highly energetic and elusive molecule.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HONC), and why is its spectroscopic assignment so challenging?

A1: this compound (HONC) is one of the four stable isomers of the CHNO molecule, which also include isocyanic acid (HNCO), cyanic acid (HOCN), and fulminic acid (HCNO).[1][2][3] The primary challenges in its spectroscopic assignment stem from its nature as the most energetic and least stable of these isomers, lying approximately 84 kcal/mol higher in energy than the most stable form, HNCO.[1][4][5] This inherent instability means that HONC can readily isomerize to more stable forms, particularly cyanic acid (HOCN), under experimental conditions like pyrolysis or photolysis.[6][7][8] Early attempts to identify it, for instance in a low-temperature argon matrix, were later withdrawn, highlighting the difficulty in obtaining conclusive evidence.[1][2]

Q2: How can I spectroscopically distinguish this compound from its more stable isomers?

A2: Distinguishing HONC from HNCO, HOCN, and HCNO is the central challenge. A combination of high-resolution spectroscopy and high-level computational chemistry is essential.

  • Rotational Spectroscopy: Fourier transform microwave (FTM) spectroscopy is the most definitive method used to date.[1][2] Each isomer has a unique set of rotational constants (A, B, C) due to its distinct molecular geometry. The identification of HONC was confirmed by matching the experimentally measured rotational transitions with those predicted by high-accuracy ab initio calculations.[1][4] Isotopic substitution (e.g., with ¹³C, ¹⁸O, and deuterium) provides further confirmation, as the resulting shifts in the rotational spectra can be precisely calculated and measured.[1][2]

  • Vibrational Spectroscopy: While more complex due to potential overlaps and matrix effects, infrared (IR) spectroscopy can be used. The vibrational frequencies for each isomer are distinct. However, assignments must be supported by robust theoretical calculations, as misassignment is a significant risk. For example, an early reported IR matrix spectrum for HONC was later retracted.[1][2]

  • Dipole Moment: The isomers have significantly different calculated dipole moments, which influences the intensity of their rotational transitions. HONC has a large calculated dipole moment (approx. 3.49 D), making it a good candidate for radio astronomy and microwave spectroscopy.[1][2]

Q3: What are the recommended computational methods for accurately predicting the spectroscopic properties of HONC?

A3: High-level ab initio quantum chemical methods are mandatory for reliable predictions to support experimental assignments.

  • Coupled-Cluster Theory: The "gold standard" is the Coupled-Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) method.[1][5] This approach, when combined with large correlation-consistent basis sets (e.g., cc-pCVQZ or cc-pCV5Z), provides highly accurate predictions for molecular geometries, rotational constants, dipole moments, and vibrational frequencies.[1][9]

  • Anharmonic Frequency Calculations: For vibrational spectroscopy, it is crucial to go beyond the harmonic approximation. Calculating anharmonic frequencies using methods like vibrational second-order perturbation theory (VPT2) provides results that are much closer to experimental values.[2][10]

Troubleshooting Guides

Issue 1: I am attempting to synthesize HONC, but my spectra show contamination with other isomers like HCNO or HNCO.

  • Problem: this compound is highly prone to isomerization. Synthesis methods that provide excess energy, such as pyrolysis, often lead to the formation of more stable isomers. Attempts to produce HONC by pyrolyzing mercury fulminate, for example, have been shown to yield only HCNO and traces of HNCO.[1][2]

  • Solution:

    • Generation Method: Avoid high-temperature pyrolysis of common precursors. The successful detection of HONC utilized a gentle method suitable for generating transient species: a supersonic molecular beam with a discharge source.[1][2] This cools the molecules rapidly, trapping them in their less stable form.

    • Detection Technique: Use a high-resolution spectroscopic technique that can unambiguously distinguish between the isomers in the gas phase, such as Fourier transform microwave (FTM) spectroscopy.[1][4]

    • Matrix Isolation: If using matrix isolation IR spectroscopy, be aware of photo-induced isomerization. The choice of precursor and photolysis wavelength is critical.[11][12] Secondary photolysis can sometimes generate different isomers.[11]

Issue 2: My experimental rotational spectrum is weak or unidentifiable.

  • Problem: The concentration of HONC produced may be very low, or the spectral features may be misinterpreted. An early attempt to detect a rotational transition of HONC yielded a weak, unconfirmed feature.[1][2]

  • Solution:

    • Optimize Precursors: Experiment with different precursors and discharge conditions to maximize the production of HONC.

    • High-Level Predictions: Before the experiment, use high-accuracy CCSD(T) calculations to predict the frequencies of the strongest rotational transitions. This provides a narrow search window, increasing the likelihood of detection.[1][4]

    • Confirm with Isotopologues: A definitive assignment requires the detection of isotopic species (¹³C, ¹⁸O, D). The measured isotopic shifts in rotational constants must match theoretical predictions.[1][2] This step is crucial to rule out accidental spectral coincidences with other molecules.

Data Presentation

Table 1: Relative Energies of CHNO Isomers

IsomerFormulaRelative Energy (kcal/mol)Stability Ranking
Isocyanic AcidHNCO0.01 (Most Stable)
Cyanic AcidHOCN~24.72
Fulminic AcidHCNO~70.73
This compoundHONC~84.14 (Least Stable)
(Data sourced from calculations cited in references[1][2][3])

Table 2: Calculated vs. Experimental Spectroscopic Constants for this compound (HONC)

ParameterCalculated Value (CCSD(T))Experimental Value
Rotational Constants (MHz)
A₀572397573215.19
B₀1024310255.45
C₀1006610076.65
Dipole Moment (Debye) 3.487 DNot Experimentally Determined
(Data sourced from references[1][2])

Table 3: Key Calculated Anharmonic Vibrational Frequencies for CHNO Isomers (cm⁻¹)

Mode DescriptionHONCHCNOHOCNHNCO
X-H Stretch~3500~3330~3590~3530
Asymmetric Stretch~2100~2190~2290~2270
Bending/TorsionLow Frequencies~540~700~780
(Values are approximate and compiled from theoretical predictions to illustrate differentiation potential.[1][3][13])

Experimental Protocols & Visualizations

Protocol 1: Generation and Detection by Fourier Transform Microwave (FTM) Spectroscopy

This protocol outlines the key steps for the successful gas-phase identification of HONC.

  • Precursor Preparation: Prepare a suitable precursor gas mixture. For HONC, a dilute mixture of precursors in an inert buffer gas like Neon or Argon is used.

  • Generation in Supersonic Beam: Introduce the gas mixture into a vacuum chamber through a pulsed nozzle. Pass the gas through a high-voltage electrical discharge to induce bond formation and generate transient species like HONC.

  • Rotational Cooling: Allow the gas to expand adiabatically into the vacuum. This process rapidly cools the molecules to a few Kelvin, stabilizing them and simplifying the rotational spectrum by populating only the lowest energy levels.

  • Microwave Excitation: The cooled molecular beam passes through a Fabry-Pérot cavity. A short, high-power microwave pulse is used to excite the molecules, polarizing the entire rotational transition.

  • Signal Detection: The subsequent free induction decay (FID) of the coherently rotating molecules is detected.

  • Data Analysis: The FID signal is Fourier-transformed to yield a high-resolution frequency-domain spectrum. The observed transition frequencies are then compared with those predicted from high-level ab initio calculations to confirm the identity of the molecule.[1][4]

FTM_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Precursor Precursor Gas Mixture Discharge Pulsed Discharge in Supersonic Beam Precursor->Discharge AbInitio Ab Initio Calculation (e.g., CCSD(T)) Predict Frequencies Comparison Compare Frequencies AbInitio->Comparison Cooling Rotational Cooling Discharge->Cooling MW_Pulse Microwave Excitation Pulse Cooling->MW_Pulse FID Detect Free Induction Decay (FID) MW_Pulse->FID FFT Fourier Transform FID->FFT Spectrum Experimental Spectrum FFT->Spectrum Spectrum->Comparison Assignment Definitive Assignment of HONC Comparison->Assignment

FTM Spectroscopy Workflow for HONC Identification.
Protocol 2: Matrix Isolation Infrared (IR) Spectroscopy

This technique is used to trap and study unstable molecules in a solid, inert environment at cryogenic temperatures.

  • Precursor Selection: Choose a precursor molecule that can be photolyzed to produce HONC. This is a critical step, as different precursors can lead to different isomer distributions.[12]

  • Matrix Deposition: Co-deposit a mixture of the precursor and a large excess of an inert gas (e.g., Argon, >1000:1 ratio) onto a cryogenic window (e.g., CsI) cooled to ~10-15 K.

  • Initial Spectrum: Record a baseline IR spectrum of the precursor isolated in the matrix.

  • Photolysis: Irradiate the matrix with UV light of a specific wavelength to induce decomposition of the precursor and formation of new species.[14]

  • Product Spectrum: Record the IR spectrum after photolysis. New absorption bands will correspond to the photoproducts.

  • Analysis and Annealing: Compare the product spectrum with theoretical (anharmonic) frequency calculations for HONC and its isomers. Gently warming the matrix (annealing) can sometimes promote diffusion and reactions, or cause the disappearance of unstable species, aiding in spectral assignment.[15]

Isomerization_Pathway Relative Energy and Isomerization of CHNO Species HNCO HNCO (Isocyanic Acid) 0 kcal/mol HOCN HOCN (Cyanic Acid) ~25 kcal/mol HOCN->HNCO High Barrier HCNO HCNO (Fulminic Acid) ~71 kcal/mol HCNO->HNCO Isomerization Route HONC HONC (this compound) ~84 kcal/mol HONC->HOCN Readily Isomerizes (Thermal/Photochemical)

Energy landscape of CHNO isomers showing HONC's instability.

Logic_Diagram cluster_exp Experimental Evidence cluster_theory Theoretical Prediction Exp_Spec High-Resolution Spectrum (e.g., FTM) Agreement Excellent Agreement (Experiment vs. Theory) Exp_Spec->Agreement Isotopes Isotopic Substitution Data (¹³C, ¹⁸O, D) Isotopes->Agreement Ab_Initio High-Level Ab Initio Theory (e.g., CCSD(T)) Pred_Const Predicted Spectroscopic Constants (Rotational, Vibrational) Ab_Initio->Pred_Const Pred_Const->Agreement Conclusion Conclusive Spectroscopic Assignment of HONC Agreement->Conclusion

Logical workflow for the conclusive assignment of HONC.

References

Technical Support Center: Enhancing Accuracy in HONC Theoretical Calculations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for theoretical calculations involving Hydrogen, Oxygen, Nitrogen, and Carbon (HONC) systems. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the accuracy of their computational experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the accuracy of theoretical calculations for HONC systems?

A1: The accuracy of theoretical calculations for molecules containing hydrogen, oxygen, nitrogen, and carbon is primarily determined by three components: the choice of the electronic structure method, the quality of the basis set, and the treatment of environmental effects, such as solvation. For high accuracy, it is often necessary to also account for corrections like relativistic effects and non-adiabatic effects, especially for systems with complex electronic structures or high vibrational excitation.[1][2]

Q2: How do I choose the right computational method for my HONC system?

A2: The choice of method depends on the desired accuracy and the computational cost.

  • Hartree-Fock (HF) : A starting point, but it neglects electron correlation, leading to systematic errors.

  • Density Functional Theory (DFT) : Offers a good balance of accuracy and cost. The choice of the exchange-correlation functional is critical. Hybrid functionals like B3LYP or PBE0 often provide reliable results for many HONC systems.[3][4] For systems where dispersion interactions are important, dispersion-corrected functionals (e.g., with a -D3 suffix) are recommended.[4]

  • Møller-Plesset Perturbation Theory (MP2) : A common method to include electron correlation. It generally improves upon HF but can be computationally expensive for larger systems.[5]

  • Coupled Cluster (CC) Theory : Methods like CCSD(T) are considered the "gold standard" for accuracy in quantum chemistry for small to medium-sized molecules, though they are computationally demanding.[1]

  • Multireference Methods (e.g., MRCI) : Necessary for systems with significant static correlation, such as molecules at their dissociation limit or with low-lying excited states. These methods are highly accurate but also very expensive.[2]

Q3: What is a basis set and how does it impact my calculations?

A3: A basis set is a set of mathematical functions used to build molecular orbitals.[6] The size and type of the basis set directly affect the accuracy and cost of the calculation. Larger basis sets provide more flexibility to describe the electron distribution, leading to more accurate results at a higher computational cost.

  • Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) : Widely used and offer a good compromise between accuracy and cost for many routine calculations.[6][7]

  • Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) : Designed to systematically converge towards the complete basis set limit.[6] The "aug" prefix indicates the addition of diffuse functions, which are crucial for describing anions, weak interactions, and excited states.[6]

  • Polarization functions (* or (d,p)) : Add flexibility to the basis set, allowing for a more accurate description of bonding and non-spherical electron distributions.[6]

Q4: When should I consider solvation effects, and what models are available?

A4: Solvation effects are crucial when modeling chemical processes in a liquid environment, which is standard in drug development and many chemical reactions. Neglecting the solvent can lead to significant errors in calculated properties like reaction energies and conformational stabilities.

  • Implicit Solvation Models (e.g., PCM, SMD, COSMO) : These models treat the solvent as a continuous medium with a specific dielectric constant.[8][9] They are computationally efficient and capture the bulk electrostatic effects of the solvent.[10] The Solvation Model based on Density (SMD) and the Conductor-like Screening Model (COSMO) are widely used.[9]

  • Explicit Solvation Models : In this approach, individual solvent molecules are included in the calculation.[10] This method is more accurate as it can capture specific solute-solvent interactions like hydrogen bonds, but it is significantly more computationally expensive due to the increased number of atoms.[10]

  • Hybrid Models (Implicit/Explicit) : A common strategy is to include a few explicit solvent molecules in the first solvation shell to treat specific interactions, while the rest of the solvent is represented by an implicit model.[8]

Troubleshooting Guide

Problem 1: My calculated vibrational frequencies do not match experimental values.

  • Cause : This is a common issue that can arise from several factors. The primary sources of error are often the neglect of vibrational anharmonicity (calculations typically yield harmonic frequencies) and an incomplete treatment of electron correlation in the chosen theoretical method.[11] Additionally, an inadequate basis set or a poorly optimized molecular geometry can lead to significant errors.[12]

  • Solution Workflow :

    • Ensure Geometry is Fully Optimized : Verify that the molecular structure corresponds to a true minimum on the potential energy surface. The residual forces on the atoms should be close to zero. Small deviations from the equilibrium structure can cause large errors in frequencies.[12]

    • Choose an Appropriate Level of Theory : Methods that provide a better description of electron correlation, such as DFT with a suitable functional or MP2, will generally yield more accurate frequencies than Hartree-Fock.[11]

    • Use a Sufficiently Large Basis Set : A double-zeta basis set with polarization functions (e.g., 6-31G(d) or cc-pVDZ) is often a minimum requirement. For higher accuracy, triple-zeta basis sets are recommended.[6]

    • Apply a Scaling Factor : A widely used empirical approach is to scale the calculated harmonic frequencies to better match experimental fundamental frequencies. These scaling factors are method-dependent and compensate for the systematic errors of the calculation.[11] It is important to note that these scaling factors have inherent uncertainties.[11]

    • Perform an Anharmonic Calculation : For the highest accuracy, perform calculations that account for anharmonicity, such as using vibrational second-order perturbation theory (VPT2).[13]

Problem 2: The calculated reaction barrier height or reaction energy is inaccurate.

  • Cause : Reaction energies and barrier heights are very sensitive to the level of theory and basis set. Errors often stem from an inadequate description of electron correlation, especially in the transition state structure. The choice of DFT functional can also significantly impact the results.[3]

  • Troubleshooting Steps :

    • Method Selection : For reaction energies, methods that accurately capture changes in electron correlation are crucial. While DFT can be effective, its accuracy is highly dependent on the functional.[14] Hybrid functionals often perform well. For benchmark accuracy, coupled-cluster methods like CCSD(T) are recommended if computationally feasible.[1]

    • Basis Set Quality : Use a sufficiently large and flexible basis set, such as a triple-zeta set with diffuse and polarization functions (e.g., aug-cc-pVTZ), especially for the atoms directly involved in the reaction.

    • Zero-Point Vibrational Energy (ZPVE) : Ensure that you are including ZPVE corrections in your energy calculations. This correction accounts for the vibrational motion of the molecule at 0 K and is essential for accurate reaction and activation energies.

    • Solvation : If the reaction occurs in solution, including a solvation model is critical, as solvent can preferentially stabilize reactants, products, or the transition state, significantly altering the energy profile.[15]

Quantitative Data Summary

The accuracy of computational methods can be quantified by comparing their results to experimental data or higher-level theoretical calculations. The tables below summarize typical deviations for different methods.

Table 1: Mean Absolute Deviation (MAD) of DFT Functionals for Reaction Barrier Heights (kcal/mol)

FunctionalBasis SetMAD vs. High-Level Theory
B3LYP6-311++g(3df, 3pd)~1.9[4]
PBE0-D3---~1.1[4]
PW6B95-D3---~1.9[4]
LDAVariousHigher errors than hybrid functionals[3]

Note: The performance of functionals is system-dependent. These values provide a general indication of expected accuracy.

Table 2: Deviation of Calculated Vibrational Frequencies for HCN/HNC from Experiment (cm⁻¹)

MethodBasis SetCorrection(s)Root Mean Square Deviation (σ)
MRCIaug-cc-pCV6ZAdiabatic, Relativistic2.1 (for HCN)[1]
MRCIaug-cc-pCV6ZAdiabatic, Relativistic, Non-adiabatic1.5 (overall)[2]
Previous Work (ab initio)------~10 (overtone bands)[16]
DFT (Various)---Scaled HarmonicTypically 20-50 (unscaled can be >100)

Protocols and Workflows

Computational Protocol: High-Accuracy Vibrational Frequency Calculation

This protocol outlines the steps for obtaining highly accurate vibrational frequencies, using the HCN/HNC system as an example.[1][2]

  • Geometry Optimization :

    • Method : Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)].

    • Basis Set : A large correlation-consistent basis set, e.g., aug-cc-pCVQZ.

    • Procedure : Optimize the molecular geometry to a very tight convergence threshold to ensure all forces are negligible.

  • Potential Energy Surface (PES) Scan :

    • Method : Multireference Configuration Interaction (MRCI) is preferred for high accuracy across a range of geometries.[2]

    • Basis Set : Use a very large basis set, such as aug-cc-pCV6Z, and extrapolate to the complete basis set (CBS) limit if possible.[2]

    • Procedure : Calculate single-point energies on a dense grid of geometries around the optimized minimum.

  • Analytical PES Fitting :

    • Procedure : Fit the calculated energy points to an analytical function to create a continuous representation of the potential energy surface.

  • Correction Surfaces :

    • Adiabatic Correction : Compute the Born-Oppenheimer Diagonal Correction (BODC) to account for the finite mass of the nuclei.[2]

    • Relativistic Correction : Calculate scalar relativistic effects, which can be important for heavier atoms and high accuracy.[2]

  • Nuclear Motion Calculation :

    • Method : Solve the nuclear Schrödinger equation using the fitted PES and correction surfaces. Programs like DVR3D can be used for this step.[2]

    • Procedure : This step yields the final vibrational energy levels, from which the fundamental frequencies, overtones, and combination bands can be determined.

Visualizations

Logical Workflow for Improving Calculation Accuracy

AccuracyWorkflow cluster_corrections Advanced Corrections Start Start: Inaccurate Result CheckGeom 1. Verify Geometry Optimization (Is it a true minimum?) Start->CheckGeom CheckGeom->Start Re-optimize CheckMethod 2. Evaluate Theoretical Method (Sufficient electron correlation?) CheckGeom->CheckMethod Geometry OK CheckMethod->Start Choose better method (e.g., DFT -> CC) CheckBasis 3. Assess Basis Set (Is it large and flexible enough?) CheckMethod->CheckBasis Method OK CheckBasis->Start Use larger basis set (e.g., aug-cc-pVTZ) CheckEnv 4. Consider Environment (Are solvation effects included?) CheckBasis->CheckEnv Basis Set OK CheckEnv->Start Add solvation model End End: Accurate Result CheckEnv->End Environment OK Anharmonic Anharmonic Corrections (e.g., VPT2) CheckEnv->Anharmonic For high-accuracy vibrational frequencies Anharmonic->End Relativistic Relativistic/Other Effects MethodSelection q1 System Size? q2 Required Accuracy? q1->q2 Small-Medium (< 100 atoms) dft DFT (e.g., B3LYP-D3) Good balance of cost/accuracy q1->dft Large (> 100 atoms) q3 Multi-reference Character? q2->q3 High q2->dft Moderate cc Coupled Cluster (CCSD(T)) 'Gold Standard' accuracy q3->cc No mrci Multi-reference (MRCI) For excited states / bond breaking q3->mrci Yes mp2 MP2 Better correlation than DFT cc->mp2 If CC is too expensive

References

Technical Support Center: HONC (1,4-dihydroxy-2-naphthoate) Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common discrepancies between theoretical predictions and experimental data for HONC (1,4-dihydroxy-2-naphthoate). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My HONC solution is changing color (e.g., turning yellow or brown). What is happening and how can I prevent it?

A1: The color change in your HONC solution is likely due to oxidation.[1] Phenolic compounds like HONC are susceptible to oxidation, which can be accelerated by dissolved oxygen, high pH, light exposure, and the presence of metal ions.[1] This oxidation can lead to the formation of colored quinone-type compounds and a loss of biological activity.

To prevent this, you should:

  • Use deoxygenated solvents: Prepare your solutions with solvents that have been sparged with an inert gas like nitrogen or argon to remove dissolved oxygen.[1]

  • Control the pH: Maintain a slightly acidic to neutral pH if your experimental conditions allow, as alkaline conditions can increase the rate of oxidation.[1]

  • Protect from light: Store your stock solutions and experimental samples in amber vials or wrap them in aluminum foil to prevent photo-oxidation.[1]

  • Use high-purity reagents and acid-washed glassware: This will minimize contamination with metal ions that can catalyze oxidation.[1]

Q2: I'm observing lower-than-expected bioactivity of HONC in my in vitro assays. What are the potential causes?

A2: Lower-than-expected bioactivity can stem from several factors:

  • Compound Instability: As mentioned above, HONC is prone to degradation. If your stock solution has been stored for a long time or handled improperly, the actual concentration of active HONC may be lower than anticipated. It is advisable to prepare fresh solutions for your experiments.

  • Solubility Issues: While HONC is soluble in organic solvents like ethanol and methanol, it has moderate solubility in water.[2] If your final assay medium contains a high percentage of aqueous buffer, HONC may precipitate out of solution, reducing its effective concentration.

  • Adsorption to Plastics: Phenolic compounds can sometimes adsorb to the surface of plastic labware (e.g., pipette tips, microplates), which would also lower the effective concentration in your assay.

  • Cell Line Specific Effects: The biological response to HONC can vary between different cell lines due to differences in metabolic activity, receptor expression levels, and membrane permeability.

Q3: Why are my in vivo results with HONC not correlating with my in vitro data?

A3: Discrepancies between in vitro and in vivo data are a common challenge in drug development.[1][3][4][5][6] For HONC, these differences can be attributed to:

  • Metabolism: In a living organism, HONC will be subjected to metabolic processes, primarily in the liver, that can modify or inactivate the compound. These metabolic effects are not typically present in simple in vitro cell culture models.[6]

  • Bioavailability and Distribution: After administration, HONC must be absorbed into the bloodstream and distributed to the target tissues. Its bioavailability may be limited by factors such as poor absorption from the gut or rapid clearance from the body.

  • Complex Biological Environment: In vivo systems involve complex interactions between different cell types, tissues, and the immune system, which are not replicated in isolated cell cultures.[5]

  • Species Differences: The metabolic enzymes and receptor pharmacology can differ between the animal species used for in vivo studies and the human cells used in in vitro assays.[5]

Q4: What is the primary mechanism of action for HONC?

A4: The primary characterized mechanism of action for HONC is its activity as an agonist for the Aryl Hydrocarbon Receptor (AhR).[7][8] Upon binding to AhR in the cytoplasm, HONC initiates a signaling cascade that leads to the transcription of target genes, including cytochrome P450 enzymes like CYP1A1 and CYP1B1.[7]

Troubleshooting Guides

Issue 1: Inconsistent Results in AhR Activation Assays
Symptom Potential Cause Troubleshooting Steps
High variability between replicate wells Inaccurate pipetting, uneven cell seeding, or compound precipitation.Ensure pipettes are calibrated. Mix cell suspensions thoroughly before plating. Visually inspect wells for uniform cell monolayers. Check for compound precipitation under a microscope.
Low signal-to-noise ratio Low cell viability, insufficient compound concentration, or degraded compound.Confirm cell health and viability before starting the experiment. Optimize the concentration of HONC used. Prepare fresh HONC solutions for each experiment.
No response to HONC Cell line does not express functional AhR, or the reporter system is not working.Use a positive control (e.g., TCDD) to confirm that the AhR pathway is responsive in your cell line.[7] Check the integrity of your reporter vector or the activity of your reporter enzyme (e.g., luciferase).
Issue 2: Poor Solubility in Aqueous Media
Symptom Potential Cause Troubleshooting Steps
Visible precipitate in assay wells The concentration of HONC exceeds its solubility limit in the final assay medium.Prepare a more concentrated stock solution in an organic solvent (e.g., DMSO) and use a smaller volume to dose the wells, ensuring the final solvent concentration is not toxic to the cells (typically <0.5%).
Cloudy or hazy solution upon dilution "Salting out" effect or pH-dependent solubility changes.Test the solubility of HONC in your final assay buffer at different concentrations before performing the full experiment. Adjust the pH of the buffer if possible.

Quantitative Data Summary

Parameter Cell Line Value Reference
CYP1A1 mRNA Induction YAMC (Young Adult Mouse Colonic)Potent induction, similar to TCDD[7]
CYP1B1 mRNA Induction YAMC (Young Adult Mouse Colonic)Potent induction, similar to TCDD[7]
CYP1A1 mRNA Induction Caco2 (Human Colon Cancer)Potent induction, similar to TCDD[7]
CYP1B1 mRNA Induction Caco2 (Human Colon Cancer)Potent induction, similar to TCDD[7]
IC50 (72h) HaCaT (Human Keratinocyte)38.94 µM[8]
IC50 (72h) NCTC 2544 (Human Keratinocyte)46.80 µM[8]
IC50 (72h) Hs-69 (Human Foreskin Fibroblast)226.3 µM[8]
IC50 (72h) PIG1 (Human Melanocyte)23.98 µM[8]

Experimental Protocols

Protocol 1: Determination of HONC Solubility in Aqueous Buffer
  • Preparation of Buffers: Prepare buffers at the desired pH values (e.g., pH 5.0, 6.0, 7.4) using high-purity water and reagents.

  • Sample Preparation: Add an excess amount of solid HONC to a known volume of each buffer in a glass vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and analyze the concentration of dissolved HONC using a suitable analytical method, such as HPLC with UV detection.

Protocol 2: In Vitro AhR Activation Assay using a Luciferase Reporter Cell Line
  • Cell Seeding: Plate a stable cell line expressing an AhR-responsive luciferase reporter construct (e.g., HepG2-luc) in a 96-well plate at an optimized density. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of HONC in the appropriate cell culture medium. Also, prepare a positive control (e.g., TCDD) and a vehicle control (e.g., DMSO).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of HONC, the positive control, or the vehicle control.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 24 hours).

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay) and plot the dose-response curve to determine the EC50 value.

Visualizations

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HONC HONC AhR_complex AhR-HSP90-XAP2 Complex HONC->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT Dimerizes with ARNT->AhR_ARNT XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE Binds to Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Initiates

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by HONC.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies solubility Solubility & Stability Assessment screening Primary Screening (e.g., AhR Activation Assay) solubility->screening dose_response Dose-Response & IC50 Determination screening->dose_response mechanism Mechanism of Action Studies dose_response->mechanism pk_pd Pharmacokinetics & Pharmacodynamics mechanism->pk_pd Transition to In Vivo efficacy Efficacy in Animal Models pk_pd->efficacy toxicology Toxicology & Safety Assessment efficacy->toxicology

References

strategies to prevent the thermal rearrangement of isofulminic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with isofulminic acid (HONC). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to its inherent instability and thermal rearrangement.

Troubleshooting Guide: Unwanted Isomerization of this compound

Issue Possible Cause Recommended Solution
Rapid degradation or isomerization of HONC observed during or after synthesis. This compound is the least stable of the four CHNO isomers and readily isomerizes, particularly at elevated temperatures.[1][2]Maintain cryogenic temperatures (approaching liquid nitrogen or liquid helium temperatures) throughout the synthesis, collection, and analysis process.[3][4][5]
Low or no yield of this compound detected. The experimental conditions may favor the formation of more stable isomers like cyanic acid (HOCN) or isocyanic acid (HNCO).Utilize matrix isolation techniques by co-depositing the precursor with an excess of an inert gas (e.g., argon, nitrogen) onto a cryogenic surface.[3][4][5] This physically separates and stabilizes the HONC molecules.
Difficulty in characterizing this compound before it rearranges. The timescale of the rearrangement is faster than the characterization method at ambient temperatures.Employ rapid spectroscopic techniques suitable for gas-phase or matrix-isolated species, such as Fourier transform microwave (FTMW) spectroscopy or infrared (IR) spectroscopy.[1][3]
Inconsistent results between experimental runs. Trace impurities or variations in temperature and pressure can significantly impact the stability of HONC.Ensure high purity of precursors and inert matrix gases. Precisely control and monitor temperature and vacuum conditions during the experiment.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so prone to thermal rearrangement?

A1: this compound (HONC) is the most energetic and least stable of the four CHNO isomers.[1][2] Theoretical calculations show that it lies at a much higher energy level compared to its more stable counterparts: isocyanic acid (HNCO), cyanic acid (HOCN), and fulminic acid (HCNO). This significant energy difference provides a strong thermodynamic driving force for its spontaneous isomerization to a more stable form.

Q2: What is the primary rearrangement product of this compound?

A2: this compound readily isomerizes to cyanic acid (HOCN) through both thermal and photochemical pathways.

Q3: Are there any chemical inhibitors or stabilizers that can be added to prevent the rearrangement?

A3: Currently, there is no published evidence of chemical inhibitors or stabilizers that can prevent the thermal rearrangement of this compound in a conventional solution or solid state at ambient temperatures. The primary strategy to study this molecule is to prevent rearrangement by physically isolating it at cryogenic temperatures.

Q4: What are the relative stabilities of the CHNO isomers?

A4: The stability of the four isomers follows the order: HNCO > HOCN > HCNO > HONC. The following table summarizes the calculated relative energies of the isomers compared to the most stable isomer, isocyanic acid.

IsomerChemical FormulaRelative Energy (kcal/mol)
Isocyanic AcidHNCO0
Cyanic AcidHOCN~24.7 - 25.03
Fulminic AcidHCNO~69.21 - 70.7
This compoundHONC~83.41 - 84.1
(Data sourced from computational studies)[1][2]

Experimental Protocols

Methodology for Matrix Isolation of this compound

This protocol describes a generalized method for the generation and trapping of this compound in an inert matrix for spectroscopic analysis, which minimizes thermal rearrangement.

  • Preparation of the Precursor: A suitable precursor for this compound is prepared in the gas phase. This may involve the pyrolysis of a larger molecule.

  • Matrix Gas Preparation: A high-purity inert gas (e.g., argon or nitrogen) is selected as the matrix material.

  • Deposition: A gaseous mixture of the precursor and a large excess of the matrix gas is slowly deposited onto a cryogenic window (e.g., CsI or BaF2) maintained at a very low temperature (typically 4-20 K) under high vacuum.

  • In Situ Generation (if applicable): In some cases, this compound can be generated in situ on the cryogenic matrix through photolysis of a trapped precursor.

  • Spectroscopic Analysis: The matrix-isolated this compound is then characterized using spectroscopic methods, such as FTIR spectroscopy. The rigid, cold environment of the matrix inhibits both intermolecular reactions and unimolecular rearrangements, allowing for the characterization of this unstable species.[4][5]

Visualizations

Experimental Workflow for this compound Generation and Characterization

G cluster_prep Preparation cluster_generation Generation & Trapping cluster_analysis Analysis cluster_outcome Outcome precursor Gaseous Precursor mixing Gas Phase Mixing precursor->mixing matrix_gas Inert Matrix Gas (e.g., Argon) matrix_gas->mixing deposition Co-deposition onto Cryogenic Surface (~10K) mixing->deposition honc Trapped this compound (HONC) deposition->honc spectroscopy Spectroscopic Analysis (e.g., FTIR, FTMW) honc->spectroscopy rearrangement Thermal Rearrangement (if temperature increases) honc->rearrangement Instability isomers More Stable Isomers (HOCN, HNCO) rearrangement->isomers

References

Technical Support Center: Optimization of Computational Models for Predicting HONC Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing computational models for predicting the properties of HONC (Hydrogen, Oxygen, Nitrogen, Carbon) compounds.

Frequently Asked Questions (FAQs)

Q1: My geometry optimization is failing to converge. What are the common causes and how can I troubleshoot this?

A1: Geometry optimization failures are common and can arise from several issues. A primary reason is a poor initial structure. Ensure your starting geometry is chemically reasonable, with appropriate bond lengths and angles. If the optimization still fails, consider the following:

  • Algorithm Choice: Try a different optimization algorithm. If you are using a quasi-Newton method (like BFGS), consider switching to a more robust but slower method like steepest descent for the initial steps, followed by a quasi-Newton method.

  • Hessian Calculation: For difficult cases, calculating the initial Hessian (force constants) can provide a better starting point for the optimizer. This is computationally more expensive but can significantly improve convergence.

  • Coordinate System: For flexible molecules, using redundant internal coordinates can be more efficient than Cartesian coordinates.

  • Basis Set/Functional: An inadequate basis set or an inappropriate density functional can lead to a poorly described potential energy surface, causing convergence issues. Ensure your chosen level of theory is appropriate for your system.[1]

Q2: How do I choose the right density functional and basis set for my HONC system?

A2: The choice of functional and basis set is a critical compromise between accuracy and computational cost.[2][3]

  • Functionals: For general-purpose calculations on HONC compounds, hybrid functionals like B3LYP and PBE0 often provide a good balance of accuracy and efficiency.[4][5] For systems where dispersion forces are important (e.g., non-covalent interactions), it is crucial to use a functional that includes a dispersion correction, such as B3LYP-D3(BJ) or ωB97X-D.[6] Range-separated functionals like M06-2X can perform well for a variety of properties, including reaction barriers.[6][7]

  • Basis Sets: Pople-style basis sets like 6-31G(d) are a reasonable starting point for geometry optimizations of small molecules. For higher accuracy in energy calculations, larger basis sets such as 6-311+G(d,p) or correlation-consistent basis sets like cc-pVDZ and aug-cc-pVTZ are recommended.[1][8] The addition of diffuse functions (+) is important for describing anions and weak interactions, while polarization functions (d,p) are essential for accurately representing bonding.[3]

Q3: My calculated bond dissociation energies (BDEs) do not match experimental values. What could be the issue?

A3: Discrepancies between calculated and experimental BDEs can stem from both computational and experimental uncertainties.

  • Computational Errors:

    • Spin Contamination: Open-shell systems (radicals) can suffer from spin contamination in Hartree-Fock and some DFT methods, leading to inaccurate energies. Check the value to assess the degree of contamination.

    • Method Choice: Standard DFT functionals may not be accurate enough for BDE calculations. More sophisticated methods like composite ab initio methods (e.g., G3, CBS-Q) or double-hybrid DFT can provide higher accuracy.[9]

    • Basis Set: BDE calculations are sensitive to the basis set. Larger, more flexible basis sets are generally required for accurate results.

  • Experimental Errors: Experimental BDE measurements can be challenging and may have significant error bars.[10] It is important to compare your results with critically evaluated experimental data from reputable sources.[8]

Q4: I am modeling a reaction in solution. How should I account for solvent effects?

A4: The presence of a solvent can significantly impact reaction energies and barriers. There are two main approaches to modeling solvent effects:

  • Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. They are computationally efficient and can capture the bulk electrostatic effects of the solvent.

  • Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is computationally much more expensive but allows for the explicit treatment of specific solute-solvent interactions, such as hydrogen bonding. A common approach is a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) method, where the reacting species are treated with a high level of theory (QM) and the surrounding solvent molecules are treated with a more efficient method (MM).

Troubleshooting Guides

Issue 1: Inaccurate Prediction of Non-Covalent Interactions
Symptom Possible Cause Troubleshooting Steps
Underestimation of binding energies in van der Waals complexes.The chosen DFT functional does not account for dispersion forces.1. Use a DFT functional that includes a dispersion correction (e.g., B3LYP-D3, ωB97X-D). 2. For higher accuracy, consider using a double-hybrid functional or a wavefunction-based method like MP2 or CCSD(T).
Incorrect geometries of hydrogen-bonded systems.Basis Set Superposition Error (BSSE) is artificially stabilizing incorrect conformations.1. Use a larger basis set to minimize BSSE. 2. Perform a counterpoise correction to estimate and correct for the BSSE. This is particularly important with smaller basis sets.[1]
Issue 2: Poor Performance of Molecular Mechanics (MM) Force Fields

| Symptom | Possible Cause | Troubleshooting Steps | | :--- | :--- | | Unrealistic bond lengths, angles, or dihedral angles after energy minimization. | The force field parameters for your specific molecule or functional group are missing or inaccurate. | 1. Check the force field documentation to ensure all necessary parameters are present. 2. If parameters are missing, you may need to parameterize the force field for your molecule. This involves fitting parameters to reproduce experimental data or high-level quantum mechanics calculations. 3. Consider using a different, more general force field like GAFF or OPLS.[11][12][13] | | Incorrect prediction of relative conformational energies. | The torsional parameters in the force field are not well-suited for your molecule. | 1. Perform a conformational search with different force fields to assess their performance. MMFF94 and MM3 have shown good performance for conformational analysis of organic molecules.[12][13] 2. If significant discrepancies persist, you may need to re-parameterize the relevant dihedral terms by fitting to a potential energy scan from a high-level QM calculation. |

Experimental Protocols

Protocol 1: Determination of Enthalpy of Formation by Bomb Calorimetry

This protocol outlines the general steps for determining the enthalpy of formation of a solid HONC compound using bomb calorimetry.

  • Sample Preparation: A precisely weighed sample of the pure compound (typically 0.5-1.5 g) is pressed into a pellet.

  • Calorimeter Setup: The bomb calorimeter is assembled, and the sample is placed in the sample holder. A fuse wire is connected to the ignition circuit and placed in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with a known excess of pure oxygen (typically to around 30 atm).

  • Water Bath: The bomb is placed in a well-insulated water bath of a precisely known volume. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • Ignition: The sample is ignited by passing a current through the fuse wire.

  • Temperature Measurement: The temperature of the water bath is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter is determined by calibrating with a substance of known heat of combustion (e.g., benzoic acid). The heat of combustion of the sample is then calculated from the observed temperature change.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation of the compound is calculated from its heat of combustion using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂).[14][15]

Protocol 2: Structural Elucidation of HONC Compounds using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. A typical workflow involves the following experiments:

  • ¹H NMR: This is the starting point for most structure determinations. It provides information about the chemical environment of the hydrogen atoms, their connectivity through spin-spin coupling, and the relative number of each type of proton.[16][17]

  • ¹³C NMR: This experiment provides information about the carbon skeleton of the molecule. Proton-decoupled ¹³C NMR spectra show a single peak for each unique carbon atom.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically those on adjacent carbons.[18]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms they are directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds, providing information about the connectivity of different parts of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, which is useful for determining stereochemistry.[18]

By combining the information from these experiments, the complete 3D structure of a HONC compound can often be determined.

Diagrams

troubleshooting_workflow start Computational Prediction Fails or is Inaccurate issue_type Identify Issue Type start->issue_type geom_opt Geometry Optimization Failure issue_type->geom_opt Geometry energy_error Inaccurate Energy Prediction issue_type->energy_error Energy dynamics_error Molecular Dynamics Instability issue_type->dynamics_error Dynamics check_input Check Initial Geometry and Input Parameters geom_opt->check_input improve_theory Increase Level of Theory (Functional/Basis Set) energy_error->improve_theory check_ff Check Force Field Parameters dynamics_error->check_ff check_md_params Check MD Parameters (Timestep, PBC, etc.) dynamics_error->check_md_params change_algo Change Optimization Algorithm/Coordinates check_input->change_algo change_algo->improve_theory improve_theory->check_ff If MM reparameterize Re-parameterize Force Field check_ff->reparameterize

Caption: A general workflow for troubleshooting common computational chemistry problems.

method_selection_logic start Define Research Question and System Size property What property is being predicted? start->property geom Geometry/Conformation property->geom energy Reaction/Activation Energy property->energy spectra NMR/UV-Vis Spectra property->spectra accuracy Required Accuracy? low_acc Qualitative accuracy->low_acc Low med_acc Quantitative (± 2-3 kcal/mol) accuracy->med_acc Medium high_acc High Accuracy (< 1 kcal/mol) accuracy->high_acc High geom->accuracy energy->accuracy spectra->accuracy tddft TD-DFT spectra->tddft mm Molecular Mechanics (MM) (e.g., GAFF, OPLS) low_acc->mm dft DFT (e.g., B3LYP/6-31G(d)) low_acc->dft med_acc->dft disp_dft Dispersion-Corrected DFT (e.g., B3LYP-D3/cc-pVTZ) med_acc->disp_dft high_acc->disp_dft dh_dft Double-Hybrid DFT or Composite Methods (G3, CBS-Q) high_acc->dh_dft

Caption: A decision tree for selecting an appropriate computational method.

References

Validation & Comparative

comparing the stability of isofulminic acid and fulminic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of Isofulminic Acid and Fulminic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the stability of reactive intermediates is crucial for predicting reaction pathways, ensuring safety, and designing novel synthetic routes. Fulminic acid (HCNO) and its lesser-known isomer, this compound (HONC), are highly energetic molecules whose stability profiles dictate their reactivity and potential applications. This guide provides an objective comparison of their stability, supported by computational and experimental data.

Introduction to Fulminic and this compound

Fulminic acid (HCNO) and this compound (HONC) are two of the four isomers of the molecular formula CHNO, the others being the significantly more stable isocyanic acid (HNCO) and cyanic acid (HOCN).[1] Fulminic acid has a long history in chemistry, primarily through its highly explosive metal salts like mercury fulminate, which served as a primary detonator in explosives for nearly a century.[1][2] The free acid is notoriously unstable, prone to explosive decomposition and polymerization, and is typically generated in situ for synthetic applications.[1]

This compound is the most energetic and least stable of the four isomers.[3][4][5] Its high energy content and propensity for rapid isomerization make it a challenging species to study experimentally.[6][7]

Comparative Stability: A Data-Driven Overview

The stability of these two acids can be compared both thermodynamically (relative energy) and kinetically (barriers to isomerization or decomposition). Due to their high reactivity, much of the available quantitative data comes from computational chemistry studies, which provide valuable insights into their intrinsic properties.

Quantitative Stability Data

The following table summarizes the key energetic differences and isomerization barriers for fulminic and this compound based on high-level computational studies.

ParameterFulminic Acid (HCNO)This compound (HONC)Reference
Relative Energy ~70.0 kcal/mol~84.2 kcal/mol[4][8]
(kcal/mol above HNCO)
Primary Isomerization Pathway Isomerization to isocyanic acid (HNCO) via a formylnitrene intermediate.Isomerization to cyanic acid (HOCN).[6]
Activation Energy for Isomerization High barrier for direct isomerization to HONC (~86.0 kcal/mol).Relatively low barrier for isomerization to HOCN (~26.8-30.1 kcal/mol).[6]
Qualitative Stability Notes Unstable at room temperature, decomposes spontaneously at 0°C. Known to polymerize or explode. Rarely isolated.Least stable of the CHNO isomers. Readily isomerizes under thermal and photochemical conditions.[1][6][7][9]

Note: Relative energies are calculated with respect to the most stable isomer, isocyanic acid (HNCO).

The data clearly indicates that this compound is thermodynamically less stable than fulminic acid, existing at a higher energy state.[4][8] Kinetically, this compound is also more labile, with a significantly lower activation barrier for isomerization to cyanic acid compared to the isomerization pathways of fulminic acid.[6]

Molecular Structure and Stability

The difference in stability can be attributed to their distinct molecular structures.

G cluster_0 Fulminic Acid (HCNO) cluster_1 This compound (HONC) HCNO H—C≡N⁺—O⁻ HONC H—O—N⁺≡C⁻

Caption: Molecular structures of fulminic and this compound.

Fulminic acid possesses a quasi-linear H-C-N-O arrangement.[1] In contrast, this compound has a bent H-O-N structure.[8] The bonding arrangement in this compound results in a higher energy state, contributing to its lower stability.

Isomerization Pathways

The primary decomposition route for these unstable acids is through isomerization to more stable forms. The diagram below illustrates the relative energy landscape and the key isomerization pathway for this compound.

IsomerizationPathway HONC This compound (HONC) (Least Stable) Intermediate Three-membered ring (c-HO(CN)) HONC->Intermediate ΔE ≈ 27-30 kcal/mol HOCN Cyanic Acid (HOCN) Intermediate->HOCN Readily HNCO Isocyanic Acid (HNCO) (Most Stable) HOCN->HNCO Tautomerization

Caption: Isomerization pathway of this compound to more stable isomers.

As shown, this compound readily overcomes a moderate energy barrier to rearrange into cyanic acid, which can then tautomerize to the most stable isomer, isocyanic acid.[6]

Experimental Protocols

Direct experimental determination of the stability of these acids using standard techniques like Differential Scanning Calorimetry (DSC) or impact sensitivity tests is generally not feasible due to the inability to isolate them in sufficient quantity and purity. Instead, their properties are probed using a combination of in-situ generation, spectroscopic analysis, and computational modeling.

In-Situ Generation and Spectroscopic Detection

Objective: To generate and characterize highly unstable molecules in the gas phase.

Methodology:

  • Generation of Fulminic Acid: Fulminic acid is often synthesized via flash vacuum pyrolysis (FVP) of suitable precursors, such as 4-oximinoisoxazol-5(4H)-ones.[6] This method avoids the use of highly explosive metal fulminates.[6]

  • Generation of this compound: this compound has been generated in a supersonic molecular beam via a pulsed electrical discharge through a gas mixture of isocyanic acid and a buffer gas (e.g., Argon).

  • Detection and Characterization: The generated molecules are then characterized using techniques like:

    • Microwave Spectroscopy: This provides precise information on the rotational constants, from which the molecular geometry and bond lengths can be derived.[8]

    • Infrared Spectroscopy: Used to identify vibrational frequencies and confirm the molecular structure. The structure of fulminic acid was definitively confirmed using this method in the 1960s.[1]

    • Photoelectron Spectroscopy: This technique can be used to determine ionization energies and provide insights into the electronic structure of the molecules.[10]

The workflow for these experiments is outlined below.

ExperimentalWorkflow cluster_synthesis In-Situ Generation cluster_analysis Spectroscopic Analysis Precursor Precursor Molecule (e.g., Oxime for HCNO) Generation Energy Input (Pyrolysis / Electric Discharge) Precursor->Generation Spectroscopy Microwave / IR / Photoelectron Spectroscopy Generation->Spectroscopy Unstable Acid (Gas Phase) Data Molecular Properties (Geometry, Energy Levels) Spectroscopy->Data

Caption: Generalized workflow for the experimental study of unstable acids.

Computational Chemistry Protocols

Objective: To calculate the energetic and structural properties of molecules that are difficult to study experimentally.

Methodology:

  • Model Selection: High-level ab initio methods are employed, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), in conjunction with large basis sets (e.g., cc-pVTZ or aug-cc-pCVQZ).[8][11] These methods provide a high degree of accuracy for energetic and geometric parameters.

  • Geometry Optimization: The molecular geometry of each isomer is optimized to find the lowest energy structure on the potential energy surface.

  • Energy Calculation: Single-point energy calculations are performed on the optimized geometries to determine their relative stabilities.

  • Transition State Search: To determine the kinetic stability, transition state structures for isomerization pathways are located, and the activation energy barriers are calculated.

  • Property Prediction: Other properties, such as vibrational frequencies and dipole moments, are also calculated and compared with available experimental data to validate the computational model.[8]

Conclusion

Both fulminic acid and this compound are highly unstable, energetic molecules. However, a clear distinction in their stability emerges from both theoretical and indirect experimental evidence:

  • Thermodynamic Stability: Fulminic acid is more stable than this compound, with this compound being the least stable of all CHNO isomers.

  • Kinetic Stability: this compound is significantly more kinetically labile, readily isomerizing to cyanic acid over a relatively low energy barrier.

For researchers in relevant fields, this comparative instability is critical. The extreme reactivity of this compound makes it a transient species, while the well-documented explosive nature of fulminic acid and its derivatives necessitates careful handling and an in-situ generation approach for any synthetic applications. The data presented here, largely derived from computational studies, provides the most reliable quantitative comparison available for these elusive but chemically significant compounds.

References

A Comparative Guide to the Structures of HONC, HCNO, HOCN, and HNCO Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The four isomers of the molecular formula CHNO—isofulminic acid (HONC), fulminic acid (HCNO), cyanic acid (HOCN), and isocyanic acid (HNCO)—exhibit distinct structural and energetic properties that influence their stability and reactivity. This guide provides a comprehensive comparison of their structures, supported by experimental and computational data, to aid researchers in understanding the nuances of these important chemical entities.

Structural and Energetic Comparison

The four isomers display significant differences in their atomic connectivity, molecular geometry, and relative stability. Isocyanic acid (HNCO) is the most stable isomer, with the others being progressively higher in energy.[1] This stability hierarchy is a critical factor in their relative abundance and ease of synthesis.

A summary of key structural and energetic parameters is presented in the table below. These values, compiled from spectroscopic measurements and ab initio calculations, highlight the variations in bond lengths and angles that define the unique structure of each isomer.

PropertyHONC (this compound)HCNO (Fulminic Acid)HOCN (Cyanic Acid)HNCO (Isocyanic Acid)
Relative Energy (kcal/mol) 84.270.024.50
Connectivity H-O-N-CH-C-N-OH-O-C-NH-N-C-O
H-X Bond Length (Å) r(O-H) = 0.9605r(C-H) = 1.027r(O-H) ≈ 0.99r(N-H) = 0.995
X-Y Bond Length (Å) r(O-N) = 1.3304r(C-N) = 1.161r(O-C) ≈ 1.32r(N-C) = 1.214
Y-Z Bond Length (Å) r(N-C) = 1.1744r(N-O) = 1.207r(C-N) ≈ 1.17r(C-O) = 1.164
H-X-Y Bond Angle (°) ∠(HON) = 104.92∠(HCN) ≈ 180 (quasi-linear)∠(HOC) ≈ 109∠(HNC) = 123.9
X-Y-Z Bond Angle (°) ∠(ONC) = 172.6∠(CNO) ≈ 180 (linear)∠(OCN) ≈ 177∠(NCO) = 172.6

Molecular Structures and Connectivity

The fundamental difference between these isomers lies in the arrangement of the heavy atoms (C, N, O) and the position of the hydrogen atom. The connectivity of each isomer dictates its overall geometry and electronic structure.

isomers cluster_HONC HONC (this compound) cluster_HCNO HCNO (Fulminic Acid) cluster_HOCN HOCN (Cyanic Acid) cluster_HNCO HNCO (Isocyanic Acid) HONC_H H HONC_O O HONC_H->HONC_O HONC_N N HONC_O->HONC_N HONC_C C HONC_N->HONC_C HCNO_H H HCNO_C C HCNO_H->HCNO_C HCNO_N N HCNO_C->HCNO_N HCNO_O O HCNO_N->HCNO_O HOCN_H H HOCN_O O HOCN_H->HOCN_O HOCN_C C HOCN_O->HOCN_C HOCN_N N HOCN_C->HOCN_N HNCO_H H HNCO_N N HNCO_H->HNCO_N HNCO_C C HNCO_N->HNCO_C HNCO_O O HNCO_C->HNCO_O workflow cluster_synthesis Synthesis cluster_isolation Isolation/Generation cluster_spectroscopy Spectroscopic Analysis cluster_computation Computational Analysis cluster_analysis Data Analysis & Structure Elucidation synthesis Precursor Selection & Reaction isolation In situ generation or Matrix Isolation synthesis->isolation microwave Microwave Spectroscopy isolation->microwave ir Infrared Spectroscopy isolation->ir analysis Comparison of Experimental & Calculated Data microwave->analysis ir->analysis computation Ab initio / DFT Calculations computation->analysis structure Determination of Bond Lengths, Bond Angles, & Connectivity analysis->structure

References

A Comparative Analysis of Ab Initio Predictions and Experimental Data for Isofulminic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed validation of theoretical models with empirical evidence for the energetic isomer of isocyanic acid.

Researchers in computational chemistry and molecular spectroscopy now have a valuable benchmark for isofulminic acid (HONC), a high-energy isomer of isocyanic acid. A comprehensive study combining ab initio quantum chemical calculations with high-resolution microwave spectroscopy has provided a robust validation of modern theoretical methods for predicting the properties of this transient molecule. The experimental data, obtained through Fourier transform microwave spectroscopy, shows excellent agreement with predictions from coupled-cluster theory, solidifying the accuracy of these computational approaches for characterizing reactive species.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key quantitative data from both ab initio calculations and experimental measurements for the main isotopologue of this compound. This direct comparison highlights the predictive power of the computational methods employed.

Table 1: Rotational Constants of this compound (HONC)

ParameterAb Initio (CCSD(T)/cc-pCVTZ) (MHz)Experimental (MHz)
A649,871-
B10,287.410,293.73
C10,126.810,132.85

Table 2: Spectroscopic and Electronic Properties of this compound

PropertyAb Initio PredictionExperimental Data
Dipole Moment (μ)3.487 D (CCSD(T)/cc-pCV5Z)Not experimentally determined, but predicted to be high.
Vibrational FrequenciesSee Table 3 for details.Not experimentally determined in the gas phase.

Table 3: Calculated Anharmonic Vibrational Frequencies for HONC

ModeSymmetryAnharmonic Frequency (cm⁻¹)IR Intensity (km/mol)
ν₁A'3386215
ν₂A'211025
ν₃A'1259211
ν₄A'586205
ν₅A'342102
ν₆A''46712

Note: Experimental gas-phase vibrational frequencies for HONC have not been reported due to the molecule's instability.

Experimental and Computational Protocols

A clear understanding of the methodologies used to obtain the presented data is crucial for its interpretation and for designing future studies.

Experimental Methodology: Fourier Transform Microwave Spectroscopy

The experimental investigation of this compound was conducted using a molecular beam Fourier transform microwave (FTM) spectrometer.[1][2][3] This technique is highly sensitive and provides exceptional resolution, making it ideal for studying transient and low-abundance molecules. In the experiment, a discharge through a gas mixture was used to produce this compound, which was then cooled to a few Kelvin in a supersonic expansion. This cooling process simplifies the rotational spectrum by populating only the lowest rotational energy levels. Short microwave pulses were used to polarize the molecules, and the subsequent free induction decay was recorded and Fourier transformed to obtain the rotational spectrum. The precise measurement of rotational transition frequencies for the normal, carbon-13, oxygen-18, and deuterium isotopic species allowed for the accurate determination of the rotational constants.[1][2][3]

Ab Initio Computational Methodology

The theoretical predictions were based on high-level ab initio calculations using the coupled-cluster method with single, double, and perturbative triple excitations (CCSD(T)).[1] This method is known for its high accuracy in describing electron correlation, which is essential for reliable predictions of molecular properties. Dunning's correlation-consistent polarized core-valence basis sets (cc-pCVXZ) were employed in these calculations.[1] The geometry of this compound was optimized, and from this equilibrium structure, the rotational constants were calculated. Further calculations were performed to predict the dipole moment and anharmonic vibrational frequencies, providing a comprehensive theoretical dataset for comparison with experimental findings.[1][2]

Workflow for Validation of Ab Initio Predictions

The logical flow for validating theoretical predictions with experimental data for a molecule like this compound can be visualized as follows:

G cluster_computational Ab Initio Calculations cluster_experimental Experimental Measurement cluster_comparison Validation comp_method Select High-Level Method (e.g., CCSD(T)) basis_set Choose Appropriate Basis Set (e.g., cc-pCVXZ) comp_method->basis_set geom_opt Geometry Optimization basis_set->geom_opt prop_calc Calculate Molecular Properties (Rotational Constants, Dipole Moment, Vibrational Frequencies) geom_opt->prop_calc compare Compare Theoretical Predictions with Experimental Data prop_calc->compare Predicted Properties synthesis Synthesize Transient Molecule (e.g., in a discharge) spectroscopy Perform High-Resolution Spectroscopy (e.g., FTM Spectroscopy) synthesis->spectroscopy analysis Analyze Spectrum and Extract Experimental Constants spectroscopy->analysis analysis->compare Measured Properties conclusion Assess Agreement and Validate Computational Model compare->conclusion feedback feedback conclusion->feedback Refine Theory or Suggest New Experiments

Caption: Workflow for the validation of ab initio predictions with experimental data.

References

comparative analysis of the rotational spectra of CHNO isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Rotational Spectra of CHNO Isomers

The four most stable isomers of the chemical formula CHNO—isocyanic acid (HNCO), cyanic acid (HOCN), fulminic acid (HCNO), and isofulminic acid (HONC)—are of significant interest in fields ranging from interstellar chemistry to theoretical molecular physics.[1][2] Their distinct structures and energetics are precisely revealed through rotational spectroscopy, a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. This guide provides a comparative analysis of the key spectroscopic parameters for these four isomers, derived from experimental rotational spectra, offering a clear distinction between these closely related molecules.

The high polarity of the CHNO isomers, with large electric dipole moments, makes them excellent candidates for spectroscopic observation, particularly through microwave and millimeter-wave techniques.[1][3] The analysis of these spectra provides a wealth of information, including precise molecular geometries, dipole moments, and details of the electronic structure through nuclear quadrupole coupling.[1]

Experimental Protocols

The data presented in this guide are primarily derived from high-resolution gas-phase spectroscopy techniques. The principal methods employed are:

  • Fourier Transform Microwave (FTMW) Spectroscopy : This is a powerful technique for measuring rotational spectra with extremely high resolution.[4] In a typical setup, a pulsed supersonic jet expands a gas mixture into a high-vacuum chamber, cooling the molecules to just a few Kelvin.[4][5] This cooling simplifies the spectrum by populating only the lowest rotational energy levels.[4] A short microwave pulse polarizes the molecules, and the subsequent free induction decay (FID) signal they emit is detected and Fourier-transformed to yield the frequency-domain spectrum.[4][6] This method is ideal for determining precise rotational constants, centrifugal distortion constants, and hyperfine structures, such as those arising from nuclear quadrupole coupling.[7][8]

  • Millimeter-wave and Sub-millimeter-wave Spectroscopy : These techniques are used to observe rotational transitions at higher frequencies. They are crucial for studying molecules in vibrationally excited states and for observing transitions between higher rotational energy levels.[9][10] Data from these experiments are essential for a comprehensive analysis of the molecular structure and dynamics, including the effects of centrifugal distortion, which becomes more pronounced at higher rotational quantum numbers.[11]

The analysis of the recorded spectra involves fitting the observed transition frequencies to a quantum mechanical Hamiltonian for a rotating molecule. For asymmetric top molecules like HNCO, HOCN, and HONC, this includes the three principal rotational constants (A, B, C). For linear or near-linear molecules like HCNO, the spectrum is characterized by a single rotational constant (B).[12] Further refinements to the model include centrifugal distortion constants to account for the non-rigidity of the molecule and nuclear quadrupole coupling constants to account for the interaction between the nuclear spin of atoms like ¹⁴N and the molecule's electric field gradient.[13][14]

Comparative Spectroscopic Data

The rotational spectra of the CHNO isomers reveal significant differences in their molecular properties, directly reflecting their unique geometric and electronic structures. The key quantitative parameters are summarized below.

Table 1: Rotational and Centrifugal Distortion Constants for CHNO Isomers.

IsomerA (MHz)B (MHz)C (MHz)Centrifugal Distortion Constants (MHz)Reference
HNCO (Isocyanic Acid)918331.311069.210913.3-[15]
HOCN (Cyanic Acid)60995410963.710769.3-[1]
HCNO (Fulminic Acid)-11466.8-D = 0.00426[12]
HONC (this compound)62931511116.510925.7-[16][17]

Note: HNCO, HOCN, and HONC are asymmetric tops with three distinct rotational constants. HCNO is treated as a linear molecule, characterized primarily by the B rotational constant. Centrifugal distortion constants are often reported in various formats; D for HCNO is a primary term.

Table 2: Electric Dipole Moments and ¹⁴N Nuclear Quadrupole Coupling Constants for CHNO Isomers.

IsomerDipole Moment (μ) (Debye)χₐₐ (MHz)χbb-χcc (MHz)Reference
HNCO (Isocyanic Acid)2.0730.9463.101[3][5]
HOCN (Cyanic Acid)3.815--[3]
HCNO (Fulminic Acid)3.350-0.1300.358[3][5]
HONC (this compound)3.487--[3][16]

Note: Nuclear quadrupole coupling constants for HNCO and HCNO are from studies of their argon complexes, which provide a good approximation of the values for the free monomers.

Visualization of Isomer-Technique Relationships

The following diagram illustrates the application of key spectroscopic techniques to the study of the CHNO isomers and their relative energy ordering.

CHNO_Isomers_Spectroscopy cluster_isomers CHNO Isomers (Relative Energy) cluster_techniques Spectroscopic Techniques HNCO Isocyanic Acid (HNCO) 0 kcal/mol HOCN Cyanic Acid (HOCN) ~25 kcal/mol HCNO Fulminic Acid (HCNO) ~71 kcal/mol HONC This compound (HONC) ~84 kcal/mol FTMW FTMW Spectroscopy FTMW->HNCO FTMW->HOCN FTMW->HCNO FTMW->HONC MMW Millimeter-wave Spectroscopy MMW->HNCO MMW->HCNO

References

A Comparative Analysis of Theoretical and Experimental Bond Lengths in Isofulminic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the molecular structure of isofulminic acid (HONC) reveals a strong congruence between computationally derived theoretical bond lengths and those determined through experimental spectroscopy. This guide presents a side-by-side comparison of these values, outlines the sophisticated methodologies employed in their determination, and provides a visual representation of the interplay between theoretical prediction and experimental validation.

This analysis is intended for researchers, scientists, and professionals in drug development who rely on precise molecular geometry to inform their work in areas such as molecular modeling, reaction dynamics, and spectroscopic analysis.

Quantitative Comparison of Bond Lengths

The equilibrium bond lengths of this compound, a high-energy isomer of isocyanic acid, have been meticulously determined using both high-level ab initio quantum chemical calculations and precision microwave spectroscopy. The data, summarized below, showcases a remarkable agreement between the theoretical "best estimate geometry" and the experimentally measured equilibrium (r_e) structure.

BondTheoretical Bond Length (Å)Experimental Bond Length (r_e) (Å)
O-H 0.9590.9605 (4)
N-O 1.3261.3304 (4)
C-N 1.1711.1744 (4)

The numbers in parentheses in the experimental values represent the uncertainty in the last digits.

Methodologies: A Closer Look

The close correlation between the theoretical and experimental data is a testament to the power and accuracy of modern computational and spectroscopic techniques.

Theoretical Calculation Protocol

The theoretical bond lengths were derived from a "best estimate" equilibrium geometry calculated using sophisticated ab initio methods.

Computational Details:

  • Method: The primary computational method employed was the coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)). This high-level electronic structure method is renowned for its accuracy in predicting molecular properties.

  • Basis Set: The calculations utilized large correlation-consistent basis sets, specifically the cc-pCVXZ and aug-cc-pCVXZ families (where X represents the cardinal number, indicating the size of the basis set). To achieve the highest accuracy, the results were extrapolated to the complete basis set (CBS) limit. This extrapolation procedure minimizes the error introduced by using a finite set of basis functions to represent the molecular orbitals.

  • Core Electron Correlation: All electrons, including the core electrons, were included in the correlation treatment, a factor that is crucial for obtaining highly accurate geometries.

  • Software: While the specific software is not detailed in the primary reference, these types of calculations are typically performed with advanced quantum chemistry packages such as MOLPRO, Gaussian, or CFOUR.

Experimental Determination Protocol

The experimental bond lengths were determined with high precision through the analysis of the rotational spectrum of this compound.

Experimental Setup and Procedure:

  • Sample Generation: this compound was synthesized in situ within a supersonic molecular beam. This was achieved by subjecting a precursor gas mixture to a low-current electrical discharge.

  • Spectroscopy: The rotational transitions of the generated this compound molecules, including various isotopic species (¹³C, ¹⁸O, and deuterium substituted), were measured using a Fourier transform microwave (FTM) spectrometer.

  • Analysis: The experimentally measured rotational constants for the different isotopologues were used to derive the precise equilibrium (r_e) structure of the molecule. This involved a nonlinear least-squares fitting algorithm to determine the bond lengths and angles that best reproduced the observed rotational spectra.

Logical Relationship: Theory and Experiment

The relationship between the theoretical calculations and the experimental measurements in determining the bond lengths of this compound is a cyclical process of prediction, verification, and refinement.

G cluster_theoretical Theoretical Approach cluster_experimental Experimental Approach ab_initio Ab Initio Calculations (CCSD(T)/CBS) predicted_geometry Predicted Equilibrium Geometry (re) ab_initio->predicted_geometry yields spectroscopy Fourier Transform Microwave Spectroscopy predicted_geometry->spectroscopy guides search for spectroscopic signature experimental_geometry Experimental Equilibrium Geometry (re) spectroscopy->experimental_geometry determines experimental_geometry->ab_initio validates and refines theoretical model

Caption: Interplay between theoretical prediction and experimental validation.

A Comparative Guide to the Relative Energies of Stable CHNO Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the energy differences between the four stable isomers of the CHNO molecular formula: isocyanic acid (HNCO), cyanic acid (HOCN), fulminic acid (HCNO), and isofulminic acid (HONC). Understanding the relative stabilities of these isomers is crucial for various fields, including astrochemistry, combustion chemistry, and the synthesis of nitrogen-containing compounds. The data presented herein is derived from high-level computational studies and validated by experimental spectroscopic observations.

Relative Energy Comparison of CHNO Isomers

The relative energies of the four stable CHNO isomers have been determined through rigorous computational chemistry methods. Isocyanic acid (HNCO) is consistently identified as the most stable isomer, serving as the reference point (0 kcal/mol) for the relative energies of the other isomers. The order of stability is as follows: Isocyanic Acid (HNCO) > Cyanic Acid (HOCN) > Fulminic Acid (HCNO) > this compound (HONC).

The following table summarizes the calculated relative energies of HOCN, HCNO, and HONC with respect to HNCO.

IsomerChemical FormulaRelative Energy (kcal/mol)
Isocyanic AcidHNCO0.0
Cyanic AcidHOCN24.5 - 24.7[1]
Fulminic AcidHCNO70.0 - 70.7[1]
This compoundHONC84.1 - 84.2[1]

Methodologies for Determining Isomer Energies

The energy differences between the CHNO isomers are primarily determined using sophisticated computational quantum chemistry methods. These theoretical calculations are complemented and validated by experimental spectroscopic techniques that identify and characterize the individual isomers.

Computational Protocols

The relative energies presented in this guide are predominantly derived from high-level ab initio molecular orbital theory. These methods solve the electronic Schrödinger equation to provide accurate descriptions of molecular structures and energies.

Key Computational Methods:

  • Coupled-Cluster with Singles, Doubles, and Perturbative Triples [CCSD(T)] : This is considered a "gold standard" method in computational chemistry for its high accuracy in calculating molecular energies.[2] It accounts for electron correlation to a very high degree.

  • Complete Active Space Self-Consistent Field (CASSCF) followed by Multi-Reference Averaged Coupled-Pair Functional (MRACPF) : These multi-reference methods are employed for molecules where the electronic structure is not well-described by a single reference determinant, providing a robust treatment of electron correlation.[3]

  • Density Functional Theory (DFT) : Methods such as B3LYP are also used, often for initial geometry optimizations and frequency calculations, providing a good balance between computational cost and accuracy.[4]

The general workflow for these computational studies involves:

  • Geometry Optimization : The three-dimensional structure of each isomer is optimized to find its lowest energy conformation.

  • Frequency Calculation : Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energies (ZPVE).

  • Single-Point Energy Calculation : High-accuracy single-point energy calculations are performed on the optimized geometries to determine the final electronic energies. The relative energies are then calculated by subtracting the energy of the most stable isomer (HNCO) from the energies of the other isomers, after accounting for ZPVE corrections.

G cluster_computational Computational Workflow geom_opt Geometry Optimization freq_calc Frequency Calculation geom_opt->freq_calc spe_calc Single-Point Energy Calculation freq_calc->spe_calc rel_energy Relative Energy Determination spe_calc->rel_energy

A simplified workflow for the computational determination of relative isomer energies.
Experimental Validation

Experimental studies, while not directly measuring the energy differences, provide crucial validation for the existence and structural parameters of these isomers, especially the less stable ones. Spectroscopic techniques are the primary tools for identifying and characterizing the CHNO isomers.

Key Experimental Techniques:

  • Microwave Spectroscopy : This technique measures the rotational transitions of molecules, providing highly accurate information about their geometry and dipole moments. The detection of this compound (HONC) was guided by coupled-cluster electronic structure calculations and confirmed through Fourier transform microwave spectroscopy.[1]

  • Rotational Spectroscopy : Similar to microwave spectroscopy, this method provides detailed structural information that can be compared with computationally predicted structures.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the vibrational modes of molecules. By isolating the isomers in inert gas matrices at low temperatures, their characteristic vibrational spectra can be obtained and compared with theoretical predictions.

The excellent agreement between the experimentally measured spectroscopic constants and those predicted by high-level computational methods lends strong support to the calculated relative energies.

Relative Energy Levels of CHNO Isomers

The following diagram illustrates the relative energy levels of the four stable CHNO isomers.

CHNO_Isomers E0 HNCO (Isocyanic Acid) 0.0 kcal/mol E1 HOCN (Cyanic Acid) ~24.6 kcal/mol E2 HCNO (Fulminic Acid) ~70.4 kcal/mol E3 HONC (this compound) ~84.2 kcal/mol axis Relative Energy (kcal/mol) axis_start 0 axis_end axis_start->axis_end axis E0_line->E0 E1_line->E1 E2_line->E2 E3_line->E3

References

A Comparative Guide to the Reactivity of Isofulminic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of isofulminic acid (HONC) and its structural isomers: fulminic acid (HCNO), cyanic acid (HOCN), and isocyanic acid (HNCO). Due to the highly energetic and unstable nature of these compounds, this comparison relies heavily on computational chemistry studies, supplemented with available experimental data.

Relative Stability and Energetics

The CHNO isomers exhibit significant differences in stability, a key determinant of their reactivity. Computational studies consistently show the following order of stability, from most to least stable:

Isocyanic acid (HNCO) > Cyanic acid (HOCN) > Fulminic acid (HCNO) > this compound (HONC) [1][2]

This compound is the most energetic and least stable of the four isomers, lying approximately 84 kcal/mol higher in energy than isocyanic acid[2][3]. This high energy content makes this compound exceptionally reactive and prone to isomerization.

The relative energies of the isomers with respect to the most stable isomer, isocyanic acid, are summarized in the table below.

IsomerStructureRelative Energy (kcal/mol)
Isocyanic AcidHNCO0
Cyanic AcidHOCN24.7 - 25.03
Fulminic AcidHCNO69.21 - 70.7
This compound HONC 83.41 - 84.1

Data sourced from computational studies.

Isomerization: The Primary Reaction Pathway

For this compound and, to a lesser extent, fulminic and cyanic acids, isomerization to the more stable isocyanic acid is the most facile reaction pathway. These reactions can occur both thermally and photochemically.

Key Isomerization Pathways:

  • This compound (HONC) → Cyanic acid (HOCN): this compound readily isomerizes to cyanic acid. This process is crucial as it represents the initial step in the relaxation of this high-energy species to a more stable form.

  • Fulminic acid (HCNO) → Isocyanic acid (HNCO): This isomerization can proceed through various pathways, including via a formylnitrene intermediate.

  • Cyanic acid (HOCN) → Isocyanic acid (HNCO): Although more stable than fulminic and isofulminic acids, cyanic acid will also isomerize to the most stable isocyanic acid.

The high propensity of this compound to isomerize underscores its extreme reactivity and makes its isolation and study particularly challenging.

Below is a diagram illustrating the energetic relationship and isomerization pathways between the four isomers.

isomers HNCO Isocyanic Acid (HNCO) (Most Stable) HOCN Cyanic Acid (HOCN) HOCN->HNCO Isomerization HCNO Fulminic Acid (HCNO) HCNO->HNCO Isomerization HONC This compound (HONC) (Least Stable) HONC->HOCN Isomerization

Energy landscape of CHNO isomers.

Comparative Reactivity Profile

Direct experimental comparisons of the reactivity of all four isomers are scarce due to their instability. However, theoretical studies provide valuable insights into their potential reactivity in various reaction types.

Reactivity AspectThis compound (HONC)Fulminic Acid (HCNO)Cyanic Acid (HOCN) & Isocyanic Acid (HNCO)
General Reactivity Extremely high; dominated by rapid isomerization.Highly reactive, known to be explosive and polymerize readily.Comparatively less reactive, with HNCO being the most stable.
1,3-Dipolar Cycloadditions Expected to be a potent 1,3-dipole, but isomerization competes.Well-known for undergoing 1,3-dipolar cycloaddition reactions with various dipolarophiles.Less prone to this type of reaction compared to the fulminates.
Reaction with Nucleophiles The nitrogen and oxygen atoms are potential sites for nucleophilic attack.The carbon atom is susceptible to nucleophilic attack.The carbonyl carbon in HNCO is a primary site for nucleophilic attack.
Reaction with Electrophiles The oxygen and nitrogen lone pairs are potential sites for electrophilic attack.The oxygen atom is a likely site for electrophilic attack.The nitrogen in HNCO can act as a nucleophile in the presence of strong electrophiles.

Experimental Protocols for Studying Reactivity

The generation and study of this compound and its isomers require specialized experimental techniques to handle their high reactivity and instability. The primary methods employed are Flash Vacuum Pyrolysis (FVP) for synthesis and Matrix Isolation Spectroscopy for characterization and study of subsequent reactions.

General Experimental Workflow

A general workflow for the comparative study of the reactivity of these isomers would involve the following steps:

  • Precursor Synthesis: Synthesize suitable, stable precursor molecules for each isomer.

  • Generation via FVP: Use FVP to generate the desired isomer in the gas phase from its precursor.

  • Matrix Isolation: Co-deposit the generated isomer with a large excess of an inert gas (e.g., argon) and a reactant molecule onto a cryogenic window.

  • Spectroscopic Analysis: Use spectroscopic techniques (e.g., FTIR, UV-Vis) to identify the isolated isomer and monitor its reaction with the co-deposited reactant upon controlled annealing or photolysis.

  • Comparative Analysis: Repeat the process for each isomer and reactant to compare reaction rates and products under identical conditions.

experimental_workflow cluster_generation Isomer Generation cluster_study Reactivity Study Precursor Stable Precursor FVP Flash Vacuum Pyrolysis (FVP) Precursor->FVP Matrix_Isolation Matrix Isolation (with reactant) FVP->Matrix_Isolation Gas-phase isomer Spectroscopy Spectroscopic Analysis (FTIR, UV-Vis) Matrix_Isolation->Spectroscopy Analysis Comparative Reactivity Analysis Spectroscopy->Analysis Reaction Data

Experimental workflow for reactivity studies.
Flash Vacuum Pyrolysis (FVP) Protocol

Objective: To generate a specific CHNO isomer in the gas phase from a stable precursor.

Apparatus: A standard FVP setup consists of a sublimation tube, a pyrolysis tube (typically quartz) heated by a furnace, and a cold trap (liquid nitrogen).

General Procedure:

  • Place the precursor compound in the sublimation tube.

  • Evacuate the system to high vacuum (typically 10⁻³ to 10⁻⁶ Torr).

  • Heat the pyrolysis tube to the required temperature for the specific precursor decomposition.

  • Gently heat the sublimation tube to introduce the precursor into the pyrolysis tube.

  • The precursor undergoes unimolecular decomposition in the hot zone to form the desired isomer.

  • The gaseous products are then directed to the matrix isolation setup.

Matrix Isolation Spectroscopy Protocol

Objective: To trap the reactive isomer in an inert matrix and study its reaction with a specific reactant.

Apparatus: A cryostat with a cold window (e.g., CsI or BaF₂), a vacuum shroud, and gas deposition lines.

General Procedure:

  • Cool the cryostat window to a low temperature (typically 4-20 K).

  • Introduce a mixture of the gaseous isomer from the FVP apparatus, a large excess of an inert matrix gas (e.g., Argon), and the chosen reactant gas through a deposition line onto the cold window.

  • Record an initial spectrum (e.g., FTIR) to confirm the isolation of the isomer.

  • To study the reaction, either:

    • Anneal the matrix: Slowly warm the matrix by a few Kelvin to allow diffusion and reaction of the trapped species. Record spectra at intervals to monitor the reaction progress.

    • Photolyze the matrix: Irradiate the matrix with a specific wavelength of light to induce a photochemical reaction. Record spectra before and after photolysis.

  • Analyze the spectral changes to identify reaction products and determine reaction kinetics.

Conclusion

The reactivity of this compound is fundamentally dictated by its high energy and thermodynamic instability, leading to a strong propensity for isomerization to more stable forms. While all CHNO isomers are reactive species, this compound stands out as the most energetic and transient. Understanding the delicate balance between isomerization and other reaction pathways is crucial for harnessing the synthetic potential of these intriguing molecules. Further computational studies and meticulously designed experiments using techniques like FVP and matrix isolation spectroscopy will continue to unravel the complex chemistry of this compound and its isomers.

References

A Researcher's Guide to Validating Computational Chemistry Results for HONC-Based Molecules Against Spectroscopic Data

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and molecular sciences, computational chemistry serves as a powerful tool for predicting molecular properties and reactivity. For molecules containing hydrogen, oxygen, nitrogen, and carbon (the HONC backbone of many pharmaceuticals), accurate in silico predictions are paramount. This guide provides an objective comparison of common computational methods against experimental spectroscopic data, offering researchers and scientists a framework for validating their computational results.

Data Presentation: A Comparative Analysis of Computational Methods

The accuracy of computational methods in predicting spectroscopic parameters is crucial for their reliable application. Below, we summarize the performance of various computational methods against experimental data for key spectroscopic properties of HONC-containing molecules.

Table 1: Comparison of Computational Methods for Predicting ¹H and ¹³C NMR Chemical Shifts (in ppm)

Computational MethodBasis SetSpectroscopic ParameterMean Absolute Error (MAE) / RMSD (ppm) vs. ExperimentReference(s)
DFT Functionals
WP046-311++G(2d,p)¹H Chemical ShiftRMSD: 0.07 - 0.19[1][2]
ωB97X-Ddef2-SVP¹³C Chemical ShiftRMSD: 0.5 - 2.9[1][2]
B3LYP6-311G(d,p)Geometry Optimization for NMRRecommended for best accuracy[1][2]
B3LYP6-31+G ¹H and ¹³C Chemical Shifts-[1]
mPW1PW916-31+G¹H and ¹³C Chemical Shifts-[1]
Solvent Model
PCM-¹H and ¹³C Chemical ShiftsRecommended for improved accuracy[1][2]

Table 2: Comparison of Computational Methods for Predicting Vibrational Frequencies (in cm⁻¹)

Computational MethodBasis SetSpectroscopic ParameterMean Absolute Error (MAE) / RMSD (cm⁻¹) vs. ExperimentReference(s)
Ab Initio Methods
Hartree-Fock (HF)6-31G Vibrational FrequenciesRequires scaling factor (≈0.82)[3]
MP26-31GVibrational FrequenciesRequires scaling factor (≈0.89)[3]
CCSD(T)cc-pVTZVibrational FrequenciesHigh accuracy (≈8 cm⁻¹ difference for HCl)[4]
DFT Functionals
B3LYP6-31G**Vibrational FrequenciesRequires scaling factor (≈0.96)[3]
B3LYP6-31+G(d)Vibrational FrequenciesRMSD (unscaled harmonic): 78[5]
B3LYP6-31+G(d)Vibrational FrequenciesRMSD (unscaled anharmonic): 36[5]
B2PLYPN07DVibrational FrequenciesGood accuracy for harmonic and anharmonic contributions[6]
BH&HLYP-Vibrational FrequenciesGood agreement with experimental band strengths[7]

Table 3: Comparison of Computational Methods for Predicting Rotational Constants (in MHz)

Computational MethodBasis SetSpectroscopic ParameterMean Relative Deviation vs. ExperimentReference(s)
DFT Functionals with Dispersion Correction
B2PLYP-D3DZVPRotational Constants0.3%[8]
B3LYP-D3DZVPRotational Constants0.9%[8]
B3LYP-NLDZVPRotational Constants0.6%[8]
Coupled-Cluster Methods
CCSD(T)cc-pV∞Z + correctionsRotational ConstantsMean absolute error: 0.04%[9]

Experimental and Computational Protocols

Detailed and consistent methodologies are the bedrock of reproducible science. Below are generalized protocols for both the experimental acquisition of spectroscopic data and the computational prediction of corresponding parameters.

Experimental Protocols

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve the purified HONC-containing compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL. Add a reference standard (e.g., tetramethylsilane, TMS).

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of at least 400 MHz. Standard pulse sequences are typically employed. For complex molecules, 2D NMR techniques (e.g., COSY, HSQC, HMBC) may be necessary for unambiguous signal assignment.

    • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale to the internal standard.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between salt plates (e.g., NaCl, KBr) can be used. For gas-phase measurements, a gas cell with appropriate windows is required.

    • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer. A typical spectral range is 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

    • Data Processing: Identify and label the wavenumbers (cm⁻¹) of significant absorption bands.

  • Microwave Spectroscopy:

    • Sample Preparation: The HONC-containing compound must be in the gas phase, typically achieved by heating the sample and introducing it into a high-vacuum chamber.

    • Data Acquisition: A microwave spectrometer is used to measure the absorption of microwave radiation as a function of frequency. This provides the rotational spectrum.

    • Data Processing: The frequencies of the rotational transitions are determined and used to calculate the experimental rotational constants (A₀, B₀, C₀).

Computational Protocols

  • Geometry Optimization:

    • Select an appropriate level of theory (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) for geometry optimization.[1][2] For higher accuracy, especially for rotational constants, double-hybrid functionals with dispersion corrections (e.g., B2PLYP-D3) or coupled-cluster methods are recommended.[8]

    • Perform a geometry optimization to find the lowest energy conformation of the molecule. For flexible molecules, a conformational search may be necessary.

    • Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a vibrational frequency calculation and ensuring the absence of imaginary frequencies.

  • Spectroscopic Parameter Calculation:

    • NMR Chemical Shifts: Using the optimized geometry, calculate the NMR shielding tensors using a suitable method (e.g., GIAO).[1][2] The choice of functional and basis set should be guided by benchmark studies (see Table 1).[1][2] If applicable, include a solvent model (e.g., PCM).[1][2] Convert the calculated shielding tensors to chemical shifts using a reference compound (e.g., TMS) calculated at the same level of theory.

    • Vibrational Frequencies: The harmonic vibrational frequencies are obtained from the frequency calculation performed after geometry optimization. For better agreement with experimental data, it is often necessary to apply a scaling factor specific to the computational method and basis set used.[3][5] Anharmonic corrections can provide more accurate results but are computationally more demanding.[5][6]

    • Rotational Constants: The equilibrium rotational constants (Ae, Be, Ce) are calculated from the principal moments of inertia of the optimized geometry. To compare with experimental ground-state rotational constants (A₀, B₀, C₀), vibrational corrections should be computed.[8][10]

Mandatory Visualization: Workflow for Validation

The following diagram illustrates the logical workflow for validating computational chemistry results against experimental spectroscopic data.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_validation Validation exp_synthesis Molecule Synthesis & Purification exp_data Spectroscopic Data Acquisition (NMR, IR, Microwave) exp_synthesis->exp_data exp_analysis Experimental Data Analysis exp_data->exp_analysis compare Compare Experimental & Computed Data exp_analysis->compare comp_model Define Molecular Model comp_opt Geometry Optimization & Frequency Calculation comp_model->comp_opt comp_spec Prediction of Spectroscopic Parameters comp_opt->comp_spec comp_spec->compare refine Refine Computational Model (Method, Basis Set) compare->refine refine->comp_opt

Caption: Workflow for validating computational chemistry results.

References

A Comparative Analysis of the Dipole Moments of Isofulminic Acid and Isocyanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the dipole moments of two isomers, isofulminic acid (HONC) and isocyanic acid (HNCO). Understanding the dipole moment is crucial as it influences molecular interactions, solubility, and reactivity, key parameters in chemical and biological systems. This comparison is supported by experimental and theoretical data, with detailed methodologies provided for reproducibility and further investigation.

Quantitative Data Summary

The dipole moment, a measure of the separation of positive and negative charges in a molecule, differs significantly between this compound and isocyanic acid. These differences arise from their distinct molecular geometries and electronic structures. The following table summarizes the experimentally determined and theoretically calculated dipole moments for both molecules.

MoleculeFormulaExperimental Dipole Moment (Debye)Theoretical Dipole Moment (Debye)
Isocyanic AcidHNCO2.075 D[1]1.613 D[2]
This compoundHONCNot available3.487 D[1]

Experimental and Theoretical Protocols

The determination of the dipole moments for these molecules relies on a combination of experimental spectroscopic techniques and high-level quantum chemical calculations.

Experimental Methodology: Microwave Spectroscopy

The experimental dipole moment of isocyanic acid was determined using microwave spectroscopy.[3][4] This high-resolution technique measures the rotational transitions of molecules in the gas phase. By analyzing the Stark effect, which is the splitting of rotational energy levels in the presence of an external electric field, the permanent electric dipole moment of the molecule can be precisely determined.

Protocol:

  • A gaseous sample of the molecule is introduced into a waveguide or resonant cavity of a microwave spectrometer.

  • The sample is irradiated with microwave radiation of varying frequencies.

  • The absorption of microwaves at specific frequencies, corresponding to rotational transitions, is detected.

  • A static external electric field (Stark field) is applied to the sample.

  • The resulting splitting of the rotational absorption lines is measured.

  • The magnitude of the splitting is directly proportional to the square of the dipole moment and the applied electric field strength, allowing for the calculation of the dipole moment.

Theoretical Methodology: Coupled Cluster Calculations

The theoretical dipole moments presented were calculated using high-level ab initio quantum chemistry methods. Specifically, the Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method was employed in conjunction with large correlation-consistent basis sets, such as cc-pCV5Z and aug-cc-pCVQZ.[1] This approach provides a highly accurate description of the electronic structure and, consequently, a reliable prediction of the molecular dipole moment.

Protocol:

  • The molecular geometry of the molecule is optimized at a high level of theory (e.g., CCSD(T)) with a large basis set to find the lowest energy structure.

  • The electronic wavefunction and energy of the optimized geometry are calculated using the chosen method and basis set.

  • The dipole moment is then calculated as an expectation value of the dipole moment operator with the calculated electronic wavefunction. This involves computing the first derivative of the energy with respect to an applied electric field.

  • The final dipole moment is reported as a vector sum of the individual bond dipoles, taking into account the molecular geometry.

Comparative Analysis of Factors Influencing Dipole Moments

The significant difference in the dipole moments of this compound and isocyanic acid can be attributed to their distinct arrangements of atoms and the resulting charge distributions. The following diagram illustrates the key factors influencing their respective dipole moments.

G cluster_HNCO Isocyanic Acid (HNCO) cluster_HONC This compound (HONC) HNCO_structure Linear heavy-atom backbone (N-C-O) HNCO_dipole Dipole Moment: ~2.075 D HNCO_structure->HNCO_dipole Vector sum of bond dipoles HNCO_electronegativity Large EN difference between O and C/N HNCO_electronegativity->HNCO_dipole Creates significant bond polarity comparison Comparison HNCO_dipole->comparison Lower Dipole Moment HONC_structure Bent H-O-N linkage HONC_dipole Dipole Moment: ~3.487 D HONC_structure->HONC_dipole Non-linear arrangement enhances net dipole HONC_electronegativity Highly electronegative O and N atoms HONC_electronegativity->HONC_dipole Strong bond dipoles HONC_lone_pairs Lone pairs on O and N contribute to charge asymmetry HONC_lone_pairs->HONC_dipole Increases overall polarity HONC_dipole->comparison Higher Dipole Moment

Caption: Factors influencing the dipole moments of HNCO and HONC.

In isocyanic acid (HNCO) , the nearly linear arrangement of the heavy atoms (H-N-C-O) results in a partial cancellation of the bond dipoles.[5] The primary contribution to the dipole moment comes from the highly polar C=O and N-H bonds.

Conversely, This compound (HONC) possesses a bent structure at the oxygen atom, similar to the geometry of water.[1] This bent geometry, combined with the presence of lone pairs on both the oxygen and nitrogen atoms, leads to a significant accumulation of negative charge on one side of the molecule. The individual bond dipoles (H-O, O-N, and N-C) add up vectorially without significant cancellation, resulting in a much larger overall dipole moment compared to isocyanic acid. The calculated dipole moment for HONC is 3.487 D, which is substantially higher than that of HNCO.[1]

This larger dipole moment suggests that this compound is a more polar molecule than isocyanic acid, which has important implications for its physical properties and chemical reactivity. For instance, a higher dipole moment generally leads to stronger intermolecular dipole-dipole interactions, resulting in a higher boiling point and greater solubility in polar solvents. In the context of drug development, the polarity of a molecule can significantly affect its ability to cross cell membranes and interact with biological targets.

References

Safety Operating Guide

Proper Disposal of Isofulminic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

DANGER: EXTREME HAZARD. Isofulminic acid and its salts are dangerously unstable and highly explosive. This document is intended for trained professionals in appropriately equipped laboratory and disposal facilities ONLY. Do not attempt to handle or dispose of these materials without extensive experience in handling primary explosives and a thorough understanding of the associated risks.

This guide provides essential safety and logistical information for the proper management and disposal of this compound (HONC). Given its extreme instability, the primary directive is to avoid its isolation whenever possible and to engage specialized explosive ordnance disposal (EOD) or hazardous waste professionals for its destruction.

Immediate Safety and Handling Precautions

This compound is a primary explosive, meaning it is highly sensitive to initiation by shock, friction, heat, or static electricity. It is the least stable of the CHNO isomers.[1] Extreme caution is paramount.

  • Personal Protective Equipment (PPE): A full suite of PPE is mandatory. This includes, but is not limited to, a blast shield, a flame-resistant lab coat, heavy-duty chemical-resistant gloves, and ANSI Z87.1-compliant safety goggles with a face shield.[2]

  • Engineered Controls: All work must be conducted in a certified chemical fume hood with the sash at the lowest possible working height.[2] The work area should be free of all ignition sources, and equipment should be properly grounded to prevent static discharge.[3][4]

  • Handling: Only handle microscopic quantities. Use non-sparking tools. Avoid any actions that could create friction or impact. Whenever feasible, this compound should be kept wet to reduce its sensitivity.[2]

  • Storage: Never store this compound. It should be generated in situ and used immediately. If unavoidable, temporary storage must be in a designated, explosion-proof refrigerator or cabinet, away from incompatible materials.[2]

Hazard Summary

The inherent instability of the fulminate ion (CNO⁻) is due to the weak nitrogen-oxygen single bond, which readily cleaves to form the highly stable nitrogen gas (N₂), resulting in an explosion.[5]

Hazard ClassificationDescriptionMitigation
Explosive Extremely sensitive to shock, friction, heat, and static electricity.[3] May detonate violently.Handle only minute quantities with extreme care. Use a blast shield and non-sparking tools. Keep wet when possible.
Toxicity While specific toxicity data for this compound is scarce, its salts (e.g., mercury fulminate) are highly toxic.[3] Inhalation, ingestion, or skin contact should be avoided.Wear appropriate PPE, including gloves and respiratory protection. Handle only in a well-ventilated fume hood.
Instability This compound is the least stable of the CHNO isomers and can readily and unpredictably isomerize to more stable forms like isocyanic acid (HNCO) or cyanic acid (HOCN).[1] This process can also be energetic.Avoid isolation. Use immediately after generation. Do not attempt to store.

Disposal Procedures

The recommended and safest course of action for the disposal of this compound is to contact a licensed hazardous waste disposal company with experience in handling explosive materials.[6] They have the specialized equipment and expertise to safely destroy the compound, likely through controlled detonation or incineration.[7]

Conceptual On-Site Neutralization Protocol (For Highly Trained Professionals Only)

In a situation where a minuscule amount of this compound has been unavoidably generated and immediate professional disposal is not possible, the following conceptual protocol outlines a potential chemical neutralization strategy. This procedure is theoretical and carries extreme risk. It should only be considered by personnel with extensive experience in handling explosive and highly reactive materials and after a thorough risk assessment.

Principle of Neutralization:

The most plausible approach for the chemical neutralization of this compound involves its isomerization to the more stable isocyanic acid, followed by the neutralization of the latter. Isocyanates can be neutralized using a decontamination solution.[6]

Experimental Protocol:

  • Isomerization (Theoretical): this compound is known to isomerize to cyanic and isocyanic acid.[8][9] This process may be facilitated under controlled conditions, although specific protocols are not well-established and the reaction itself could be hazardous. Given the instability, allowing the material to convert in a dilute solution in a remote, protected area might be a hypothetical first step.

  • Preparation of Neutralization Solution: Prepare a decontamination solution. Two common formulations for neutralizing isocyanates are:[6]

    • Formula 1: 5-10% Sodium Carbonate, 0.2% Liquid Detergent, and 89.8-94.8% Water.

    • Formula 2: 3-8% Concentrated Ammonia Solution, 0.2% Liquid Detergent, and 91.8-96.8% Water. (Note: This should be used with enhanced ventilation due to ammonia vapors).[6]

  • Neutralization:

    • Ensure the reaction vessel is in a secure location, behind a blast shield.

    • Slowly and remotely add the neutralization solution to the diluted this compound/isocyanic acid solution. Do not add the acid to the neutralization solution.

    • The reaction may produce gas. Ensure adequate ventilation.

    • Allow the reaction to proceed until all signs of reaction have ceased.

  • Verification and Final Disposal:

    • After the reaction is complete, test the pH of the solution to ensure it is neutral.

    • The resulting neutralized solution should be collected in a properly labeled waste container.

    • Contact a licensed hazardous waste disposal company for the final disposal of the neutralized waste. Do not discharge to the sewer system without consulting local regulations and your institution's environmental health and safety office.[7]

Emergency Procedures

In the event of a spill or accidental creation of a potentially hazardous amount of this compound:

  • Evacuate: Immediately evacuate the area.[2]

  • Notify: Alert your supervisor and your institution's emergency response team.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Do Not Attempt to Clean Up: Await the arrival of trained emergency or EOD personnel.

Logical Workflow for this compound Management

The following diagram illustrates the decision-making process for safely managing this compound.

IsofulminicAcidDisposal start This compound Generated is_isolated Is Isolation Unavoidable? start->is_isolated use_immediately Use Immediately In Situ is_isolated->use_immediately No handle_with_extreme_caution Handle Microscopic Quantities with Extreme Caution is_isolated->handle_with_extreme_caution Yes end Safe Disposal use_immediately->end contact_ehs Contact EHS/EOD for Disposal end2 Safe Disposal contact_ehs->end2 neutralization_decision On-site Neutralization Feasible by Trained Expert? handle_with_extreme_caution->neutralization_decision neutralization_decision->contact_ehs No perform_neutralization Perform Controlled Neutralization (Conceptual Protocol) neutralization_decision->perform_neutralization Yes final_disposal Package Neutralized Waste for Professional Disposal perform_neutralization->final_disposal end3 Safe Disposal final_disposal->end3

Caption: Decision workflow for the safe management and disposal of this compound.

References

Personal protective equipment for handling Isofulminic acid

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory when handling isofulminic acid to mitigate the risks of explosion, chemical exposure, and thermal hazards.

Quantitative PPE Specifications

PPE CategoryItemSpecificationRationale
Primary Body Protection Flame-resistant lab coat or coverallsNomex® or equivalent materialTo protect against flash fires and thermal hazards.
Eye and Face Protection Chemical splash goggles and a full-face shieldANSI Z87.1 certifiedProvides protection against chemical splashes and potential projectiles.[1][2][3][4]
Hand Protection Double-gloving system: inner nitrile gloves, outer heavy-duty, chemical-resistant glovesInner: 4mil minimum thickness; Outer: Neoprene or butyl rubberThe inner glove provides chemical resistance, while the outer layer offers enhanced protection against physical and chemical hazards.[1]
Foot Protection Steel-toed, chemical-resistant safety shoesASTM F2413-18 compliantProtects against falling objects, chemical spills, and provides a stable footing.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gasesVaries based on concentration and operationEssential for preventing inhalation of toxic vapors, especially in case of a spill or inadequate ventilation.[3]

Operational Plan

A meticulous and sequential operational plan is crucial for the safe handling of this compound. All operations should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any potential incidents.[5]

Experimental Workflow

The following diagram outlines the key phases and steps for a safe experimental workflow involving this compound.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_cleanup Cleanup and Disposal Phase prep_area 1. Designate and Clear Work Area gather_materials 2. Assemble All Necessary Equipment and Reagents prep_area->gather_materials don_ppe 3. Don Full PPE gather_materials->don_ppe synthesis 4. Synthesize this compound in Small, Controlled Batches don_ppe->synthesis handling 5. Handle with Non-Sparking Tools Behind a Blast Shield synthesis->handling in_situ_analysis 6. Perform In-Situ Analysis (If Applicable) handling->in_situ_analysis neutralization 7. Neutralize Excess Reagent and Product Immediately in_situ_analysis->neutralization decontamination 8. Decontaminate Glassware and Work Surfaces neutralization->decontamination waste_disposal 9. Dispose of All Waste as Hazardous decontamination->waste_disposal

Caption: A three-phase workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent accidental detonation and environmental contamination. All waste must be treated as highly hazardous and potentially explosive.[6]

Disposal Protocol

StepProcedureRationale
1. In-Situ Neutralization Immediately after the experiment, neutralize any remaining this compound by slowly adding a suitable quenching agent (e.g., a dilute solution of a reducing agent) in the reaction vessel.Minimizes the handling and transport of the unstable compound.
2. Waste Segregation All contaminated materials, including gloves, pipette tips, and rinsates, must be collected in a designated, labeled, and compatible waste container.[7]Prevents accidental mixing with incompatible waste streams, which could lead to a reaction.
3. Container Management Use a robust, sealed container for the waste. Do not overfill, and ensure the exterior is clean and properly labeled with "Hazardous Waste: Highly Reactive and Potentially Explosive."[7]Ensures safe storage and transport, and clearly communicates the hazard to waste management personnel.
4. Professional Disposal Arrange for the disposal of the hazardous waste through a licensed and experienced chemical waste management company.[6]Guarantees that the waste is handled, transported, and disposed of in compliance with all relevant regulations.

Emergency Response

In the event of an emergency, a clear and immediate response is vital. The following diagram illustrates the logical steps to be taken.

G cluster_emergency Emergency Protocol incident Incident Occurs (Spill, Fire, or Explosion) evacuate 1. Immediately Evacuate the Immediate Area incident->evacuate alarm 2. Activate the Nearest Fire Alarm/Emergency Alert evacuate->alarm notify 3. Notify Emergency Personnel (e.g., 911) and EHS alarm->notify provide_info 4. Provide Details of the Incident (Chemicals Involved, Location) notify->provide_info medical 5. Seek Immediate Medical Attention if Exposed provide_info->medical

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。